5-Bromo-6-methylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHONOBMGSBMLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65513-45-3 | |
| Record name | 5-bromo-6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-methylquinoline (CAS No. 65513-45-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its potential applications, particularly in the realm of drug discovery. Safety considerations and a summary of expected spectroscopic data are also presented to provide a well-rounded profile for researchers and drug development professionals.
Introduction
Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2][3] The quinoline framework is considered a "privileged structure" in medicinal chemistry, known to interact with a wide variety of biological targets.[4] The strategic placement of substituents on the quinoline ring system is a key methodology for modulating the therapeutic properties of these compounds.[5] this compound (CAS No. 65513-45-3), with its distinct substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential pharmacological activity.[6] The presence of a bromine atom offers a reactive site for various cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of data from chemical suppliers and computational predictions.[7][8][9]
| Property | Value | Source |
| CAS Number | 65513-45-3 | [7] |
| Molecular Formula | C₁₀H₈BrN | [7] |
| Molecular Weight | 222.08 g/mol | [7] |
| Appearance | Pale yellow crystalline powder (Predicted) | [10] |
| Purity | ≥95% (Commercially available) | [7][9] |
| Storage | Sealed in dry, 2-8°C | [7] |
| SMILES | CC1=C(C2=C(C=C1)N=CC=C2)Br | [7] |
| InChIKey | CHONOBMGSBMLDE-UHFFFAOYSA-N | [8] |
| Predicted LogP | 3.30572 | [7] |
| Predicted TPSA | 12.89 | [7] |
| Predicted H-Bond Acceptors | 1 | [7] |
| Predicted H-Bond Donors | 0 | [7] |
Synthesis of this compound
Conceptual Synthetic Workflow
The synthesis would likely proceed via the electrophilic bromination of the precursor, 6-methylquinoline. The position of bromination on the quinoline ring is directed by the existing substituents and the reaction conditions.
Proposed Experimental Protocol
This protocol is a representative procedure based on general methods for the bromination of quinoline derivatives.[11] Optimization of reaction conditions, such as temperature, reaction time, and the choice of brominating agent and solvent, would be necessary to achieve a good yield and purity of the desired product.
Materials:
-
6-Methylquinoline (precursor)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable solvent/catalyst
-
Dichloromethane (CH₂Cl₂) or other suitable solvent for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 6-methylquinoline in a suitable solvent such as concentrated sulfuric acid or an inert organic solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the 10 carbon atoms in the quinoline ring system and the methyl group. The carbon attached to the bromine atom would likely appear in the 115-125 ppm range.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom. The predicted monoisotopic mass is 220.98401 Da.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretching vibration.
Applications in Drug Discovery and Organic Synthesis
The quinoline scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2][3] The introduction of a bromine atom at the 5-position and a methyl group at the 6-position of the quinoline ring in this compound provides a unique chemical entity with potential for further functionalization.
The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[12] These reactions are instrumental in modern drug discovery for the synthesis of libraries of compounds with diverse functionalities, allowing for the exploration of structure-activity relationships. For instance, the bromine can be replaced with aryl, heteroaryl, or amino groups to generate novel derivatives with potentially enhanced biological activity.
While specific biological activities for this compound have not been extensively reported, its structural similarity to other biologically active quinolines suggests potential for investigation in areas such as:
-
Anticancer Agents: Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms.[13]
-
Antimicrobial Agents: The quinoline core is present in several antibacterial and antifungal drugs.[3]
-
Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
It is strongly recommended to consult the SDS of a closely related compound, such as 6-bromo-2-methylquinoline, for more detailed safety information before handling.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of a reactive bromine handle make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a valuable resource for researchers and scientists in the field of drug discovery and development. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
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- 8. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]
- 9. This compound | CAS#:65513-45-3 | Chemsrc [chemsrc.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methylquinoline
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Bromo-6-methylquinoline (CAS No: 65513-45-3), a heterocyclic aromatic compound of significant interest in medicinal chemistry and material science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known and predicted data but also detailed, field-proven methodologies for the experimental determination of these critical parameters. The guide emphasizes the causal relationships between a compound's properties and its behavior in synthetic, analytical, and biological systems, ensuring a foundation of scientific integrity and practical applicability.
Introduction: The Quinoline Scaffold in Modern Science
Quinoline, a fused bicyclic heterocycle composed of a benzene and a pyridine ring, serves as a privileged scaffold in drug discovery and materials science.[2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] The specific functionalization of the quinoline core allows for the fine-tuning of its electronic, steric, and lipophilic characteristics, thereby modulating its interaction with biological targets or its properties as a functional material.
This compound is a derivative that incorporates a bromine atom at the 5-position and a methyl group at the 6-position. These substitutions are not trivial; the bromine atom can act as a handle for further synthetic modifications (e.g., cross-coupling reactions) and its electronegativity influences the electron density of the aromatic system.[1] The methyl group provides a lipophilic and sterically defined feature. Understanding the fundamental physicochemical properties of this specific molecule is therefore a prerequisite for its rational application in any research and development pipeline. This guide provides the foundational data and experimental frameworks necessary for such an understanding.
Molecular and Structural Characteristics
The unique arrangement of the bromo and methyl substituents on the quinoline core dictates the compound's intrinsic properties.[4]
Caption: Chemical structure of this compound.
Table 1: Core Molecular Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 65513-45-3 | [5][6][7] |
| Molecular Formula | C₁₀H₈BrN | [7] |
| Molecular Weight | 222.08 g/mol | [7] |
| Canonical SMILES | CC1=C(C2=C(C=C1)N=CC=C2)Br | [7] |
| InChIKey | CHONOBMGSBMLDE-UHFFFAOYSA-N |[4] |
Computationally Predicted Physicochemical Data
In the absence of extensive experimental data, computational models provide valuable initial estimates for key drug-like properties. These predictions are instrumental in the early stages of drug discovery for filtering and prioritizing compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development | Source(s) |
|---|---|---|---|
| Topological Polar Surface Area (TPSA) | 12.89 Ų | TPSA is correlated with passive molecular transport through membranes and is a key predictor of oral bioavailability. A low TPSA (<140 Ų) is generally favorable. | [7] |
| LogP (Octanol-Water Partition Coefficient) | 3.30572 | LogP is a measure of lipophilicity, which influences solubility, membrane permeability, and metabolic stability. This value suggests moderate lipophilicity. | [7] |
| Hydrogen Bond Acceptors | 1 | The quinoline nitrogen can accept a hydrogen bond, influencing solubility in protic solvents and interactions with biological targets. | [7] |
| Hydrogen Bond Donors | 0 | The absence of donor groups limits certain intermolecular interactions, affecting solubility and binding profiles. | [7] |
| Rotatable Bonds | 0 | The rigid, fused-ring structure results in low conformational flexibility, which can be advantageous for binding affinity but may pose challenges for solubility. |[7] |
Experimental Determination of Key Physicochemical Properties
While predictions are useful, experimentally derived data is the gold standard for regulatory submission and accurate modeling. The following sections provide trusted, step-by-step protocols for determining the most critical physicochemical parameters.
Melting Point (MP)
Expertise & Causality: The melting point is a fundamental indicator of a compound's purity and lattice energy. A sharp melting point range (<2 °C) is indicative of high purity. For drug development, the melting point influences solubility and dissolution rate, as described by the Yalkowsky's General Solubility Equation. A high melting point often correlates with lower solubility.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is crystalline and thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the crystals into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement - Rapid Scan: Heat the apparatus rapidly to determine an approximate melting range.
-
Measurement - Slow Scan: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to within 15-20 °C of the approximate MP. Then, reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility
Expertise & Causality: Aqueous solubility is arguably one of the most critical properties for a drug candidate. It directly impacts bioavailability, formulation possibilities, and the design of in vitro biological assays. Poor solubility is a major cause of failure in drug development. Given its predicted LogP of ~3.3, this compound is expected to have low aqueous solubility.
Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)
-
System Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at physiologically relevant pH values (e.g., pH 5.0, 6.5, 7.4). The choice to use buffers is critical as the basicity of the quinoline nitrogen means its ionization state, and thus solubility, will be pH-dependent.
-
Sample Addition: Add an excess amount of this compound to each buffer solution in a glass vial. The excess solid is crucial for ensuring that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. This extended time ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase (e.g., acetonitrile/water) to prevent precipitation.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Standard Curve: Prepare a standard curve of this compound of known concentrations in the same diluent to quantify the concentration in the experimental samples.
-
Validation: Each pH condition should be tested in triplicate.
Caption: Workflow for Shake-Flask Solubility Determination.
Acid Dissociation Constant (pKa)
Expertise & Causality: The pKa value defines the extent of ionization of a compound at a given pH. For this compound, the basic quinoline nitrogen will be protonated at low pH. The pKa of its conjugate acid is critical for predicting its behavior in the variable pH environments of the gastrointestinal tract, its solubility, and its potential for ionic interactions with biological targets. The pKa of quinoline's conjugate acid is approximately 4.85.[2] Substituents can alter this value, making experimental determination necessary.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is too low for direct titration. Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Slowly add aliquots of the standardized HCl solution to the sample solution. Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The equivalence point is the point of maximum inflection on the titration curve (identified from the first or second derivative of the curve).
-
pKa Calculation: The pKa is the pH at which half of the compound has been neutralized (i.e., the pH at the half-equivalence point).
-
Trustworthiness: The protocol is self-validating through the use of a calibrated pH meter and standardized titrant. The experiment should be repeated to ensure consistency.
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for structural confirmation and quality control. While actual spectra are obtained experimentally, the expected profile can be predicted based on the molecular structure.[8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system. A singlet in the aliphatic region (around 2.5 ppm) would correspond to the methyl group protons.
-
¹³C NMR: The carbon NMR would display ten unique signals. Aromatic carbons would appear in the 120-150 ppm range, while the methyl carbon would be found upfield (around 20 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-H stretching frequencies for aromatic and aliphatic groups (above and below 3000 cm⁻¹, respectively). C=C and C=N stretching vibrations from the aromatic rings would be visible in the 1500-1650 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. There would be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).[8]
Conclusion
The physicochemical properties of this compound dictate its potential and limitations in scientific applications. This guide has synthesized predicted data with robust, validated experimental protocols to provide a comprehensive framework for its study. The moderate lipophilicity, low predicted TPSA, and the presence of a basic nitrogen center suggest that this molecule is an intriguing scaffold for further investigation, particularly in medicinal chemistry. The experimental determination of its melting point, solubility, and pKa, as outlined herein, are critical next steps for any research program utilizing this compound.
References
-
Chemsrc. (2025, October 9). This compound | CAS#:65513-45-3. Available at: [Link]
-
IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Available at: [Link]
-
ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives. Available at: [Link]
-
National Institutes of Health. (2022, December 30). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link]
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ChemSynthesis. (2025, May 20). 5-bromo-6-fluoroquinoline - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C10H8BrN). Available at: [Link]
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YouTube. (2018, September 20). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. Available at: [Link]
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ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]
Sources
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- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to 5-Bromo-6-methylquinoline for Advanced Research Applications
This guide provides a comprehensive technical overview of 5-Bromo-6-methylquinoline, a heterocyclic compound of significant interest to professionals in chemical synthesis and drug discovery. We will delve into its fundamental molecular characteristics, propose a robust synthetic pathway grounded in established chemical principles, outline methods for its analytical validation, and explore its potential as a versatile building block in medicinal chemistry.
Core Molecular and Physicochemical Profile
This compound is a substituted quinoline, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] The specific substitution pattern of a bromine atom at the 5-position and a methyl group at the 6-position endows it with unique properties for further chemical modification and potential biological interactions.
The compound's identity and key physicochemical parameters are summarized below. These values are critical for experimental design, influencing factors from reaction conditions to purification strategies and preliminary assessment of drug-like properties.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [2][3] |
| Molecular Weight | 222.08 g/mol | [2][3][4] |
| CAS Number | 65513-45-3 | [2][5][6] |
| Canonical SMILES | CC1=C(C2=C(C=C1)N=CC=C2)Br | [2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |
| LogP (Computed) | 3.31 | [2] |
| Appearance | Solid | [7] |
The TPSA and LogP values suggest the molecule possesses moderate lipophilicity, a key consideration in designing compounds intended for biological systems.
Conceptual Molecular Structure
The diagram below illustrates the arrangement of atoms and bonds in this compound, highlighting the fused benzene and pyridine rings characteristic of the quinoline core.
Caption: Structure of this compound.
Proposed Synthesis and Purification Protocol
While specific literature on the direct synthesis of this compound is sparse, a reliable pathway can be designed by combining the classic Skraup synthesis to form the methylated quinoline core, followed by a regioselective electrophilic bromination. This approach provides a logical and experimentally sound method for its preparation.
Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction
The Skraup synthesis is a cornerstone of quinoline chemistry, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. Here, we use 4-methylaniline (p-toluidine) as the starting material.
Methodology:
-
Reaction Setup: To a three-necked flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid.
-
Reagent Addition: Slowly add 4-methylaniline and glycerol to the acid with cooling. Then, add a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heating: Heat the mixture vigorously. The reaction is highly exothermic and requires careful temperature control.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH solution) until alkaline.
-
Extraction: The crude 6-methylquinoline, which often separates as an oil, can be purified by steam distillation followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-methylquinoline.[8]
Step 2: Regioselective Bromination of 6-Methylquinoline
The subsequent step is the introduction of a bromine atom. In the quinoline ring system, electrophilic substitution is generally disfavored in the pyridine ring and prefers the 5- and 8-positions of the benzene ring. The existing methyl group at C6 is an activating, ortho-para directing group. Therefore, substitution is strongly directed to the C5 and C7 positions. Careful control of reaction conditions is necessary to favor the C5 product.
Methodology:
-
Reaction Setup: Dissolve the synthesized 6-methylquinoline in a suitable solvent, such as concentrated sulfuric acid or acetic acid.
-
Brominating Agent: Cool the solution in an ice bath. Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the reaction solvent. The use of NBS is often preferred as it is easier to handle and can lead to higher selectivity.[9]
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) until TLC analysis indicates consumption of the starting material.
-
Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and air dry.
Purification of this compound
The final and most critical step is purification, which is essential to isolate the target compound from unreacted starting materials and isomeric byproducts.
Methodology: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system as the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution (Mobile Phase): Elute the column with a non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexane. The choice of solvent is critical; the less polar this compound will elute before more polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.
Caption: Role as a versatile intermediate in drug discovery.
Conclusion
This compound is a chemical intermediate with significant untapped potential. Its well-defined structure, characterized by a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol , provides a robust platform for synthetic innovation. [2][3]By leveraging established synthetic protocols and rigorous analytical validation, researchers can confidently produce this compound and utilize its functional handles to explore new frontiers in medicinal chemistry and materials science. This guide provides the foundational knowledge for scientists to integrate this compound into their advanced research programs.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methylquinoline
Foreword: The Strategic Importance of 5-Bromo-6-methylquinoline
In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the quinoline core is a "privileged structure," recognized for its prevalence in compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this core allows for the fine-tuning of a molecule's biological and physicochemical properties. This compound represents a key building block in this arena. The bromine atom at the 5-position serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, while the methyl group at the 6-position provides a crucial structural element for optimizing ligand-receptor interactions. This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, grounded in mechanistic understanding and practical application for researchers and drug development professionals.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from two fundamentally different strategic directions:
-
Strategy A: De Novo Ring Formation. This approach involves constructing the bicyclic quinoline core from an acyclic or monocyclic precursor that already contains the requisite bromo and methyl substituents. The primary advantage is the unambiguous placement of the substituents from the outset. The Skraup and Doebner-von Miller reactions are the cornerstone methods for this strategy.
-
Strategy B: Late-Stage Functionalization. This strategy begins with a pre-formed 6-methylquinoline scaffold, followed by the selective introduction of a bromine atom at the C-5 position through electrophilic aromatic substitution. This route can be more atom-economical if the starting quinoline is readily available, but success hinges on controlling the regioselectivity of the bromination.
The following diagram illustrates these divergent strategic pathways.
Caption: Divergent synthetic strategies for this compound.
Route Analysis: De Novo Ring Formation via the Skraup Synthesis
The Skraup synthesis, first reported in 1880, is a classic and powerful method for constructing the quinoline skeleton.[3] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3] A closely related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[4][5] For the synthesis of this compound, the logical starting material is 3-Bromo-4-methylaniline.
Principle and Mechanism
The reaction proceeds through a well-established, albeit complex, sequence of steps. The causality behind the choice of reagents is critical to understanding the transformation:
-
Acrolein Formation : Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.[6][7]
-
Michael Addition : The amino group of 3-Bromo-4-methylaniline performs a nucleophilic conjugate (Michael) addition to the acrolein intermediate.[7]
-
Cyclization & Dehydration : The sulfuric acid then catalyzes an intramolecular electrophilic attack of the electron-rich aromatic ring onto the protonated aldehyde, followed by dehydration to form a 1,2-dihydroquinoline intermediate.[8]
-
Oxidation : The final and crucial step is the oxidation of the dihydroquinoline intermediate to the aromatic this compound. This requires an oxidizing agent, traditionally nitrobenzene (which can also serve as the solvent) or arsenic acid.[3] Ferrous sulfate is often added to moderate the notoriously vigorous and sometimes violent nature of the reaction.[3]
The following diagram outlines the core mechanistic pathway of the Skraup reaction.
Caption: Mechanistic workflow of the Skraup quinoline synthesis.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is representative and should be performed with rigorous safety precautions by trained personnel, particularly given the potentially exothermic nature of the Skraup reaction.
-
Reaction Setup : In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (60 mL) to 3-Bromo-4-methylaniline (0.1 mol). The mixture will generate heat.
-
Addition of Reagents : To the stirred mixture, add ferrous sulfate heptahydrate (2 g) to moderate the reaction. Gently heat the mixture to 100-110 °C in an oil bath.
-
Glycerol Addition : Add glycerol (0.3 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 140 °C.
-
Oxidant Addition : Once the glycerol addition is complete, slowly add nitrobenzene (0.12 mol) as the oxidizing agent.
-
Reaction Completion : Heat the reaction mixture under reflux at 140-150 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up : Allow the mixture to cool to room temperature. Cautiously pour the mixture into a large beaker containing 1 L of water. Steam distill the mixture to remove the unreacted nitrobenzene.
-
Isolation : Make the remaining solution basic by the slow addition of concentrated sodium hydroxide solution until the pH is >10, which precipitates the crude product. The product can be extracted with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Assessment of the Skraup Route
| Feature | Assessment |
| Advantages | Utilizes simple, inexpensive, and readily available starting materials like glycerol and sulfuric acid.[9] The regiochemistry of the product is unequivocally defined by the starting aniline. |
| Disadvantages | Reaction conditions are harsh (strong acid, high temperatures).[10] The reaction can be highly exothermic and difficult to control.[3] Yields can be variable, and the work-up procedure is extensive. Use of toxic oxidants like arsenic acid or nitrobenzene raises environmental and safety concerns.[11] |
Route Analysis: Late-Stage Electrophilic Bromination
This strategy leverages the availability of 6-methylquinoline and introduces the bromine substituent in the final step. The success of this route is entirely dependent on controlling the regioselectivity of the electrophilic aromatic substitution.
Principle and Mechanistic Considerations
In the quinoline ring system, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and is thus deactivated towards electrophilic attack. Conversely, the benzene ring is more electron-rich and is the site of substitution. The existing methyl group at C-6 is an ortho-, para-directing activator.
-
Directing Effects : The C-5 and C-7 positions are ortho to the activating methyl group. The C-8 position is para to the C-5 position and meta to the methyl group. Electrophilic attack is generally favored at the C-5 and C-8 positions in the quinoline nucleus.[6] The interplay between the activating methyl group (directing to C-5 and C-7) and the inherent reactivity of the quinoline system (favoring C-5 and C-8) strongly suggests that C-5 will be a major site of bromination.
-
Choice of Reagents : The choice of brominating agent is key to controlling selectivity and reactivity.
-
Molecular Bromine (Br₂) : Highly reactive, often requires a catalyst, and can lead to over-bromination or a mixture of isomers.
-
N-Bromosuccinimide (NBS) : A milder source of electrophilic bromine (Br⁺), often used for selective bromination of activated aromatic rings. Its use can minimize the formation of byproducts.[12][13] The reaction is typically performed in a suitable solvent like dichloromethane or sulfuric acid.[12][13]
-
Detailed Experimental Protocol (Representative)
-
Reaction Setup : Dissolve 6-methylquinoline (0.1 mol) in concentrated sulfuric acid (100 mL) in a flask cooled in an ice-water bath. Stir until a homogeneous solution is obtained.
-
Brominating Agent Addition : Add N-Bromosuccinimide (NBS) (0.105 mol, 1.05 equiv.) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction : Allow the reaction to stir at a controlled temperature (e.g., 0-5 °C) for several hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation : Neutralize the aqueous solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until the pH is basic, causing the product to precipitate.
-
Purification : Filter the solid product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to separate any potential regioisomers.
Assessment of the Bromination Route
| Feature | Assessment |
| Advantages | Potentially milder reaction conditions compared to the Skraup synthesis. A shorter synthetic route if 6-methylquinoline is a readily available starting material. Avoids the use of highly toxic oxidants. |
| Disadvantages | The primary challenge is controlling regioselectivity; formation of isomeric byproducts (e.g., 8-bromo-6-methylquinoline) is possible and may require difficult purification. Yields depend heavily on achieving high selectivity. |
Summary and Recommendations
The choice between de novo ring formation and late-stage functionalization depends on project-specific factors such as starting material availability, scalability, and purification capabilities.
| Parameter | Route 1: Skraup Synthesis | Route 2: Electrophilic Bromination |
| Starting Material | 3-Bromo-4-methylaniline | 6-Methylquinoline |
| Regioselectivity | Excellent (pre-defined) | Good to Moderate (process dependent) |
| Reaction Conditions | Harsh (high temp, strong acid) | Milder (low temp, acid solvent) |
| Key Challenges | Reaction control (exotherm), extensive work-up | Isomer separation, optimizing selectivity |
| Scalability | Challenging due to safety concerns | More straightforward |
For laboratory-scale synthesis where unambiguous product formation is paramount, the Skraup synthesis starting from 3-Bromo-4-methylaniline is the more reliable, albeit more demanding, route. For larger-scale campaigns where 6-methylquinoline is an inexpensive starting point and purification methods are robust, optimizing the electrophilic bromination route may prove more efficient and safer.
Product Characterization
The final product, this compound, is a solid at room temperature. Its identity and purity must be confirmed using standard analytical techniques.
-
Molecular Formula : C₁₀H₈BrN[14]
-
Molecular Weight : 222.08 g/mol [14]
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a singlet for the methyl group protons. The coupling patterns of the aromatic protons are crucial for confirming the substitution pattern.
-
Mass Spectrometry : Will show a characteristic isotopic pattern for the molecular ion (M⁺ and M+2) due to the presence of the bromine atom.
-
Physical Properties : TPSA: 12.89; LogP: 3.30572.[14]
References
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Copper(I)‐Catalyzed Cascade Sonogashira Coupling/Annulation Reaction of Ethyl 4‐(benzoyloxy)‐5‐bromo‐6‐methylquinoline‐3‐carboxylate with Internal Alkynes. (n.d.). Wiley Online Library. Retrieved January 5, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved January 5, 2026, from [Link]
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Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 5, 2026, from [Link]
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Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 5, 2026, from [Link]
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Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 5, 2026, from [Link]
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This compound. (n.d.). Chemsrc. Retrieved January 5, 2026, from [Link]
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Skraup reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 5, 2026, from [Link]
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Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Retrieved January 5, 2026, from [Link]
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Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
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Friedländer Quinoline Synthesis. (n.d.). Scite.ai. Retrieved January 5, 2026, from [Link]
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This compound (C10H8BrN). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]
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SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]
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Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved January 5, 2026, from [Link]
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Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Retrieved January 5, 2026, from [Link]
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Preparation of brominated tetrahydroquinolines and quinolines. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Quinoline. (n.d.). Scanned document. Retrieved January 5, 2026, from [Link]
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The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. (n.d.). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
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The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 5, 2026, from [Link]
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Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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A Technical Guide to 5-Bromo-6-methylquinoline: Synthesis, Characterization, and Applications
Executive Summary: 5-Bromo-6-methylquinoline is a halogenated and alkylated quinoline derivative of significant interest to the fields of medicinal chemistry and materials science. Its unique substitution pattern makes it a valuable heterocyclic building block for the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of its structural properties, a detailed, mechanistically-grounded protocol for its synthesis via the Skraup-Doebner-von Miller reaction, comprehensive spectroscopic characterization, and an overview of its applications in drug discovery and scientific research.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][2][3][4] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4][5] The strategic placement of substituents, such as the bromine atom and methyl group in this compound, allows for fine-tuning of the molecule's steric and electronic properties, making it a crucial intermediate for developing novel therapeutic agents and functional materials.[2][6]
Physicochemical and Structural Properties
IUPAC Nomenclature and Structural Confirmation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its structure consists of a quinoline core with a bromine atom at position 5 and a methyl group at position 6.
Diagram: Chemical Structure of this compound ```dot graph 5_Bromo_6_methylquinoline_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Define atom positions N1 [pos="0,1.299!", label="N"]; C2 [pos="1.125,0.65!", label="C"]; C3 [pos="1.125,-0.65!", label="C"]; C4 [pos="0,-1.299!", label="C"]; C4a [pos="-1.125,-0.65!", label="C"]; C5 [pos="-2.25,-1.299!", label="C"]; C6 [pos="-3.375,-0.65!", label="C"]; C7 [pos="-3.375,0.65!", label="C"]; C8 [pos="-2.25,1.299!", label="C"]; C8a [pos="-1.125,0.65!", label="C"]; Br [pos="-2.25,-2.598!", label="Br"]; CH3 [pos="-4.5, -1.299!", label="CH₃"];
// Draw bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C8a -- N1 [label=""]; C4a -- C8a [label=""]; C5 -- Br [label=""]; C6 -- CH3 [label=""]; }
Workflow for the synthesis of this compound.
Spectroscopic Characterization and Structural Elucidation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons and the methyl carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₁₀H₈BrN, the expected m/z values would be approximately 221 and 223. [7]* Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the quinoline core, and the C-Br stretching frequency.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds.
-
Scaffold for Anticancer Agents: Bromo-substituted quinolines have been investigated for their potential as anticancer agents. [5]The bromine atom can act as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecules with potential topoisomerase inhibitory or other cytotoxic activities. [5]* Precursor for Bioactive Molecules: The quinoline nucleus is a core component of many pharmaceuticals. [1][3][4]This specific derivative can be used to synthesize compounds targeting various diseases, leveraging the established bioactivity of the quinoline scaffold. [2][6]* Materials Science: Quinoline derivatives can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors. The heavy bromine atom can also influence properties like intersystem crossing, which is relevant in photochemistry.
Diagram: Drug Discovery Cascade
Use of this compound in a drug discovery workflow.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific hazard information and handling procedures.
Conclusion
This compound is a synthetically valuable heterocyclic compound. Its preparation via the Skraup-Doebner-von Miller synthesis provides a reliable route to this key intermediate. With its versatile chemical handles—the reactive bromine atom and the quinoline nitrogen—it serves as an excellent starting point for the development of new therapeutics and advanced materials, continuing the long and productive history of quinoline chemistry.
References
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Gutsulyak, V. M., & Vaskelis, A. (1981). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 46(16), 3342-3345. Available from: [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available from: [Link]
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Kumar, A., & Sharma, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]
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Eisch, J. J., & Gadek, T. R. (1987). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated .alpha.'-(arylamino)aryl anils to quinolines. The Journal of Organic Chemistry, 52(19), 4362-4371. Available from: [Link]
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ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]
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ChemSrc. (n.d.). This compound | CAS#:65513-45-3. Available from: [Link]
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PubChemLite. (n.d.). This compound (C10H8BrN). Available from: [Link]
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SpectraBase. (n.d.). 5-Bromo-6-methoxy-2-methylquinoline. Available from: [Link]
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ChemSynthesis. (n.d.). 5-bromo-6-fluoroquinoline. Available from: [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Available from: [Link]
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Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]
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Sonawane, H. R., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. European Journal of Medicinal Chemistry, 254, 115354. Available from: [Link]
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ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-methylquinoline
Abstract
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline ring system profoundly influences its physicochemical properties and pharmacological effects. 5-Bromo-6-methylquinoline, with its electron-withdrawing bromine atom and electron-donating methyl group, presents a unique electronic and steric profile that warrants detailed structural elucidation.[1][2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules in any research or development pipeline.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3][4] Based on the analysis of related substituted quinolines, a predicted NMR profile for this compound dissolved in a standard solvent like deuterated chloroform (CDCl₃) is presented below.[5][6]
2.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals in the aromatic region, corresponding to the protons on the quinoline ring, and a singlet in the aliphatic region for the methyl group protons. The bromine atom at the 5-position and the methyl group at the 6-position will influence the chemical shifts of the neighboring protons through their electronic and steric effects.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~8.9 | dd | J = 4.2, 1.7 |
| H-3 | ~7.4 | dd | J = 8.3, 4.2 |
| H-4 | ~8.1 | dd | J = 8.3, 1.7 |
| H-7 | ~7.6 | d | J = 8.5 |
| H-8 | ~8.0 | d | J = 8.5 |
| 6-CH₃ | ~2.5 | s | - |
2.2. Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic system.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~148 |
| C-5 | ~118 |
| C-6 | ~138 |
| C-7 | ~130 |
| C-8 | ~128 |
| C-8a | ~127 |
| 6-CH₃ | ~20 |
2.3. Experimental Protocol for NMR Spectroscopy
To validate the predicted data, the following experimental protocol is recommended for acquiring high-quality NMR spectra.[5][6]
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.[6]
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and reference the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Br and aliphatic C-H bonds.
3.1. Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Br Stretch | 650 - 550 | Medium to Strong |
3.2. Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by the presence of a distinct isotopic pattern for bromine.
4.1. Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈BrN.[7][8] The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in two molecular ion peaks of nearly equal intensity at m/z values corresponding to the two isotopic masses.
-
[M]⁺ with ⁷⁹Br: m/z ≈ 221
-
[M+2]⁺ with ⁸¹Br: m/z ≈ 223
-
-
Fragmentation: Common fragmentation pathways for quinolines involve the loss of small molecules like HCN. The fragmentation pattern will aid in confirming the quinoline core structure.
4.2. Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[9]
Gas Chromatography (GC) Conditions:
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is appropriate.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C
Sources
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A Technical Guide to the Structural Elucidation of 5-Bromo-6-methylquinoline for Pharmaceutical and Materials Science Applications
An in-depth technical guide on the crystal structure of 5-Bromo-6-methylquinoline is detailed below.
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and crystallographic analysis of this compound. As a substituted quinoline, this molecule is of significant interest to researchers in drug development and materials science due to the diverse biological and electronic activities of the quinoline scaffold.[1][2][3][4] While a definitive, publicly available crystal structure for this compound has yet to be deposited in major structural databases like the Cambridge Structural Database (CSD), this guide outlines the necessary experimental workflows to determine its three-dimensional structure.[5] We present detailed protocols for its synthesis, purification, and crystallization, followed by a procedural outline for single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, we discuss the anticipated structural features and intermolecular interactions that would be revealed by such an analysis and their implications for the rational design of novel therapeutics and functional materials. This document is intended to serve as a foundational resource for researchers embarking on the structural and functional characterization of this and related quinoline derivatives.
Part 1: The Quinoline Scaffold: Significance and Rationale for Structural Analysis
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[3][6] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][6] Notable drugs such as chloroquine and topotecan feature this heterocyclic core.[2][6] In materials science, the planar and aromatic nature of quinoline makes it a valuable component in the design of organic light-emitting diodes (OLEDs), dyes, and sensors.[1]
The specific substitution pattern of this compound, with a bromine atom at the 5-position and a methyl group at the 6-position, is expected to modulate its electronic properties and steric profile. The bromine atom can act as a handle for further synthetic modifications, such as cross-coupling reactions, while also participating in halogen bonding. The methyl group can influence solubility and steric interactions.
Understanding the precise three-dimensional arrangement of atoms in the solid state through its crystal structure is paramount. This knowledge allows for:
-
Rational Drug Design: Elucidating the conformation and intermolecular interactions of this compound can inform the design of more potent and selective drug candidates by enabling structure-based design and computational modeling.
-
Polymorph Screening: The crystallization process can yield different crystal forms (polymorphs) of the same compound, each with unique physical properties like solubility and bioavailability.[7] Identifying and characterizing these polymorphs is a critical step in drug development.
-
Materials Engineering: The solid-state packing of molecules dictates the bulk properties of a material. Knowledge of the crystal structure can aid in the design of new materials with desired electronic and optical characteristics.
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of this compound can be approached through several established methods for quinoline synthesis, followed by or incorporating a bromination step. A common and effective approach is the Skraup synthesis, which involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid. Alternatively, direct bromination of 6-methylquinoline can be employed.
Experimental Protocol: Synthesis via Bromination of 6-Methylquinoline
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
6-Methylquinoline[8]
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, and column chromatography setup.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Bromination: Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C. The use of NBS is a common strategy for regioselective bromination of activated aromatic rings.[9]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: Carefully pour the reaction mixture over crushed ice and basify to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Physicochemical and Spectroscopic Data
Below is a table summarizing the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [10] |
| Molecular Weight | 222.08 g/mol | [10] |
| CAS Number | 65513-45-3 | [10][11] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| XlogP | 3.2 | [12] |
| H-Bond Acceptors | 1 | [10] |
| H-Bond Donors | 0 | [10] |
| Predicted ¹H NMR (CDCl₃, 400 MHz) δ | 8.8-8.9 (dd, 1H), 8.0-8.2 (d, 1H), 7.6-7.8 (d, 1H), 7.4-7.5 (dd, 1H), 7.3-7.4 (d, 1H), 2.5 (s, 3H) | N/A |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ | 150.1, 147.5, 136.2, 134.8, 130.5, 129.8, 128.4, 121.9, 118.7, 20.3 | N/A |
| Mass Spec (EI) | m/z 221/223 (M⁺, M⁺+2) | N/A |
Part 3: Crystal Structure Determination Workflow
The determination of the molecular structure of this compound in the solid state is achieved through single-crystal X-ray diffraction (SC-XRD). This process involves growing high-quality single crystals, collecting diffraction data, and solving the crystal structure.
Experimental Protocol: Crystallization of this compound
Obtaining diffraction-quality single crystals is often the most challenging step. Several methods can be employed, and the choice of solvent is critical.
Materials:
-
Purified this compound
-
A range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone)
-
Small vials or test tubes
Procedure (Slow Evaporation):
-
Solvent Screening: Test the solubility of the compound in various solvents to find a solvent in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.
-
Crystallization: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with parafilm pierced with a few small holes), and allow the solvent to evaporate slowly and undisturbed over several days.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.
Troubleshooting: If slow evaporation fails, other techniques such as vapor diffusion (using a precipitant solvent) or slow cooling of a saturated solution can be attempted.[7]
Workflow for Single-Crystal X-ray Diffraction
The overall process from a crystalline sample to a solved structure is depicted in the following workflow diagram.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Part 4: Anticipated Structural Features and Intermolecular Interactions
While the experimental crystal structure is not yet available, we can predict key structural features based on the known chemistry of quinoline and bromo-aromatic compounds.
Predicted Crystallographic Parameters
| Parameter | Predicted Value/Features |
| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |
| Space Group | Likely centrosymmetric (e.g., P2₁/c, Pbca) |
| Z (molecules per unit cell) | 2, 4, or 8 |
| Bond Lengths & Angles | Consistent with standard values for aromatic C-C, C-N, C-Br, and C-H bonds. The quinoline ring system is expected to be largely planar. |
| Torsion Angles | The methyl group's hydrogen atoms may be disordered. |
Potential Intermolecular Interactions
The solid-state packing of this compound will be governed by a combination of non-covalent interactions. Understanding these is key to predicting its physical properties.
-
π-π Stacking: The planar aromatic quinoline rings are likely to engage in offset π-π stacking interactions, which are a dominant force in the packing of many aromatic heterocycles.
-
C-H···π Interactions: The methyl group or aromatic C-H bonds could act as donors to the π-system of an adjacent molecule.
-
Halogen Bonding: The bromine atom is a potential halogen bond donor, which could interact with the nitrogen atom of a neighboring quinoline ring (C-Br···N).
-
van der Waals Forces: These ubiquitous forces will contribute to the overall stability of the crystal lattice.
The following diagram illustrates these potential interactions between two molecules of this compound.
Caption: Potential intermolecular interactions in the crystal lattice.
Part 5: Applications and Future Directions
The determination of the crystal structure of this compound would provide an empirical foundation for its application in several fields:
-
Structure-Based Drug Design: With a solved crystal structure, computational chemists can perform docking studies to predict how the molecule might bind to therapeutic targets. The bromine atom's position and the overall molecular conformation would be critical inputs for these models.
-
Fragment-Based Screening: As a functionalized heterocyclic fragment, this compound could be used in fragment-based drug discovery campaigns. Its crystal structure would provide a starting point for elaborating the fragment into a more potent lead compound.
-
Development of Organic Semiconductors: The intermolecular interactions, particularly π-π stacking distances, revealed by the crystal structure would inform the potential of this and related compounds as organic semiconductors.
Future work should focus on the successful crystallization and structure determination of this compound. Subsequent studies could explore the synthesis of derivatives to probe structure-activity relationships or to tune the solid-state properties for materials science applications.
References
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- Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
- Bala, S., et al. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Chemsrc. This compound.
- ChemScene. This compound.
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- Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses.
- Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.
- BenchChem. (2025).
- PubChem. 6-Methylquinoline.
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An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-6-methylquinoline
Foreword: Navigating the Pre-formulation Landscape of a Novel Quinoline Derivative
In the realm of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is paved with meticulous scientific investigation. Among the initial, yet most critical, hurdles is the thorough characterization of the compound's fundamental physicochemical properties. It is here, in the pre-formulation stage, that we lay the groundwork for all subsequent development, from dosage form design to ensuring long-term efficacy and safety. This guide is dedicated to one such molecule of interest: 5-Bromo-6-methylquinoline. As a member of the quinoline family—a scaffold renowned for its presence in a multitude of pharmacologically active agents—this compound holds significant potential.[1][2][3] However, to unlock this potential, a comprehensive understanding of its solubility and stability is paramount.
This document is crafted for the hands-on researcher, the diligent scientist, and the forward-thinking drug development professional. It eschews a rigid, one-size-fits-all template in favor of a logically flowing narrative that mirrors the scientific process itself. We will begin with the foundational physicochemical identity of this compound, then progress to detailed, field-tested protocols for determining its solubility in a range of relevant solvent systems. The causality behind each experimental choice will be elucidated, providing not just a "how-to," but a "why." Subsequently, we will delve into a comprehensive stability assessment program, employing forced degradation studies to proactively identify potential liabilities and establish degradation pathways.[4][5][6] This proactive approach is the cornerstone of building robust and reliable analytical methods—a self-validating system that ensures data integrity from the outset. Throughout this guide, key claims and protocols are substantiated with citations to authoritative literature, and all quantitative data is presented in clear, accessible tables. Experimental workflows are visualized using diagrams to enhance comprehension. It is our hope that this guide will serve as an indispensable resource for any team undertaking the critical work of characterizing this compound or similarly challenging heterocyclic compounds.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the starting point for any solubility and stability investigation. This compound is a solid at room temperature with the key properties summarized in the table below.[7]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | ChemScene[7] |
| Molecular Weight | 222.08 g/mol | ChemScene[7] |
| Appearance | Solid | CymitQuimica[8] |
| Purity | ≥95% | ChemScene[7] |
| CAS Number | 65513-45-3 | ChemScene[7] |
| Predicted LogP | 3.30572 | ChemScene[7] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[7] |
| Storage Recommendation | 2-8°C, sealed in dry conditions | ChemScene[7] |
The predicted LogP value of 3.30572 suggests that this compound is a lipophilic compound, which would indicate a higher solubility in organic solvents compared to aqueous media.[7] The low TPSA further supports this prediction of limited aqueous solubility. These computational predictions are invaluable for guiding the initial selection of solvents for experimental solubility determination.
A Practical Guide to Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The "shake-flask" method is the gold-standard for determining equilibrium solubility and will be the basis for the protocols outlined below.[9] This method ensures that a saturated solution is achieved, providing a true measure of the compound's solubility in a given solvent.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol for Aqueous Solubility
-
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Addition of Solute: Add an excess amount of this compound to vials containing a known volume of each buffer. The presence of undissolved solid is crucial.
-
Equilibration: Place the vials in a shaker incubator at a controlled temperature (e.g., 37°C to simulate physiological conditions) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand, and then separate the saturated supernatant from the excess solid via centrifugation or filtration using a suitable syringe filter (e.g., 0.45 µm).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Calculate the solubility in each buffer. The experiment should be performed in triplicate to ensure reproducibility.
Step-by-Step Protocol for Organic Solvent Solubility
-
Solvent Selection: Based on the predicted lipophilicity, select a range of common organic solvents used in formulation, such as ethanol, methanol, acetone, ethyl acetate, and toluene. For comparison, solubility data for the related compound 6-bromo-2-methylquinoline shows highest solubility in toluene, followed by ethyl acetate and acetone.[10]
-
Procedure: Follow steps 2-6 as outlined for aqueous solubility, with the equilibration temperature typically set to room temperature (25°C).
Illustrative Solubility Data
The following tables present hypothetical solubility data for this compound to serve as a template for experimental results.
Table 1: Illustrative Equilibrium Solubility in Aqueous Buffers at 37°C
| Buffer pH | Mean Solubility (µg/mL) | Standard Deviation |
| 1.2 | < 1 | - |
| 4.5 | 2.5 | 0.3 |
| 6.8 | 1.8 | 0.2 |
| 7.4 | 1.5 | 0.2 |
Table 2: Illustrative Solubility in Common Organic Solvents at 25°C
| Solvent | Mean Solubility (mg/mL) | Standard Deviation |
| Ethanol | 15.2 | 1.1 |
| Methanol | 5.8 | 0.5 |
| Acetone | 35.7 | 2.5 |
| Ethyl Acetate | 42.1 | 3.0 |
| Toluene | 55.4 | 4.2 |
Comprehensive Stability Assessment and Forced Degradation Studies
Understanding the stability of a molecule is as crucial as knowing its solubility. Forced degradation, or stress testing, is an essential component of drug development that helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4][5] The ICH guidelines recommend exposing the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[6]
Logical Framework for Forced Degradation
The following diagram outlines the logical flow of a forced degradation study.
Caption: Forced Degradation Study Workflow.
Detailed Protocols for Forced Degradation Studies
The goal of these studies is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive decomposition.
3.2.1. Acid and Base Hydrolysis
-
Procedure: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. If solubility is an issue, a co-solvent can be used.[4] Subject the solutions to elevated temperatures (e.g., 70°C) and monitor for degradation over time. Neutralize the samples before analysis.
-
Rationale: This assesses susceptibility to pH-mediated degradation, which is critical for oral dosage forms passing through the gastrointestinal tract.
3.2.2. Oxidative Degradation
-
Procedure: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Rationale: Quinoline ring systems can be susceptible to oxidation.[11] This test evaluates the compound's stability in the presence of potential oxidizing agents.
3.2.3. Thermal Degradation
-
Procedure: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C) for an extended period.
-
Rationale: This provides insight into the compound's stability during manufacturing processes that may involve heat (e.g., drying) and informs storage recommendations.
3.2.4. Photostability
-
Procedure: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Rationale: Exposure to light can cause photodegradation.[11] This study is essential for determining appropriate packaging.
Illustrative Stability Data
The following table summarizes hypothetical outcomes from a forced degradation study.
Table 3: Illustrative Summary of Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl, 70°C, 24h | 12.5% | 2 | Significant degradation observed. |
| 0.1 M NaOH, 70°C, 24h | 8.2% | 1 | Moderate degradation. |
| 3% H₂O₂, RT, 48h | 18.9% | 3 | Highly susceptible to oxidation. |
| Thermal (Solid), 80°C, 7d | < 1% | 0 | Stable in solid form at elevated temperature. |
| Photolytic (Solution), ICH Q1B | 6.5% | 1 | Some sensitivity to light in solution. |
Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While the presented quantitative data is illustrative, the detailed protocols and logical workflows offer a robust starting point for any research and development team. The initial physicochemical assessment, coupled with the predicted lipophilicity, strongly suggests that formulation strategies for this compound may need to focus on solubility enhancement for aqueous-based delivery systems.
The forced degradation studies are paramount for the development of a stability-indicating analytical method, which is a regulatory requirement. The hypothetical results suggest a particular vulnerability to oxidative degradation, a critical piece of information that will guide antioxidant selection in formulation development and necessitate storage under an inert atmosphere.[11] The identification and characterization of the degradation products using techniques like LC-MS/MS will be the next logical step, providing a complete picture of the compound's stability profile. Adherence to these scientifically grounded, systematic approaches will undoubtedly pave the way for the successful development of this compound into a potential therapeutic agent.
References
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Chemsrc. This compound | CAS#:65513-45-3. [Link]
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Kaur, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-15. [Link]
-
Luminata Hanson. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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Lookchem. Cas 20643-20-3, 3-ETHOXY-2-METHYL-2-CYCLOHEXEN-1-ONE. [Link]
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Reddy, P. C., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
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Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
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Al-Majdoub, Z. M., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(19), 6596. [Link]
-
Molbase. 5-bromo-6-fluoroquinoline. [Link]
-
Wang, Y., et al. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Journal of Chemical & Engineering Data, 68(5), 1234-1246. [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. [Link]
-
International Journal of Futuristic and Innovative Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
-
Brown, W. D., & Gouliaev, A. H. (2001). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 78, 123. [Link]
-
PubChem. 6-Methylquinoline. [Link]
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PubChem. Formaldehyde. [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
-
American Elements. 5-Bromo-8-methylquinoline. [Link]
-
ResearchGate. (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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A Technical Guide to Quinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Applications
Introduction
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1][2] First isolated from coal tar in 1834, this "privileged structure" is a cornerstone of numerous natural alkaloids, synthetic molecules, and approved pharmaceuticals.[3] Its derivatives are renowned for an exceptionally broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][4][5][6][7][8] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of quinoline derivatives, tailored for researchers and drug development professionals. We will delve into the causality behind synthetic choices, detail field-proven experimental protocols, and examine the molecular targets that underpin the diverse pharmacology of this remarkable class of compounds.
I. Synthetic Methodologies: Building the Quinoline Core
The construction of the quinoline scaffold is a well-established field in organic chemistry, with several classic "named reactions" still in wide use, alongside modern, more efficient methods. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction scale and conditions.
Classical Synthesis Reactions
Several foundational methods developed in the late 19th century remain highly relevant for their reliability and versatility.
-
Skraup Synthesis (1880): This is a powerful, albeit often aggressive, method for producing quinolines.[9][10][11] It involves the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[3][9][12][13]
-
Causality: The reaction's strength lies in its use of simple, readily available starting materials. The sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol to form the reactive intermediate, acrolein, and then facilitates the cyclization step.[3][9] The oxidizing agent is crucial for the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring.[9] However, the highly exothermic nature of the reaction requires careful control to prevent violent decomposition, a key consideration for process safety.[11]
-
-
Friedländer Annulation (1882): This is one of the most effective and widely used methods for synthesizing substituted quinolines.[14] The reaction condenses an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, catalyzed by either acid or base.[15][16][17]
-
Causality: The primary advantage of the Friedländer synthesis is its convergence and modularity, allowing for the direct installation of diverse substituents on both the benzene and pyridine rings of the quinoline core. The main limitation has historically been the availability of the requisite o-aminoaryl carbonyl precursors.[14] Modern modifications, such as the in situ reduction of more accessible o-nitroaryl carbonyls, have significantly broadened its applicability.[14]
-
-
Other Notable Methods:
-
Doebner-von Miller Reaction: An extension of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds, allowing for the synthesis of 2,4-disubstituted quinolines.[3][10]
-
Combes Synthesis: This acid-catalyzed reaction of anilines with β-diketones is a reliable method for producing 2,4-disubstituted quinolines.[3][10]
-
Pfitzinger Reaction: This method uses isatin (or isatic acid) and a carbonyl compound to produce quinoline-4-carboxylic acids, which are valuable intermediates in drug synthesis.[3][17]
-
Modern Synthetic Approaches
Contemporary research focuses on developing milder, more efficient, and environmentally friendly methods.
-
Multicomponent Reactions (MCRs): These reactions, such as the Povarov reaction, combine three or more starting materials in a single step to construct complex quinoline scaffolds.[18] MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate diverse molecular libraries for screening.[18]
-
Transition-Metal Catalysis: Catalysts based on copper, gold, and other metals have enabled quinoline synthesis under much milder conditions than classical methods.[5][15] These approaches often exhibit high functional group tolerance and can provide access to substitution patterns that are difficult to achieve otherwise.
Workflow Diagram: General Strategy for Quinoline Drug Discovery
Caption: A generalized workflow for the discovery and development of novel quinoline-based therapeutic agents.
II. Biological Activities and Mechanisms of Action
Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, making them a focal point of drug discovery for over a century.[2][8][19][20]
Antimalarial Activity
The quinoline scaffold is the backbone of some of the most important antimalarial drugs in history, including quinine, chloroquine, and mefloquine.[2][21]
-
Mechanism of Action: During its life cycle within red blood cells, the malaria parasite (Plasmodium falciparum) digests hemoglobin, releasing large quantities of toxic heme.[22][23][24] The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[22][23] Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[21] There, they are thought to act by capping the growing hemozoin crystal or by forming a complex with heme, preventing its polymerization.[23][24] The resulting buildup of free heme is toxic to the parasite, leading to its death.[21]
Antibacterial Activity
The fluoroquinolones (e.g., ciprofloxacin, levofloxacin) are a major class of synthetic broad-spectrum antibiotics.[25][26] Their discovery was a direct result of efforts to synthesize chloroquine analogues.[25]
-
Mechanism of Action: Fluoroquinolones are topoisomerase poisons.[27][28] They selectively inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[26][27] These enzymes are responsible for managing the topology of bacterial DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks into the bacterial chromosome, leading to rapid cell death.[25][26][27][28] The specificity for bacterial topoisomerases over their human counterparts is the basis for their therapeutic utility.
Anticancer Activity
A growing number of quinoline derivatives are being investigated and used as anticancer agents, targeting various hallmarks of cancer.[1][29][30]
-
Mechanisms of Action: The anticancer effects of quinolines are diverse and target-specific:
-
Topoisomerase Inhibition: Similar to their antibacterial action, some quinolines like camptothecin and its derivatives (topotecan, irinotecan) inhibit human topoisomerase I, a key enzyme in DNA replication and repair.[30][31] This leads to DNA damage and apoptosis in rapidly dividing cancer cells.[31]
-
Kinase Inhibition: Many quinolines are designed as inhibitors of protein kinases, which are often dysregulated in cancer. For example, drugs like lenvatinib and cabozantinib target multiple receptor tyrosine kinases (e.g., VEGFR, MET, RET) involved in tumor growth, angiogenesis (blood vessel formation), and metastasis.[32]
-
Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubules, essential components of the cytoskeleton and the mitotic spindle. This interference arrests the cell cycle and induces apoptosis.[30]
-
Other Mechanisms: Quinoline compounds have also been shown to induce apoptosis, inhibit angiogenesis, and modulate cell signaling pathways critical for cancer cell survival and proliferation.[1]
-
Diagram: Key Mechanisms of Action of Quinoline Derivatives
Caption: Diverse mechanisms of action for quinoline derivatives across different therapeutic areas.
III. Field-Proven Experimental Protocols
To ensure reproducibility and scientific rigor, detailed methodologies are essential. Below are representative protocols for a classic quinoline synthesis and a standard biological evaluation.
Experimental Protocol 1: Skraup Synthesis of Quinoline
This protocol describes the classic synthesis of the parent quinoline molecule. It is notoriously exothermic and must be performed with extreme caution in a well-ventilated fume hood.[9][11]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (as oxidizing agent and solvent)
-
Water
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Anhydrous Potassium Carbonate (K₂CO₃)
Procedure:
-
Setup: Assemble a reflux apparatus in a fume hood, equipped with a condenser and a dropping funnel, in a heating mantle or oil bath.
-
Initial Mixture: To a round-bottom flask, add aniline, glycerol, and nitrobenzene.[9]
-
Acid Addition: While stirring the mixture vigorously, slowly and carefully add concentrated sulfuric acid through the dropping funnel.[9] The addition is highly exothermic; control the rate to prevent the temperature from rising too rapidly.
-
Reaction: Gently heat the mixture. The reaction will become exothermic and may begin to boil on its own.[9] Maintain a gentle reflux by controlling the heating mantle for 3-4 hours.[11]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water.
-
Neutralization: Transfer the diluted mixture to a larger beaker and carefully neutralize with a concentrated NaOH solution until it is strongly alkaline. This step must be done with cooling, as it is also very exothermic.
-
Isolation: Perform steam distillation to isolate the crude quinoline.[9][11] The unreacted nitrobenzene will distill first, followed by the quinoline.
-
Purification: Separate the quinoline layer from the aqueous distillate. Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[11]
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and comparison of its boiling point to the literature value.
Experimental Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method to assess the viability and metabolic activity of cells, commonly used to screen compounds for cytotoxic effects.[33][34][35][36] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.[33][34][36]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[33]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test quinoline derivatives, dissolved in DMSO
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[37]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[35][37]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[37]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[37] Mix thoroughly by gentle shaking or pipetting.[33]
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader.[33] A reference wavelength of >650 nm can be used to subtract background noise.[35]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Self-Validation: The assay includes positive (untreated cells) and negative (medium only) controls. The Z'-factor can be calculated to assess the quality and robustness of the assay for high-throughput screening.
IV. Quantitative Data and Structure-Activity Relationships (SAR)
The development of potent quinoline derivatives relies on understanding the relationship between chemical structure and biological activity. This is often achieved by synthesizing a library of related compounds and comparing their activity in biological assays.
Table 1: Representative Anticancer Activity of Substituted Quinoline Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Cell Line | IC₅₀ (µM) | Citation |
| Ref-A | H | H | MCF-7 (Breast) | > 100 | Fictional |
| Ref-A-Cl | 7-Cl | H | MCF-7 (Breast) | 15.2 | Fictional |
| Ref-A-OMe | 7-OCH₃ | H | MCF-7 (Breast) | 25.8 | Fictional |
| Ref-B | H | 4-NH-(CH₂)₂-OH | A549 (Lung) | 8.9 | Fictional |
| Ref-B-F | 6-F | 4-NH-(CH₂)₂-OH | A549 (Lung) | 2.1 | Fictional |
Note: Data in this table is representative and for illustrative purposes only.
Analysis of SAR: From the hypothetical data in Table 1, several preliminary conclusions can be drawn, guiding the next cycle of drug design:
-
Impact of Benzene Ring Substitution: Comparing Ref-A to Ref-A-Cl and Ref-A-OMe , the addition of a substituent at the 7-position significantly increases cytotoxicity against the MCF-7 cell line. A chloro group appears more favorable than a methoxy group.
-
Impact of Pyridine Ring Substitution: The introduction of an amino-alcohol side chain at the 4-position (as in Ref-B ) confers potent activity.
-
Synergistic Effects: The combination of a 6-fluoro group and the 4-amino-alcohol side chain (Ref-B-F ) results in the most potent compound in this series against the A549 cell line, suggesting a positive synergistic effect between these two modifications.
This iterative process of synthesis, testing, and SAR analysis is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.
V. Future Perspectives and Conclusion
The quinoline scaffold continues to be an inexhaustible source of inspiration for medicinal chemists.[7] While classic drugs like chloroquine face challenges from widespread resistance, the versatility of the quinoline core allows for the development of novel agents to overcome these issues.[21][26] Current research is focused on several key areas:
-
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or enhanced mechanisms of action.
-
Targeted Therapies: Designing highly specific quinoline derivatives that target a single protein or pathway implicated in a disease, thereby minimizing off-target side effects.
-
Green Chemistry: Developing more sustainable and environmentally friendly synthetic routes to access these valuable compounds.[10]
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Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. Available from: [Link]
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Man, R.-J., Jeelani, N., Zhou, C., & Yang, Y.-S. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825–838. Available from: [Link]
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Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Arun Kumar, R. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127–135. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: 5-Bromo-6-methylquinoline in Modern Organic Synthesis
Introduction: The Strategic Value of 5-Bromo-6-methylquinoline
This compound is a strategically functionalized heterocyclic compound that serves as a highly versatile building block in synthetic organic chemistry. The quinoline core is a "privileged structure" frequently found in a vast array of biologically active compounds, including antiviral, anticancer, and antimalarial agents.[1][2][3] The utility of this specific derivative is derived from its distinct substitution pattern:
-
The C5-Bromine Atom: This serves as a robust and reliable synthetic handle for a wide range of transition-metal-catalyzed cross-coupling reactions. It allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to diverse molecular architectures.
-
The C6-Methyl Group: This group influences the electronic properties of the aromatic system and provides a steric marker. It can also be a site for further functionalization through advanced C-H activation strategies.
This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and materials science.
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex organic molecules. These reactions offer high functional group tolerance and predictable reactivity.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and aryl-vinyl structures. The reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronate ester) and is prized for the operational simplicity and the low toxicity of its boron-based reagents.[4][5]
Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond of this compound. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical as it accelerates both the oxidative addition and the rate-limiting reductive elimination steps.[4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, such as Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%), and a suitable phosphine ligand, such as SPhos (2-4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the limiting reagent).
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 6-18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the 5-aryl-6-methylquinoline product.
B. Sonogashira Coupling: Accessing Aryl-Alkynes
The Sonogashira coupling enables the direct formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[6][7] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are key components in pharmaceuticals and organic electronic materials.[8]
Mechanistic Causality: This reaction uniquely employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the final reductive elimination. An amine base (e.g., triethylamine or diisopropylamine) is essential, serving as both the base and often as a solvent.[6][7][8]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.) and an amine base like triethylamine (Et₃N, 2-3 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride, 2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (1-5 mol%).
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified via silica gel column chromatography to yield the 5-alkynyl-6-methylquinoline.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful and general method.[9][10] It allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles, which is a critical transformation in medicinal chemistry.[11]
Mechanistic Causality: The catalytic cycle mirrors other cross-coupling reactions but with key differences. After oxidative addition of the Pd(0) to the C-Br bond, the amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) is required to deprotonate the coordinated amine, forming a palladium-amido intermediate. The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst.[11][12] The use of sterically hindered, electron-rich ligands (e.g., Xantphos, XPhos) is crucial to promote the challenging reductive elimination step.[11]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4-5 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the primary or secondary amine (1.2 equiv.) to the tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Purification: After solvent removal, purify the crude product by column chromatography to afford the desired 5-amino-6-methylquinoline derivative.
Data Presentation: Typical Cross-Coupling Conditions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (3) | - (CuI co-cat) | Et₃N (2.0) | THF or DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (5) | NaOtBu (1.4) | Toluene | 90-110 |
| Heck | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (2.0) | DMF | 100-120 |
Visualization of Synthetic Pathways
The following diagrams illustrate the versatility of this compound as a central hub for generating molecular diversity.
Caption: Divergent synthesis from this compound.
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Advanced Application: C-H Activation Strategies
While cross-coupling relies on the pre-installed bromine handle, the field of C-H activation offers a more atom-economical approach to functionalize the quinoline scaffold directly.[13][14] The nitrogen atom in the quinoline ring can act as a directing group, facilitating regioselective metal-catalyzed C-H functionalization, typically at the C8 position.[15][16]
Conceptual Application: Rh(III) or Ru(II)-catalyzed C-H activation could potentially be used to introduce alkyl or aryl groups at the C8 position of this compound. Such a strategy would proceed without disturbing the C5-bromo handle, allowing for a sequential, two-step functionalization. First, C8-alkylation via C-H activation, followed by a C5-arylation via Suzuki coupling, would provide access to highly complex, tri-substituted quinoline derivatives from a single starting material. This orthogonal approach highlights the advanced synthetic potential of this building block.
Conclusion
This compound is a powerful and versatile intermediate for organic synthesis. Its C5-bromo group provides a reliable entry point for a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the systematic construction of diverse molecular libraries. Furthermore, the inherent reactivity of the quinoline core opens avenues for modern C-H activation strategies, promising even more efficient and innovative synthetic routes. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this valuable building block in the development of novel pharmaceuticals and functional materials.
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NIH National Library of Medicine. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
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Application Notes and Protocols for 5-Bromo-6-methylquinoline in Medicinal Chemistry
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Among its many derivatives, 5-bromo-6-methylquinoline emerges as a particularly versatile precursor, offering strategically positioned functional handles for molecular elaboration. The bromine atom at the 5-position and the methyl group at the 6-position provide orthogonal sites for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the construction of novel molecular entities with therapeutic potential. Detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions, are presented, underpinned by mechanistic insights to facilitate their successful implementation in a research setting.
Introduction: The Strategic Importance of the this compound Scaffold
The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][4][5][6] The specific substitution pattern of this compound offers a unique combination of reactive sites that are highly valuable for medicinal chemists.
-
The Bromine Handle (C5-Br): The bromine atom at the 5-position serves as a versatile anchor for introducing molecular diversity through a variety of cross-coupling reactions. Its reactivity in palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[7][8][9] This enables the exploration of a wide chemical space by appending various aryl, heteroaryl, and amino substituents, which is crucial for structure-activity relationship (SAR) studies.
-
The Methyl Group (C6-CH₃): The methyl group at the 6-position can also be functionalized, for instance, through free-radical bromination to introduce a bromomethyl group, which can then undergo nucleophilic substitution.[10] Furthermore, the electronic and steric influence of the methyl group can modulate the reactivity of the quinoline core and influence the binding of the final molecule to its biological target.
The combination of these two functional groups on the quinoline scaffold provides a powerful platform for the rational design and synthesis of novel drug candidates.
Synthetic Transformations of this compound: Key Protocols
The true value of this compound as a precursor lies in its ability to undergo a range of chemical transformations to build more complex molecules. The following sections provide detailed protocols for two of the most powerful and widely used reactions in medicinal chemistry for the functionalization of this scaffold.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][11] This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in drug molecules.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-methylquinoline.[13]
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-6-methylquinoline | >85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methylquinoline | >80 |
| 3 | 3-Pyridylboronic acid | 5-(3-Pyridyl)-6-methylquinoline | >75 |
Yields are illustrative and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and general method for the synthesis of aryl amines from aryl halides and amines.[7][14] This reaction has become indispensable in medicinal chemistry for the installation of nitrogen-containing functional groups, which are prevalent in bioactive molecules.
Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[15][16]
Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(amino)-6-methylquinoline.[15]
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 5-(Morpholin-4-yl)-6-methylquinoline | >90 |
| 2 | Piperidine | 5-(Piperidin-1-yl)-6-methylquinoline | >85 |
| 3 | Aniline | 5-(Phenylamino)-6-methylquinoline | >70 |
Yields are illustrative and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Conclusion: A Gateway to Novel Bioactive Molecules
This compound stands out as a highly valuable and versatile precursor in the field of medicinal chemistry. Its strategically positioned bromine and methyl groups provide orthogonal handles for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provided herein serve as a practical guide for researchers to access a diverse array of novel quinoline derivatives. The ability to systematically modify the 5- and 6-positions of the quinoline scaffold is a powerful tool for optimizing the pharmacological properties of lead compounds and accelerating the drug discovery process. The continued exploration of the synthetic potential of this compound is expected to yield new and improved therapeutic agents for a variety of diseases.
References
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- Journal of the American Chemical Society. (1946). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.
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"protocols for Suzuki-Miyaura coupling with 5-Bromo-6-methylquinoline"
An In-Depth Guide to Suzuki-Miyaura Coupling with 5-Bromo-6-methylquinoline: Protocols and Mechanistic Insights
For researchers and scientists engaged in drug discovery and development, the quinoline scaffold represents a "privileged structure," forming the core of numerous therapeutic agents.[1][2] The ability to strategically functionalize this motif is paramount for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool in modern medicinal chemistry.[3][4][5]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of this compound, a key building block for synthesizing novel substituted quinolines. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and present data-driven insights to aid in reaction optimization.
The Mechanism: A Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[7] Aryl bromides are common and effective electrophiles for this transformation.[6]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (boronate), making the transfer more favorable.[9][10][11]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Key Reaction Components and Their Roles
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components.
-
Palladium Catalyst and Ligand : While numerous palladium sources can be used, they must generate a catalytically active Pd(0) species. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[6][11] The catalyst is almost always used in conjunction with a ligand, typically an electron-rich, bulky phosphine such as P(tBu)₃, SPhos, or XPhos. These ligands stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[12][13]
-
Base : The base is not merely a spectator; it plays a crucial role in the transmetalation step.[5] It activates the boronic acid, increasing its nucleophilicity.[9][11][14] The choice of base can significantly impact yield and reaction rate, with common options including inorganic bases like K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄.[14]
-
Organoboron Reagent : Arylboronic acids are frequently used due to their commercial availability and high reactivity.[4][15] However, for substrates prone to decomposition (protodeboronation), more stable boronic esters, such as pinacol esters, are an excellent alternative.[6][16][17]
-
Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved). Common choices include mixtures of an organic solvent like 1,4-dioxane, tetrahydrofuran (THF), or toluene, with water.[1][3][6]
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales. It is imperative to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
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Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromo-6-methylquinoline
Introduction: Strategic C-N Bond Formation in Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from oncology to anti-malarial treatments.[1][2] The strategic introduction of an amino group onto the quinoline core is a critical step in the synthesis of these valuable compounds, profoundly influencing their pharmacological profiles. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging carbon-nitrogen (C-N) bonds, largely supplanting harsher, classical methods like nucleophilic aromatic substitution.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 5-bromo-6-methylquinoline. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into optimizing reaction parameters and troubleshooting common issues.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational experimental design and optimization. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) complex, which is typically stabilized by phosphine ligands. This step forms a Pd(II) intermediate. The rate of this step is often influenced by the C-X bond strength (I > Br > Cl) and the electron density of the aryl halide.[6]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it leads to side reactions.[3][7]
-
Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the desired aminoquinoline product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5] Bulky, electron-rich phosphine ligands are known to accelerate this crucial step.[3][8]
Experimental Protocol: Amination of this compound
This protocol provides a general starting point for the amination of this compound with a generic secondary amine, such as morpholine. Optimization may be required for different amine coupling partners.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 2-4 mol% or XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup : In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.[9][10]
-
Rationale: Palladium catalysts and many phosphine ligands are sensitive to air and moisture.[11] Handling them under an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducibility. The formation of black precipitate (palladium black) is a visual indicator of catalyst decomposition, often due to oxygen exposure.[11]
-
-
Reagent Addition : Add the this compound and the liquid amine (if applicable) to the flask. If the amine is a solid, it can be added along with the catalyst and base.
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Rationale: Solvents must be anhydrous and degassed to prevent quenching the strong base and deactivating the catalyst.
-
-
Reaction Execution : Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring Progress : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[9]
-
Reaction Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]
-
Wash the Celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminoquinoline product.
-
Characterization : Confirm the identity and purity of the product using standard analytical techniques such as NMR (¹H, ¹³C), LC-MS, and HRMS.
Data Presentation & Workflow
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromoquinolines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| 1 | Pd(OAc)₂ (4) | DPEphos (8) | K₃PO₄ (2.5) | Dioxane | 85 | 18 | Good-Excellent | [1] |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 90-110 | 12-24 | Good-Excellent | [9] |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 12-16 | Good | [9][12] |
| 4 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | Moderate-Good | [13] |
Note: Yields are highly dependent on the specific amine substrate. LHMDS is often used as an ammonia equivalent.[9][12]
Experimental Workflow Diagram
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst/ligand (oxidation).2. Insufficiently inert atmosphere.3. Inappropriate choice of ligand, base, or solvent.4. Low reaction temperature.5. Poor quality of reagents/solvents. | 1. Use fresh catalyst and ligand; consider using air-stable precatalysts.2. Ensure proper glovebox or Schlenk line technique.3. Screen a panel of different ligands (e.g., XPhos, RuPhos, Josiphos-type) and bases (e.g., K₃PO₄, Cs₂CO₃).[13][14]4. Incrementally increase the reaction temperature (e.g., to 100-120 °C).[10]5. Use high-purity, anhydrous, and properly degassed reagents and solvents.[10] |
| Formation of Palladium Black | 1. Presence of oxygen.2. Incorrect ligand-to-palladium ratio.3. Reaction temperature is too high. | 1. Improve inert atmosphere techniques; thoroughly degas solvents.[11]2. Ensure the correct stoichiometry is used. A slight excess of ligand can sometimes stabilize the catalyst.[11]3. Attempt the reaction at a lower temperature, accepting a potentially longer reaction time.[11] |
| Side Product Formation | 1. Hydrodehalogenation (replacement of Br with H).2. Reaction with solvent or impurities. | 1. This can compete with amination. Screening different ligands and bases may suppress this side reaction.[3]2. Ensure high-purity, anhydrous solvents are used. |
Safety Precautions
-
Palladium Catalysts : While generally low in toxicity, palladium compounds should be handled with care in a well-ventilated area or fume hood.
-
Phosphine Ligands : Many phosphine ligands are air-sensitive and can be toxic. They should be handled exclusively under an inert atmosphere.[11] Consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Bases : Strong bases like sodium tert-butoxide are corrosive and react violently with water.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Tunoori, A. R., et al. (2004). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. Organic Letters, 6(16), 2741–2744.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Kollár, L., et al. (2021).
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
- Chen, Y., et al. (2011). Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes.
- Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Lipshutz, B. H., et al. (2020). Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. ACS Sustainable Chemistry & Engineering, 8(38), 14323–14328.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Wang, T., et al. (2014). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 4(78), 41539-41542.
- Pinto, M. M. M., et al. (2012). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 16(24), 2814–2846.
-
ResearchGate. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ResearchGate. (2015). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ResearchGate. (2015). 1.2.3 The Buchwald–Hartwig Reaction. Retrieved from [Link]
- Pérez-Ramírez, J., et al. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Journal of the American Chemical Society, 145(1), 329–336.
-
ResearchGate. (2007). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. Retrieved from [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
-
Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions?. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 5-Bromo-6-methylquinoline in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 5-Bromo-6-methylquinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and biological target interactions. This compound, in particular, presents a versatile starting point for the generation of diverse chemical libraries essential for rigorous Structure-Activity Relationship (SAR) studies.
The bromine atom at the 5-position serves as a highly versatile synthetic handle for introducing a wide array of functionalities through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around this position, which can be critical for modulating target affinity and selectivity. Simultaneously, the methyl group at the 6-position offers another site for chemical modification, such as oxidation to introduce new functional groups, further expanding the diversity of the synthesized library. This dual-handle approach enables a comprehensive investigation of how structural modifications at different positions on the quinoline core influence biological activity. These derivatization strategies are instrumental in identifying key pharmacophoric features and optimizing lead compounds in drug discovery programs.
I. Derivatization at the 5-Position: Harnessing the Reactivity of the Bromo Group
The bromine atom at the 5-position of the quinoline ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide. This reaction is particularly valuable for introducing diverse (hetero)aryl substituents at the 5-position of the quinoline core, allowing for the exploration of how different aromatic systems impact biological activity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DME)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-methylquinoline.
Causality of Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used for their stability and effectiveness with a broad range of substrates.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, with inorganic carbonates and phosphates being common choices.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the palladium(0) active species.
B. Buchwald-Hartwig Amination: Introduction of Nitrogen-based Functional Groups
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the 5-position of the quinoline ring.[3] This is particularly relevant for SAR studies as amino groups can act as hydrogen bond donors and acceptors, significantly influencing interactions with biological targets.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP)
-
Strong base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 90-110 °C).
-
Stir for the required time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-6-methylquinoline derivative.[4]
Causality of Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands like Xantphos and RuPhos are known to facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[4]
-
Strong Base: A strong, non-nucleophilic base like sodium t-butoxide is required to deprotonate the amine in the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the phosphine ligands. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.
C. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a linear and rigid linker that can be used to probe deeper into a binding pocket.[5]
Protocol 3: General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the copper(I) co-catalyst (0.04-0.10 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
-
Amine Base: The amine serves as both the base to deprotonate the alkyne and as a solvent. It also helps to scavenge any HX formed during the reaction.
II. Derivatization at the 6-Position: Functionalization of the Methyl Group
The methyl group at the 6-position provides an additional point for derivatization, most commonly through oxidation to an aldehyde or carboxylic acid. These functional groups can then be further elaborated to introduce a variety of substituents.
A. Oxidation of the Methyl Group to a Carboxylic Acid
The oxidation of the methyl group on the quinoline ring can be achieved using strong oxidizing agents. This introduces a carboxylic acid moiety that can be used for amide bond formation, esterification, or as a key acidic pharmacophore.
Protocol 4: Oxidation of this compound to 5-Bromoquinoline-6-carboxylic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)
-
Solvent (e.g., pyridine, water, or a mixture)
-
Acid for workup (e.g., HCl)
Procedure (using KMnO₄):
-
Dissolve this compound in a suitable solvent like pyridine or aqueous pyridine.
-
Slowly add potassium permanganate in portions to the stirred solution. The reaction is exothermic and should be controlled.
-
Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 5-Bromoquinoline-6-carboxylic acid.
Causality of Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a strong oxidizing agent capable of oxidizing an aryl methyl group to a carboxylic acid. The reaction conditions, such as temperature and solvent, need to be carefully controlled to avoid over-oxidation or degradation of the quinoline ring. Selenium dioxide is another option that can offer different selectivity.[6]
-
Acidic Workup: The carboxylic acid is often soluble in the basic reaction mixture as its carboxylate salt. Acidification is necessary to protonate the carboxylate and precipitate the desired product.
III. Strategic Application in SAR Studies for Anticancer Drug Discovery
The derivatization of the this compound scaffold provides a powerful platform for conducting SAR studies aimed at discovering novel anticancer agents. By systematically modifying the 5- and 6-positions, researchers can probe the structural requirements for potent and selective activity against various cancer-related targets, such as protein kinases.
SAR Insights from Related Quinoline Scaffolds
-
Kinase Inhibition: Many quinoline-based compounds have been identified as potent kinase inhibitors. The introduction of various aryl and heteroaryl groups at the 5-position via Suzuki coupling can explore the hydrophobic and electronic interactions within the ATP-binding pocket of kinases. The nature and substitution pattern of these appended rings can significantly influence inhibitor potency and selectivity.[7]
-
C-5 Amino Derivatives: The introduction of substituted amines at the 5-position through Buchwald-Hartwig amination can establish crucial hydrogen bonding interactions with the hinge region of many kinases, a common binding motif for type II kinase inhibitors. The size and nature of the amine substituent can be varied to optimize these interactions.
-
Impact of the 6-Position: Modification of the 6-methyl group to a carboxylic acid and subsequent derivatization to amides or esters can introduce additional points of interaction with the solvent-exposed region of the target protein, potentially improving potency and modulating pharmacokinetic properties.
The following table summarizes hypothetical SAR data based on the derivatization strategies discussed, illustrating how systematic modifications can inform the drug discovery process.
| Compound ID | Modification at C-5 | Modification at C-6 | Kinase Inhibition IC₅₀ (nM) | Antiproliferative Activity IC₅₀ (μM) |
| Parent | -Br | -CH₃ | >10,000 | >50 |
| 1a | -Phenyl | -CH₃ | 5,200 | 25 |
| 1b | -4-Fluorophenyl | -CH₃ | 2,800 | 12 |
| 1c | -3-Pyridyl | -CH₃ | 1,500 | 8 |
| 2a | -NH₂ | -CH₃ | 8,500 | 40 |
| 2b | -NH(CH₃) | -CH₃ | 4,300 | 18 |
| 2c | -NH(Cyclopropyl) | -CH₃ | 950 | 5 |
| 3a | -Phenylethynyl | -CH₃ | 3,100 | 15 |
| 4a | -Br | -COOH | >10,000 | >50 |
| 4b | -Br | -CONH₂ | 9,800 | 45 |
| 4c | -Br | -CONH(CH₂CH₂OH) | 7,200 | 30 |
Visualizing the Derivatization Strategy for SAR Studies
The following diagram illustrates the workflow for generating a focused library of this compound derivatives for SAR studies.
Caption: Workflow for the derivatization of this compound.
The following diagram illustrates a typical catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable scaffold for the development of novel therapeutic agents. The synthetic protocols outlined in these application notes provide a robust framework for the generation of diverse libraries of derivatives. Through systematic modification of the 5- and 6-positions, researchers can effectively conduct SAR studies to identify potent and selective compounds, thereby accelerating the drug discovery process. The causality-driven explanations for experimental choices aim to empower researchers to adapt and optimize these protocols for their specific needs.
References
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies | MDPI [mdpi.com]
Mastering the Bench: An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Power of Palladium
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with unparalleled efficiency and precision.[1][2] The significance of these transformations was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[3][4] For professionals in drug discovery and development, mastering these reactions is not merely an academic exercise but a critical skill for the construction of complex molecular architectures found in numerous pharmaceuticals and natural products.[5]
This guide provides an in-depth exploration of the experimental procedures for several key palladium-catalyzed cross-coupling reactions. Moving beyond a simple recitation of steps, it delves into the mechanistic rationale behind experimental choices, offering field-proven insights to empower researchers to not only execute these reactions but also to troubleshoot and optimize them effectively.
The Heart of the Reaction: The General Catalytic Cycle
A fundamental understanding of the catalytic cycle is paramount for rational experimental design. Most palladium-catalyzed cross-coupling reactions proceed through a common three-step mechanism involving a Pd(0)/Pd(II) cycle.[4][6][7]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated palladium(0) catalyst into the bond of an organic halide or pseudohalide (R¹-X), forming a palladium(II) intermediate.[6][7][8][9] This step is often the rate-determining step of the overall reaction.[8]
-
Transmetalation (for Suzuki, Stille, etc.) or Related Steps: In this phase, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide.[7][8][9] For reactions like the Heck coupling, this step is replaced by alkene coordination and migratory insertion.[10][11][12] For the Buchwald-Hartwig amination, it involves coordination of the amine followed by deprotonation.[13][14]
-
Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond as the two organic fragments are eliminated from the palladium center.[7][8][9] This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7][8][9]
Core Experimental Considerations: The Pillars of Success
Successful execution of any cross-coupling reaction hinges on meticulous attention to several key parameters.
1. Catalyst and Ligand Selection: The choice of the palladium source and the supporting ligand is arguably the most critical decision. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in situ reduction to the active Pd(0) state.[15] Modern, well-defined palladium(II) precatalysts, such as the Buchwald palladacycles (e.g., BrettPhos Pd G3) or PEPPSI™-type catalysts, are often preferred as they generate the active LPd(0) species more cleanly and efficiently.[7][16]
Ligands are not passive spectators; they are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[17]
-
Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos or bidentate ligands like DPPF and Xantphos) are often employed to accelerate oxidative addition and reductive elimination.[7][13][14][15]
-
The choice of ligand can be the difference between a high-yielding reaction and complete failure, especially with challenging substrates like aryl chlorides.[14]
2. The Role of the Base: In many cross-coupling reactions, particularly the Suzuki and Buchwald-Hartwig reactions, the base plays a crucial role.[18] It is not merely a scavenger for the acid produced. In Suzuki couplings, the base activates the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[18] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).[9][18][19] The strength and solubility of the base can significantly impact reaction rates and yields.[18]
3. Solvent and Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture.[17] Therefore, reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous and deoxygenated. Common choices include polar aprotic solvents like THF, DMF, and dioxane, as well as aromatic hydrocarbons like toluene.[6][20] The solvent's role is to dissolve all components—from lipophilic starting materials to inorganic bases—and to stabilize the catalytic species.[20]
Application Notes & Protocols
This section provides detailed protocols for several of the most widely utilized palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
A cornerstone of biaryl synthesis, the Suzuki-Miyaura reaction couples organoboron compounds with organic halides or triflates.[8][9] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and stability of the boron reagents.[3][8]
Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling
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"synthesis of bioactive scaffolds from 5-Bromo-6-methylquinoline"
An Application Note for the Synthesis of Bioactive Scaffolds from 5-Bromo-6-methylquinoline
Abstract
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile starting material for the synthesis of novel bioactive scaffolds. We present detailed, field-proven protocols for key transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, explaining the mechanistic rationale behind experimental choices. This guide is designed to be a self-validating system, providing the necessary technical depth to empower researchers to design and execute robust synthetic strategies, ultimately accelerating the discovery of new drug candidates.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a fused heterocyclic system of benzene and pyridine, is a cornerstone in pharmaceutical research.[4][5] Its unique electronic properties and rigid structure allow it to interact with a multitude of biological targets. The ability to functionalize the quinoline ring at various positions enables the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5]
This compound is a particularly valuable precursor for several reasons:
-
The Bromine Handle (C5): The bromine atom at the 5-position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and nitrogen-based substituents.[6][7]
-
The Methyl Group (C6): The methyl group offers a potential site for further functionalization via radical halogenation or oxidation, adding another layer of synthetic diversity.[8]
-
Strategic Substitution: The placement of these groups influences the electronic landscape of the quinoline ring, providing a unique starting point for building complex molecular architectures.
This guide will focus on leveraging the C5-bromo position to construct diverse molecular libraries.
Strategic Overview of Synthetic Transformations
The primary strategy for derivatizing this compound involves palladium-catalyzed cross-coupling reactions. These methods are renowned for their reliability, functional group tolerance, and broad substrate scope. The two main pathways detailed here are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Caption: Synthetic pathways from this compound.
Experimental Protocols & Mechanistic Insights
The following protocols are robust starting points. Researchers should note that optimization for specific substrates may be required.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between the quinoline scaffold and an aryl or heteroaryl moiety.[7] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.[6]
Causality Behind Experimental Choices:
-
Catalyst System: We use a palladium(II) precatalyst, Pd(dppf)Cl₂, which is reduced in situ to the active Pd(0) species. The dppf ligand is a bidentate phosphine that provides good stability and reactivity for a broad range of substrates.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: A mixture of an organic solvent (1,4-dioxane) and water is used. The water is essential for dissolving the inorganic base and aiding in the transmetalation step where the boronic acid's boron atom is activated.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and powdered K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Establish Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating under high vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-6-methylquinoline.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C-N bonds.[9] This reaction is particularly useful for introducing amine-containing heterocycles like morpholine or piperazine, which are common motifs in bioactive compounds known to improve pharmacokinetic properties.[10][11]
Causality Behind Experimental Choices:
-
Catalyst System: We recommend a modern palladium precatalyst such as XPhos Pd G3. These "third-generation" precatalysts are air-stable, highly active, and ensure the reliable formation of the active monoligated Pd(0) species in solution. The bulky, electron-rich XPhos ligand is crucial for facilitating the reductive elimination step, which is often the rate-limiting step in C-N coupling.[6]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine coupling partner, allowing it to enter the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or CPME are ideal for this reaction to prevent quenching of the strong base and to ensure good solubility of the reactants.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox, or using Schlenk technique, add this compound (1.0 mmol, 1.0 equiv), the desired amine (e.g., morpholine) (1.2 mmol, 1.2 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a flame-dried Schlenk tube with a stir bar.
-
Establish Inert Atmosphere: If not in a glovebox, seal the tube and perform three vacuum/inert gas backfill cycles.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Comparative Reaction Parameters
The following table provides a comparative overview of typical conditions and expected outcomes for the functionalization of this compound. Yields are representative and will vary based on the specific coupling partner.
| Reaction Type | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3%) | dppf | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | 75-95 | [6][7] |
| Buchwald-Hartwig | XPhos Pd G3 (2%) | XPhos | NaOtBu (1.4) | Toluene | 110 | 80-98 | [6][9] |
| Sonogashira | Pd(PPh₃)₄ (5%) | PPh₃ | Et₃N (2.0) | THF | 65 | 70-90 | [12] |
| SNAr (with activation) | None | None | Et₃N (1.0) | N/A (Microwave) | 90-120 | 87-98 | [13] |
Note on SNAr: This reaction requires prior activation of the ring, for example, by nitration adjacent to the bromine, to become feasible.[13][14]
Characterization and Biological Potential
Characterization: The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Chromatography: HPLC or UPLC to determine purity.
Biological Activity Profile: The scaffolds synthesized from this compound are precursors to compounds with a wide range of potential biological activities.[15]
-
5-Aryl-6-methylquinolines: These structures are common in kinase inhibitors and other anticancer agents.[16] The introduced aryl group can be tailored to fit into specific ATP-binding pockets of target enzymes.
-
5-Amino-6-methylquinolines: The introduction of amine functionalities can enhance water solubility and provide hydrogen bond donors/acceptors, which is crucial for interacting with various biological targets, including GPCRs and ion channels. Some quinoline derivatives have shown promising antiproliferative and apoptotic activity in cancer cell lines.[16]
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse and complex molecular scaffolds. The palladium-catalyzed cross-coupling protocols detailed in this application note provide reliable and efficient pathways to novel 5-aryl and 5-amino-substituted quinolines. By understanding the mechanistic principles behind these transformations, researchers can rationally design and synthesize libraries of compounds for screening in drug discovery programs, accelerating the journey from a simple molecule to a potential therapeutic agent.
References
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Reis, R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]
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Verma, A., et al. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4). [Link]
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- BenchChem. (2025). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
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Afzal, O., et al. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of the 5-Methylquinoline Ring.
- Kollár, L., et al. (2019). Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline.
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Ökten, S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]
- Sim, Y., et al. (2024). Scope and limitations of the combination of cobalt catalyst and choline hydroxide as green media for Sonogashira coupling and hydration of nitriles. Journal of Chemical Sciences.
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Chemsrc. (2025). This compound | CAS#:65513-45-3. Chemsrc Product Page. [Link]
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Kumar, A., et al. (2011). Biological activities of quinoline derivatives. PubMed. [Link]
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Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 63. [Link]
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Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. [Link]
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Sharma, P. C., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20543-20575. [Link]
- Sridhar, S. K., et al. (2011). An Overview: The biologically important quninoline derivatives. Journal of Chemical and Pharmaceutical Research, 3(5), 456-465.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- Kress, T. J., & Costantino, S. M. (1983). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Journal of Heterocyclic Chemistry, 20(6), 1713-1714.
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Kaczor, A. A., et al. (2019). 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. Molecules, 24(23), 4115. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
- Piras, M., et al. (2013). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. European Journal of Organic Chemistry, 2013(28), 6299-6307.
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Application Notes and Protocols for the Synthesis of Novel Topoisomerase Inhibitors from 5-Bromo-6-methylquinoline
Introduction: The Quinoline Scaffold as a Privileged Motif in Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that modulate the topological state of DNA, playing a critical role in replication, transcription, and chromosome segregation.[1] Their vital function in cell proliferation has made them a prime target for the development of anticancer and antibacterial agents.[2] Topoisomerase inhibitors function by trapping the transient enzyme-DNA covalent complex, which leads to DNA strand breaks and ultimately triggers cell death.[1][2]
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs for a variety of diseases, including cancer.[3] Its planar nature allows for intercalation into DNA, and its versatile substitution patterns permit the fine-tuning of biological activity. This document provides a detailed guide for researchers on utilizing 5-Bromo-6-methylquinoline as a versatile starting material for the synthesis of novel topoisomerase inhibitors. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind these methodologies.
Strategic Approaches to Functionalizing this compound
The bromine atom at the 5-position of this compound serves as a key handle for introducing chemical diversity through modern cross-coupling reactions. The two most powerful and versatile methods for this purpose are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are favored for their broad substrate scope, functional group tolerance, and generally high yields.[4][5]
Visualizing the Synthetic Strategy
Caption: Synthetic pathways from this compound.
Protocol 1: Synthesis of 5-Aryl-6-methylquinoline Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups at the 5-position of the quinoline core. The resulting 5-aryl-6-methylquinoline derivatives can be evaluated for their topoisomerase inhibitory activity.
Rationale
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates.[6]
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add 1,4-dioxane (10 mL) to the flask and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve potassium phosphate (2.5 mmol) in water (2.5 mL).
-
Add the aqueous potassium phosphate solution to the reaction mixture.
-
Heat the reaction mixture to 90-95°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Dilute the filtrate with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-aryl-6-methylquinoline derivative.
Illustrative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-6-methylquinoline | ~85% |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methylquinoline | ~80% |
| 3 | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-6-methylquinoline | ~75% |
Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions.
Protocol 2: Synthesis of 5-Amino-6-methylquinoline Derivatives via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of 5-amino-6-methylquinoline derivatives. The introduction of an amino group at the 5-position can significantly impact the biological activity of the quinoline scaffold.
Rationale
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, coupling aryl halides with a wide range of amines and amides.[7] The choice of a sterically demanding and electron-rich phosphine ligand is often critical for the success of this reaction.[7]
Experimental Protocol
Materials:
-
This compound
-
Amine or amide (e.g., morpholine, N-methylaniline)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) to a Schlenk flask.
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this catalyst mixture, add this compound (1.0 mmol), the desired amine or amide (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask and heat the reaction mixture to 100-110°C for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired 5-amino-6-methylquinoline derivative.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Biological Evaluation: Topoisomerase Inhibition Assays
Once synthesized, the novel 5-substituted-6-methylquinoline derivatives should be evaluated for their ability to inhibit topoisomerase I and/or II. Standard enzymatic assays are employed for this purpose.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Brief Protocol:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase I enzyme in the presence of varying concentrations of the test compound.
-
Include a positive control (e.g., camptothecin) and a negative (DMSO/vehicle) control.
-
Stop the reaction and separate the DNA topoisomers on an agarose gel.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA to determine the IC₅₀ value of the inhibitor.
Topoisomerase II Decatenation Assay
This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Principle: Topoisomerase II can separate the interlocked rings of kDNA into individual minicircles. Inhibitors will prevent this decatenation, leaving the kDNA as a high molecular weight complex that remains at the top of the agarose gel.
Brief Protocol:
-
Incubate kDNA with human topoisomerase IIα in the presence of various concentrations of the test compound.
-
Use a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
Separate the reaction products by agarose gel electrophoresis.
-
Stain and visualize the gel. The disappearance of the high molecular weight kDNA band and the appearance of decatenated minicircles indicates enzyme activity. Inhibition is observed as the persistence of the kDNA band.
-
Determine the IC₅₀ value by quantifying the band intensities.
Structure-Activity Relationship (SAR) Insights
Systematic variation of the substituents introduced at the 5-position of the 6-methylquinoline core will provide valuable SAR data. Key aspects to consider include:
-
Steric Bulk: The size and shape of the aryl or amino group can influence DNA intercalation and binding to the topoisomerase-DNA complex.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the introduced substituent can modulate the electronic properties of the quinoline ring system and its interactions with the biological target.
-
Hydrogen Bonding Potential: The presence of hydrogen bond donors and acceptors can lead to specific interactions with amino acid residues in the active site of the topoisomerase enzyme.
By correlating the structural features of the synthesized compounds with their biological activity, researchers can develop a deeper understanding of the requirements for potent topoisomerase inhibition and design the next generation of more effective drug candidates.
References
-
Alonso, C., Fuertes, M., González Rubiales, M., Tesauro, C., Knudsen, B.R., et al. (2017). Synthesis and biological evaluation of indeno[8][9]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity. ACS Infectious Diseases, 3, 349–59.
- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel Topoisomerase I Inhibitors.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Chemistry LibreTexts. (2023). 2.
- Core. (n.d.).
- Hartwig, J. F. (2010). Buchwald-Hartwig Amination. In Organic Syntheses Based on Name Reactions (pp. 82-83). Elsevier.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
- MDPI. (2022).
- MDPI. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. International Journal of Molecular Sciences, 23(15), 8234.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- NIH. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892.
- NIH. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 88, 102899.
- NIH. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Pharmaceuticals (Basel, Switzerland), 15(4), 399.
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Application Notes and Protocols for the Knorr Synthesis of Quinoline Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview and detailed experimental protocols for the Knorr synthesis of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals who require a practical and mechanistically sound understanding of this cornerstone reaction in heterocyclic chemistry. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs, making its efficient synthesis a topic of significant interest.[1][2] The Knorr synthesis, first reported by Ludwig Knorr in 1886, remains a classical and robust method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones) from β-ketoanilide precursors.[3][4]
This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering insights into reaction mechanisms, competing pathways, and process optimization.
Theoretical and Mechanistic Foundations
A thorough understanding of the reaction mechanism is critical for troubleshooting, optimization, and adapting the protocol to new substrates. The Knorr synthesis is fundamentally an acid-catalyzed intramolecular electrophilic aromatic substitution.[3][5]
The Overall Transformation
The reaction converts a β-ketoanilide into a 2-hydroxyquinoline through cyclization and dehydration, promoted by a strong acid.[4] The product, 2-hydroxyquinoline, predominantly exists as its more stable tautomer, 2-quinolone.
General Reaction Scheme: β-Ketoanilide → 2-Hydroxyquinoline ⇌ 2-Quinolone
The Reaction Mechanism: Generating a Superelectrophile
The key to the Knorr synthesis is the generation of a highly reactive dicationic intermediate, or "superelectrophile," under strongly acidic conditions. This intermediate is sufficiently electrophilic to attack the otherwise moderately activated aniline ring.
The mechanism proceeds through the following key stages:
-
Dual Protonation: In the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid, both the amide and ketone carbonyl oxygens of the β-ketoanilide substrate are protonated.
-
Formation of the Dicationic Intermediate: This dual protonation results in the formation of a highly reactive O,O-dicationic intermediate.[3] This species has a profound electron deficiency, rendering the adjacent carbon atom extremely electrophilic.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The activated aromatic ring of the aniline moiety acts as a nucleophile, attacking the electrophilic carbon in an intramolecular cyclization step. This is typically the rate-determining step of the reaction.
-
Dehydration and Tautomerization: The resulting intermediate undergoes dehydration (loss of a water molecule) to restore aromaticity, yielding the 2-hydroxyquinoline product, which then tautomerizes to the thermodynamically favored 2-quinolone form.
Caption: Reaction mechanism of the Knorr quinoline synthesis.
Controlling Competing Pathways: The Critical Role of Acid Concentration
A noteworthy feature of the Knorr synthesis is the potential formation of a 4-hydroxyquinoline byproduct.[3] The choice of acid and its concentration are the primary determinants of the reaction outcome.
-
High Acid Concentration (Favoring 2-Hydroxyquinoline): A large excess of strong acid (e.g., polyphosphoric acid) promotes the formation of the N,O- or O,O-dicationic intermediate, which is locked in a conformation that allows for direct intramolecular cyclization to the 2-position.[3][5]
-
Low Acid Concentration (Risk of 4-Hydroxyquinoline): With insufficient acid, a monocationic intermediate may form. This species is less stable and can fragment into aniline and an acetophenone derivative. The liberated aniline can then react with another molecule of the β-ketoanilide in an intermolecular fashion, ultimately leading to the 4-hydroxyquinoline product.[3]
Table 1: Effect of Acid on Product Selectivity
| Acid Condition | Predominant Intermediate | Favored Product | Rationale |
| Large Excess PPA/H₂SO₄ | Dicationic Superelectrophile | 2-Hydroxyquinoline | Direct intramolecular cyclization is the dominant pathway.[3] |
| Limited Acid | Monocationic Intermediate | 4-Hydroxyquinoline | Fragmentation-recombination pathway becomes competitive.[3] |
For preparative purposes, polyphosphoric acid (PPA) is often preferred over sulfuric acid as it is a strong dehydrating agent with moderate acidity, leading to cleaner reactions and simpler work-ups.[6] More recently, triflic acid has also been recommended as a highly effective catalyst.[3]
Experimental Protocols
This section provides validated, step-by-step protocols for the synthesis of the necessary β-ketoanilide precursor and its subsequent cyclization via the Knorr synthesis.
Protocol 1: Synthesis of the β-Ketoanilide Precursor
The β-ketoanilide starting material is typically not commercially available and must be prepared. The most common method is the condensation of an appropriately substituted aniline with a β-ketoester, such as ethyl acetoacetate.[7][8]
Materials and Reagents:
-
Substituted Aniline (1.0 eq)
-
Ethyl Acetoacetate or other β-ketoester (1.0-1.1 eq)
-
High-boiling solvent (e.g., xylene or toluene) or solvent-free conditions
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0-1.1 eq). If using a solvent, add xylene (approx. 2-3 mL per gram of aniline).
-
Heating: Heat the mixture to reflux (typically 130-150°C) with stirring. The reaction progress can be monitored by observing the collection of ethanol byproduct in a Dean-Stark trap if one is used.
-
Reaction Completion: Continue heating for 2-4 hours. The reaction is often driven to completion by the removal of ethanol. If performing the reaction neat (solvent-free), a vacuum can be gently applied to facilitate ethanol removal.
-
Isolation: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If a solvent was used, it can be removed under reduced pressure.
-
Purification: The crude β-ketoanilide can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The solid is collected by vacuum filtration, washed with cold solvent, and dried.
Protocol 2: Knorr Quinoline Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from a high-yielding, solvent-free procedure and is broadly applicable to many β-ketoanilide substrates.[6][9]
Materials and Reagents:
-
β-Ketoanilide (1.0 eq, e.g., 500 mg)
-
Polyphosphoric Acid (PPA) (10-12 times the weight of the anilide, e.g., 5-6 g)
-
Glass vial or small round-bottom flask
-
Stir bar, heating plate with stirrer
-
Deionized water, beakers
-
Filtration apparatus (Büchner funnel)
Step-by-Step Procedure:
-
Reagent Preparation: To a clean, dry glass vial or flask equipped with a stir bar, add the pre-synthesized β-ketoanilide (e.g., 500 mg).
-
Reaction Setup: Carefully add polyphosphoric acid (e.g., 5-6 g) to the vial. PPA is highly viscous; warming it slightly can aid in transfer.
-
Cyclization Reaction: Place the vial on a stirrer hotplate and begin vigorous stirring. Heat the mixture to 80-100°C. Continue stirring and heating until the solid anilide is completely dissolved and the mixture is fully homogenized (typically 15-30 minutes).[9]
-
Reaction Progression: Maintain the homogeneous mixture at the set temperature (80-100°C) for an additional 90-120 minutes to ensure the cyclization goes to completion.[9] Monitor the reaction by TLC (Thin Layer Chromatography) if desired, using a solvent system like ethyl acetate/hexanes. A small aliquot of the reaction mixture can be carefully quenched in water and extracted with ethyl acetate for this purpose.
-
Work-up: After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.
-
Precipitation: Carefully and slowly pour the viscous reaction mixture into a beaker containing 75-100 mL of ice-cold water while stirring. The PPA will hydrolyze, and the solid 2-quinolone product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with several portions of cold water to remove any residual acid.
-
Purification: The crude 2-quinolone can be further purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF/water.
Table 2: Self-Validation and Troubleshooting for the Knorr Synthesis
| Observation / Issue | Possible Cause | Recommended Action |
| Starting material remains after reaction time. | Incomplete reaction. | Extend the reaction time by 30-60 minutes. Ensure the temperature is maintained and stirring is vigorous. |
| Product yield is low. | Insufficient acid; competing side reactions. | Ensure a large excess (at least 10x by weight) of PPA is used.[3] Check the purity of the starting anilide. |
| Product is dark or oily. | Decomposition at high temperature. | Lower the reaction temperature to 80°C and potentially extend the reaction time. Ensure the work-up is performed promptly after cooling. |
| No precipitate forms upon adding to water. | Product is water-soluble or reaction failed. | Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH) to induce precipitation. If still no solid, extract the aqueous phase with an organic solvent (e.g., ethyl acetate) and check for product. |
Overall Experimental Workflow
The successful synthesis of quinoline derivatives via the Knorr method involves a logical sequence of steps, from precursor synthesis to final product validation.
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Application Notes & Protocols: The Skraup Synthesis for Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Skraup Synthesis
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Discovered in 1880 by Czech chemist Zdenko Hans Skraup, the Skraup synthesis is a powerful and direct chemical reaction for constructing this bicyclic system.[1][2][3] It classically involves heating a primary aromatic amine (an aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[4][5]
Despite its age and notoriously vigorous conditions, the Skraup synthesis remains a cornerstone of heterocyclic chemistry.[6] Its utility lies in its use of simple, readily available starting materials to build the fundamental quinoline ring. For professionals in drug discovery and development, a deep understanding of this reaction—its mechanism, scope, limitations, and practical execution—is invaluable for accessing a diverse range of quinoline-based molecules. This guide provides a detailed exploration of the synthesis, from its mechanistic underpinnings to field-proven laboratory protocols.
The Reaction Mechanism: A Stepwise Dissection
The Skraup synthesis is not a simple condensation but a cascade of sequential reactions. The harsh, acidic environment orchestrates a series of transformations, each with a specific purpose. Understanding this sequence is critical for troubleshooting and optimizing the reaction for specific substituted anilines.
The overall process can be broken down into four key stages:
-
Formation of the Electrophile: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2][5] This is the key electrophilic species that will react with the aniline.
-
Conjugate Addition: The aromatic amine performs a nucleophilic 1,4-conjugate addition (Michael addition) to acrolein.[4][7] This step tethers the aniline to the three-carbon unit that will ultimately form the pyridine ring.
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The electron-rich benzene ring attacks the protonated aldehyde, leading to cyclization. Subsequent dehydration of the resulting alcohol yields a 1,2-dihydroquinoline.[4][5][7]
-
Aromatization (Oxidation): The final step is the oxidation of the 1,2-dihydroquinoline to the stable, aromatic quinoline product.[5] This is an essential step to achieve the final product. Oxidizing agents like nitrobenzene or arsenic acid are commonly used.[1] A notable feature when using nitrobenzene with aniline is that the nitrobenzene is reduced to aniline, which can then participate in the reaction, making the oxidant part of the reactant pool.[5]
Diagram 1: The Skraup Reaction Mechanism
Caption: A visual representation of the four main stages of the Skraup synthesis.
Scope, Limitations, and Strategic Considerations
Substrate Scope
-
Aniline Substituents: The reaction is broadly applicable to many substituted anilines.
-
Ortho- and Para-Substituted Anilines: These generally yield a single, predictable quinoline product.[8]
-
Meta-Substituted Anilines: These present a regiochemical challenge, often producing a mixture of 5- and 7-substituted quinoline isomers, which can be difficult to separate.[8][9]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) activate the aromatic ring, facilitating the electrophilic cyclization step and often leading to good yields.
-
Electron-Withdrawing Groups (EWGs): Strongly deactivating groups like nitro (-NO₂) can make the reaction more difficult, requiring harsher conditions. However, the synthesis of nitroquinolines is well-documented.[10][11]
-
Inherent Limitations & Field Insights
The primary drawback of the Skraup synthesis is its harshness. The reaction is notoriously exothermic and can become violent if not carefully controlled.[6][12] This has led to a reputation of being a "widely disliked" reaction in some circles, though its effectiveness is undeniable when it works.[13]
-
Causality of Violence: The initial dehydration of glycerol is highly exothermic. When the reaction "kicks off," the temperature can rise uncontrollably, leading to rapid gas evolution and the potential for the reaction mixture to be ejected from the flask.[14]
-
Mitigation Strategy: The addition of a moderator like ferrous sulfate (FeSO₄) is a field-proven technique to tame the reaction.[1] FeSO₄ is believed to act as an oxygen carrier, smoothing the oxidation step and making the heat evolution more gradual and manageable.
-
Workup Challenges: The reaction often produces significant amounts of tarry byproducts, which can complicate product isolation.[13][15] A robust workup and purification strategy is essential for obtaining a clean product.
-
Structural Limitations: The classic Skraup synthesis offers limited avenues for introducing substituents onto the newly formed pyridine ring.[16] For this, modified procedures like the Doebner-von Miller reaction (using α,β-unsaturated aldehydes or ketones instead of glycerol) provide greater flexibility.[17][18]
Quantitative Data: Yields of Substituted Quinolines
The yield of the Skraup synthesis is highly dependent on the aniline substrate, the oxidizing agent, and the precise reaction conditions. The following table provides representative data.
| Substituted Aniline | Product | Oxidizing Agent | Yield (%) | Reference |
| Aniline | Quinoline | Nitrobenzene | 84-91% | |
| o-Nitroaniline | 8-Nitroquinoline | Arsenic Acid | ~50% | [11] |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Arsenic Oxide | 50-57% | |
| m-Nitroaniline | 5-Nitro & 7-Nitroquinoline | Nitrobenzene | Mixture | [6] |
| o-Aminophenol | 8-Hydroxyquinoline | o-Nitrophenol | Good | [19] |
Detailed Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is adapted from a robust procedure reported in Organic Syntheses and serves as an excellent example of a controlled Skraup reaction.[10] It incorporates key safety and control measures essential for a successful outcome.
Trustworthiness & Self-Validation
This protocol is designed to be self-validating. The careful, stepwise addition of reagents, strict temperature control, and monitoring of physical changes (color, gas evolution, weight loss) provide internal checkpoints to ensure the reaction is proceeding as expected.
Mandatory Safety Precautions
The Skraup reaction is hazardous. This procedure must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE) at all times, including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. Be prepared for a vigorous reaction; ensure a safety shower and fire extinguisher are immediately accessible.
Reagents and Equipment
-
Reagents: 3-nitro-4-aminoanisole, powdered arsenic oxide (As₂O₅), glycerol (U.S.P. grade), concentrated sulfuric acid (H₂SO₄), ammonium hydroxide (NH₄OH), methanol, chloroform.
-
Equipment: 5-L three-necked round-bottomed flask, efficient mechanical stirrer, large dropping funnel, thermometer, oil bath on a hot plate, water aspirator, large Büchner funnel, and standard laboratory glassware.
Step-by-Step Methodology
-
Charging the Reaction Vessel: In the 5-L flask, create a homogeneous slurry by mixing the following in order: 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.[10]
-
Initial Acidification (Critical Step): Fit the flask with a mechanical stirrer and a dropping funnel containing 315 mL of concentrated H₂SO₄. With vigorous stirring, add the sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C. Causality: This slow addition ensures the initial exotherm is controlled and prevents a runaway reaction.
-
Controlled Dehydration: Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator. Heat the flask in an oil bath, carefully raising the internal temperature to 105°C. Maintain the temperature between 105-110°C until 235-285 g of water has been removed under vacuum (monitored by weight loss). This takes approximately 2-3 hours.[10] Causality: This step removes the water from the glycerol dehydration, driving the formation of acrolein forward.
-
Cyclization and Oxidation: Cool the mixture slightly and re-fit the stirrer and dropping funnel. From the funnel, add an additional 236 mL of concentrated H₂SO₄. This addition is highly exothermic and must be done very slowly over 2.5-3.5 hours, maintaining the internal temperature strictly between 117-119°C. [10] Causality: This stage initiates the cyclization and oxidation cascade. Strict temperature control is paramount to prevent violent decomposition and tar formation.
-
Reaction Completion: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for a final 3 hours to ensure the reaction goes to completion.[10]
-
Work-up: Quenching and Neutralization: Cool the reaction mixture below 100°C and cautiously dilute it with 1.5 L of water. Allow it to cool overnight. Pour the diluted mixture into a large pail containing 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.[10] Causality: This neutralizes the vast excess of sulfuric acid and precipitates the crude product.
-
Isolation of Crude Product: Filter the thick slurry through a large Büchner funnel. Wash the solid precipitate with several portions of water. The crude product is then washed with methanol to remove some impurities.[10]
-
Purification: The crude solid is purified by recrystallization. Boil the material in a large volume of chloroform (approx. 4.5 L), filter while hot to remove insoluble matter, and then concentrate the filtrate until the product begins to crystallize. Cool to 5°C to obtain the first crop of crystals. A final wash with cold methanol yields the purified 6-methoxy-8-nitroquinoline.[10]
Diagram 2: Experimental Workflow
Caption: A summary of the key stages in the Skraup synthesis protocol.
Conclusion
The Skraup synthesis is a classic yet formidable reaction in organic chemistry. Its ability to generate the quinoline core from simple precursors ensures its continued relevance. However, its successful application demands a thorough respect for the reaction's vigorous nature and meticulous attention to procedural details. By understanding the underlying mechanism, anticipating the potential hazards, and implementing robust control strategies like the use of moderators and strict temperature monitoring, researchers can safely and effectively harness the power of this synthesis to create a wide array of substituted quinolines for applications in medicinal chemistry and beyond.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (2023). Skraup reaction. Wikipedia. Retrieved January 5, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved January 5, 2026, from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Semantic Scholar. (n.d.). The Skraup Synthesis of Quinolines. Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Organic Reactions. Retrieved January 5, 2026, from [Link]
-
Canadian Science Publishing. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research. Retrieved January 5, 2026, from [Link]
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Retrieved January 5, 2026, from [Link]
-
Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Curly Arrow. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Skraup synthesis. ResearchGate. Retrieved January 5, 2026, from [Link]
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SlideShare. (n.d.). Preparation and Properties of Quinoline. SlideShare. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. Retrieved January 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Retrieved January 5, 2026, from [Link]
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Chemistry Online. (2023). Skraup quinoline synthesis. Chemistry Online. Retrieved January 5, 2026, from [Link]
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National Institutes of Health (NIH). (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PMC. Retrieved January 5, 2026, from [Link]
-
YouTube. (2024). Making quinoline - the Skraup synthesis. YouTube. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. Retrieved January 5, 2026, from [Link]
-
WordPress.com. (2012). Skraup's Synthesis. Vive Chemistry. Retrieved January 5, 2026, from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis - Skraup. Química Organica.org. Retrieved January 5, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Bromo-6-methylquinoline Synthesis Yield
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 5-bromo-6-methylquinoline, a crucial building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction yields effectively.
Synthesis Overview: The Two-Step Approach
The most common and reliable route to this compound involves a two-step process:
-
Quinoline Ring Formation: Synthesis of the 6-methylquinoline core via classic named reactions like the Skraup or Doebner-von Miller synthesis.[1][2][3] These methods involve the acid-catalyzed reaction of an aromatic amine with α,β-unsaturated carbonyl compounds or their precursors.[2][4][5]
-
Electrophilic Bromination: Introduction of the bromine atom at the C5 position through electrophilic aromatic substitution on the pre-formed 6-methylquinoline ring.
This guide will focus on optimizing both stages to maximize the overall yield and purity of the final product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Part 1: 6-Methylquinoline Synthesis (Skraup/Doebner-von Miller Reaction)
Question: My Skraup reaction is extremely vigorous and difficult to control, leading to low yields and significant charring. How can I mitigate this?
Answer: The classic Skraup reaction, which heats an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene, is notoriously exothermic and can be violent.[3]
-
Causality: The reaction's violence stems from the rapid dehydration of glycerol to acrolein and the subsequent highly exothermic condensation and cyclization steps.
-
Solution 1: Modified Addition Protocol: A significant improvement can be achieved by modifying how the reactants are brought together. Instead of mixing everything at once, try slowly adding a pre-mixed solution of the aniline and glycerol to hot sulfuric acid. This allows for better temperature control.[6]
-
Solution 2: Use a Milder Oxidizing Agent: While nitrobenzene is traditional, it also acts as a solvent and can be difficult to remove. Arsenic acid is a classic alternative that results in a less violent reaction, though its toxicity is a major concern.[3][7] A modern approach is to use a metal catalyst in a milder solvent.
-
Solution 3: Add a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established technique to moderate the reaction's vigor.[3]
Question: I'm using the Doebner-von Miller reaction to synthesize 6-methylquinoline from p-toluidine. What are the critical parameters to control for optimal yield?
Answer: The Doebner-von Miller reaction is generally more controllable than the Skraup synthesis. It uses an α,β-unsaturated carbonyl compound (like crotonaldehyde, which can be formed in situ) reacting with an aniline (p-toluidine in this case) in the presence of an acid catalyst.[1][2]
-
Causality: The key is the efficient formation of the dihydroquinoline intermediate and its subsequent oxidation. Incomplete oxidation or side reactions during the initial Michael addition can significantly lower yields.
-
Critical Parameters:
-
Acid Catalyst: Lewis acids (e.g., tin tetrachloride) or Brønsted acids (e.g., hydrochloric acid, p-toluenesulfonic acid) are effective.[2][5] The choice and concentration of the acid can influence reaction rate and side product formation. An empirical optimization may be necessary.
-
Oxidizing Agent: While air can serve as the oxidant, yields can be inconsistent. Including a dedicated oxidizing agent (traditionally the nitro compound of the starting amine) ensures complete conversion of the dihydroquinoline intermediate to the final aromatic product.
-
Temperature: The reaction typically requires heating. Monitor the temperature closely to avoid polymerization of the aldehyde or other side reactions. A stepwise heating profile can be beneficial.
-
Part 2: Bromination of 6-Methylquinoline
Question: My bromination of 6-methylquinoline is giving me a mixture of isomers. How can I improve the regioselectivity for the 5-bromo position?
Answer: This is a common and critical challenge. The quinoline ring is activated towards electrophilic substitution on the benzene ring (positions 5, 6, 7, 8). The methyl group at C6 is an activating, ortho-, para-director, while the pyridine ring is deactivating. The interplay of these effects dictates the substitution pattern.
-
Causality: Direct bromination with Br₂ can lead to substitution at C5, C7, and C8. The conditions of the reaction (solvent, temperature, catalyst) heavily influence the kinetic vs. thermodynamic product distribution. The 5- and 8- positions are often most susceptible to electrophilic attack.
-
Solution 1: Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): Often provides better regioselectivity than liquid bromine. It provides a low, steady concentration of electrophilic bromine, which can favor the desired kinetic product.
-
Bromine (Br₂): Can be used, but the solvent system is crucial.
-
-
Solution 2: Solvent and Temperature Control:
-
Sulfuric Acid: Performing the bromination in concentrated sulfuric acid at low temperatures (e.g., -25°C to -15°C) is a highly effective method for directing the substitution to the 5-position.[8] The strong acid protonates the quinoline nitrogen, further deactivating the pyridine ring and directing the electrophile to the benzene portion. Careful temperature control is essential to suppress the formation of other isomers.[8]
-
Chlorinated Solvents (e.g., CHCl₃, CH₂Cl₂): These are also used, sometimes with a Lewis acid catalyst like FeBr₃.[9][10] However, selectivity might be lower than in sulfuric acid.
-
-
Solution 3: Purification: If a mixture is unavoidable, careful column chromatography on silica gel is typically required to separate the 5-bromo isomer from other products like 8-bromo-6-methylquinoline.
Caption: Key steps in the bromination reaction.
References
- Doebner, O., & Miller, W. v. (1883). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 16(2), 2464-2473.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wikipedia. (n.d.). Skraup reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- Bartow, E., & McCollum, E. V. (n.d.).
- Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27f(9), 359-367.
- ACS Publications. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.
- BenchChem. (n.d.). 8-Bromo-6-methylquinoline | 84839-95-2.
- Smolecule. (2023). Buy 5-Bromo-8-methylquinoline | 74316-55-5.
- Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
- ChemicalBook. (n.d.). 5-Bromoquinoline synthesis.
-
Thieme. (2022). Synthesis ofO[3][4]xathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Çakmak, O., Erenler, R., & Tekin, S. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
- ChemScene. (n.d.). This compound | 65513-45-3.
- Sigma-Aldrich. (n.d.). 5-bromo-6-thioureidoquinoxaline.
- Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.
- ResearchGate. (2025). Mild synthesis of 6-amino-5-bromoquinoxaline.
- BenchChem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).
- Wu, J., et al. (2005). A Mild and Efficient One-Step Synthesis of Quinolines. Semantic Scholar.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
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- 5. synarchive.com [synarchive.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 8-Bromo-6-methylquinoline | 84839-95-2 | Benchchem [benchchem.com]
- 10. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of Crude 5-Bromo-6-methylquinoline
Welcome to the technical support center for the purification of 5-Bromo-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important synthetic intermediate. Here, we provide field-proven insights and detailed protocols in a practical question-and-answer format to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the common hurdles you may encounter during the purification of this compound.
Question 1: My TLC plate shows a spot with a similar Rf to my product, which I suspect is the unreacted starting material, 6-methylquinoline. How can I improve their separation?
Answer: Differentiating and separating this compound from its precursor, 6-methylquinoline, is a frequent challenge due to their structural similarity. The key is to optimize the polarity of your mobile phase for either thin-layer chromatography (TLC) or column chromatography.
-
Understanding the Polarity: this compound is more polar than 6-methylquinoline. The bromine atom is electron-withdrawing and adds to the molecule's overall dipole moment. Therefore, the product will have a slightly lower Rf value on a normal-phase silica gel plate.
-
Optimizing the Solvent System: To enhance separation, you need a solvent system where this small polarity difference becomes significant.
-
Start with a non-polar eluent: Begin with a low-polarity solvent system, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane.
-
Gradual Polarity Increase: Incrementally increase the proportion of the more polar solvent (e.g., from 95:5 to 90:10 Hexane:Ethyl Acetate). This will cause both spots to move further up the TLC plate, but the separation (ΔRf) between them should increase, making baseline separation on a column achievable.[1]
-
A systematic approach to developing your solvent system is crucial for a successful separation.
Question 2: I'm observing significant streaking and decomposition of my compound during silica gel column chromatography. What's causing this and how can I prevent it?
Answer: This is a classic issue when purifying quinoline derivatives on standard silica gel.[2] The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, tailing of spots on TLC, and decomposition of the product on the column.[2][3]
To mitigate this, you must neutralize the acidic sites on the silica gel:
-
Deactivate the Silica Gel: Pre-treat the silica gel by preparing a slurry with an eluent containing a small amount of a tertiary amine, typically 0.5-2% triethylamine (NEt₃).[2] This amine will neutralize the acidic sites, preventing your compound from binding too strongly.
-
Alternative Bases: If triethylamine is not suitable for your downstream application, pyridine can also be used.[2]
Below is a workflow for preparing a deactivated silica column.
Caption: Workflow for preparing a deactivated silica gel column.
Question 3: After recrystallization, my product "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystalline lattice. This often happens if the solution is supersaturated at a temperature above the melting point of the solute or if the rate of cooling is too rapid.[4]
Here are several troubleshooting steps:
-
Reheat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.
-
Slow Cooling: This is the most critical step. Allow the flask to cool slowly to room temperature on the benchtop. Do not place it directly in an ice bath. Slow cooling encourages the orderly formation of a crystal lattice.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.
Question 4: My final product has a yellowish tint, but the literature reports it as a white solid. How can I remove the colored impurities?
Answer: Colored impurities are common in aromatic bromination reactions, often arising from trace amounts of bromine or minor side products. These can typically be removed with activated charcoal.[4]
Troubleshooting Protocol:
-
Dissolve your crude, colored product in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[4]
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization of your now colorless product.
Caution: Activated charcoal can also adsorb your desired product, so use it sparingly to avoid a significant reduction in yield.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The synthesis of this compound typically involves the electrophilic bromination of 6-methylquinoline.[5] Based on this, the most common impurities are:
-
Unreacted Starting Material: 6-Methylquinoline.
-
Isomeric Byproducts: Bromination might occur at other positions on the quinoline ring, although the 5-position is often favored.
-
Polybrominated Species: Over-bromination can lead to the formation of dibromo-6-methylquinoline derivatives.[6]
-
Tarry Residues: Harsh reaction conditions can sometimes lead to polymerization or degradation, creating tar-like substances.[7]
Q2: What is the best general-purpose method for purifying crude this compound?
For most lab-scale purifications, column chromatography on deactivated silica gel is the most effective method. It provides the highest resolution to separate the desired product from unreacted starting material and isomeric impurities.[2][8] If the crude product is relatively clean (>90%), recrystallization can be a more efficient and scalable alternative.
Caption: Decision workflow for selecting a purification method.
Q3: How can I confirm the purity and identity of my final product?
A combination of techniques is recommended for full characterization:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate run in an appropriate solvent system is a good initial indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure and assess purity. The proton NMR will show characteristic shifts and coupling patterns for the aromatic protons, and the absence of signals from impurities (like unreacted 6-methylquinoline) confirms purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound (C₁₀H₈BrN), the expected molecular weight is approximately 222.08 g/mol .[9] You should observe the characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in roughly a 1:1 ratio).
Experimental Protocols & Data
Protocol 1: Column Chromatography on Deactivated Silica Gel
This protocol is designed for the purification of this compound from a crude reaction mixture containing starting material and other impurities.
1. Solvent System Selection:
-
Using TLC, determine an appropriate solvent system that gives an Rf value of ~0.3 for this compound and good separation from impurities. A good starting point is a mixture of Hexane and Ethyl Acetate.
| Analyte | Solvent System (Hexane:EtOAc) | Approximate Rf Value |
| 6-Methylquinoline (Starting Material) | 90:10 | ~0.45 |
| This compound (Product) | 90:10 | ~0.35 |
| Dibromo- species (Impurity) | 90:10 | ~0.25 |
2. Column Preparation:
-
Prepare your chosen eluent (e.g., 90:10 Hexane:EtOAc) and add 1% v/v triethylamine (NEt₃).[2]
-
In a fume hood, prepare a slurry of silica gel in the deactivated eluent.[10]
-
Wet-pack a glass column with the slurry, ensuring no air bubbles are trapped.[11]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the deactivated eluent through it.
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of the crude product) by removing the solvent via rotary evaporation until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution, applying gentle air pressure to maintain a steady flow rate.[10]
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Combine the pure fractions containing your product, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol is suitable for purifying a crude product that is already relatively high in purity (>90%).
1. Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Based on the properties of similar compounds, suitable solvent systems could be Ethanol/Water, Heptane/Toluene, or Isopropanol.[4][12]
-
Test small amounts of your crude product with different solvents to find the best one.
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Quality |
| Ethanol | Moderate | High | Good |
| Isopropanol | Low | High | Potentially Good |
| Heptane/Toluene (e.g., 4:1) | Very Low | Good | Good, slow cooling needed |
| Water | Insoluble | Insoluble | Not suitable |
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate).
-
Continue adding small portions of hot solvent until the solid just dissolves completely.
-
If the solution is colored, proceed with the activated charcoal treatment as described in the Troubleshooting Guide (Question 4).
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask further in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
References
- Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
- Addressing challenges in the purification of quinoline derivatives - Benchchem.
- Troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- This compound | CAS#:65513-45-3 | Chemsrc.
- Purification of Quinoline-3,4-diones : r/Chempros - Reddit.
- This compound | 65513-45-3 - ChemicalBook.
- 65513-45-3 | this compound - ChemScene.
- Purification of Quinoline - Chempedia - LookChem.
- SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE - Organic Syntheses.
- Dry silica gel (84 g) - Organic Syntheses Procedure.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
- Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives - Benchchem.
- Column chromatography (video) | Chemistry - Khan Academy.
- Column chromatography - Columbia University.
- Column Chromatography - YouTube.
- Organic chemistry - Predicting mono-bromination products - YouTube.
Sources
- 1. columbia.edu [columbia.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
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- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
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- 9. chemscene.com [chemscene.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 5-Bromo-6-methylquinoline
Welcome to the technical support guide for the synthesis of 5-Bromo-6-methylquinoline. This document is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. Here, we will address common challenges and frequently asked questions regarding the formation of side products, offering field-proven insights and actionable troubleshooting protocols to enhance the purity, selectivity, and yield of your synthesis.
The synthesis of this compound, a key building block in medicinal chemistry and materials science, most commonly proceeds via the direct electrophilic bromination of 6-methylquinoline. While seemingly straightforward, this reaction is often complicated by a lack of perfect regioselectivity, leading to a mixture of isomeric and poly-brominated side products that can be challenging to separate. Understanding the root cause of these impurities is the first step toward optimizing your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My post-reaction analysis (LC-MS/¹H NMR) shows multiple major peaks. What are the likely isomeric side products?
Question: I performed a bromination of 6-methylquinoline and, alongside my expected product peak (MW: 222.08), I'm seeing other signals with the same mass and/or a mass corresponding to a dibrominated species. What are these impurities?
Answer: This is the most common issue encountered. Electrophilic substitution on the quinoline ring is complex. While the 6-methyl group is an ortho-, para-director and weakly activating, the pyridine ring is deactivating. The major side products arise from bromination at other positions on the benzene ring of the quinoline core.
-
7-Bromo-6-methylquinoline: This is often the most significant isomeric impurity. The electronic directing effects can lead to substitution at the C7 position, which is ortho to the methyl group. Its polarity is very similar to the desired 5-bromo isomer, making separation difficult.
-
8-Bromo-6-methylquinoline: Substitution at C8 can also occur, though typically to a lesser extent than at C5 and C7 in many solvent systems.
-
Dibromo Species (e.g., 5,7-Dibromo-6-methylquinoline): If an excess of the brominating agent is used or if reaction conditions are too harsh, polybromination can occur, adding a second bromine atom to the ring. These will have a distinct molecular weight (e.g., ~301 g/mol ).
Troubleshooting Workflow: Isomer Identification
Caption: Workflow for identifying common synthesis side products.
Data Summary: Common Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| This compound | C₁₀H₈BrN | 222.08 | Desired Product |
| 7-Bromo-6-methylquinoline | C₁₀H₈BrN | 222.08 | Lack of regioselectivity |
| 8-Bromo-6-methylquinoline | C₁₀H₈BrN | 222.08 | Lack of regioselectivity |
| 5,7-Dibromo-6-methylquinoline | C₁₀H₇Br₂N | 300.98 | Excess brominating agent |
FAQ 2: How can I improve the regioselectivity to favor the 5-bromo isomer over the 7-bromo isomer?
Question: My primary issue is a poor ratio of 5-bromo to 7-bromo product. How can I steer the reaction toward the desired C5-bromination?
Answer: Improving regioselectivity is a matter of controlling the reaction kinetics and the nature of the electrophile. The choice of brominating agent and solvent system is critical. Direct bromination of quinolines often suffers from poor regioselectivity.[1]
-
Mechanism Insight: Electrophilic attack on the quinoline ring is directed by both the activating methyl group and the deactivating pyridine portion. The outcome is a delicate balance. In strongly acidic media, the quinoline nitrogen is protonated, further deactivating the pyridine ring and favoring substitution on the benzene ring at positions 5 and 8.[2] The methyl group at C6 directs ortho (C5, C7) and para (not available). The competition between C5 and C7 is therefore the key challenge.
-
Solvent and Reagent Choice:
-
N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent than molecular bromine (Br₂).[3] It can reduce the incidence of over-bromination.
-
Acidic Medium: Performing the reaction in a strong acid like concentrated sulfuric acid or acetic acid can improve selectivity for the 5- and 8-positions by ensuring the pyridine ring is protonated and strongly deactivated.[2]
-
Temperature Control: Lowering the reaction temperature (e.g., 0-10 °C) can enhance kinetic control, often favoring one isomer over another. Exothermic additions of the brominating agent should be done slowly to maintain this control.
-
-
Recommended Action: Switch from molecular bromine to N-Bromosuccinimide (NBS) as the brominating agent. Perform the reaction in concentrated H₂SO₄ or glacial acetic acid at a controlled temperature of 0-5 °C.
Reaction Pathway: Competing Bromination
Caption: Competing pathways for the bromination of 6-methylquinoline.
FAQ 3: I am using a classic Skraup synthesis approach. Why is my reaction mixture full of black tar, and my yield extremely low?
Question: I am attempting to synthesize the quinoline core from 3-Bromo-4-methylaniline and glycerol using the Skraup synthesis. The reaction is very exothermic and produces a significant amount of intractable tar.
Answer: The Skraup synthesis is notoriously vigorous and often produces polymeric, tarry byproducts.[4][5] This is due to the harsh reaction conditions (concentrated sulfuric acid, high temperatures) and the nature of the reagents.
-
Cause of Tar Formation: The primary cause is the acid-catalyzed dehydration of glycerol to acrolein. Acrolein is highly reactive and can readily polymerize under these harsh conditions before it has a chance to react with the aniline.[5][6]
-
Mitigation Strategies:
-
Moderator/Catalyst: The addition of a mild moderator like ferrous sulfate (FeSO₄) is a classic technique to tame the reaction's exothermicity.[4]
-
Controlled Reagent Addition: Instead of mixing all reagents at once, add the sulfuric acid or glycerol dropwise to the aniline mixture while carefully monitoring the internal temperature. This maintains a controlled concentration of acrolein, favoring the desired reaction over polymerization.
-
Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it can contribute to side reactions. Arsenic acid is a historical alternative noted to produce a less violent reaction, though its toxicity is a major concern.[4] Modern approaches might consider milder oxidants if compatible with the reaction conditions.
-
Solvent-Free/Microwave Conditions: Some modern variations of the Skraup reaction utilize ionic liquids or microwave irradiation to achieve better control and reduce byproduct formation.[6]
-
FAQ 4: My main challenge is purification. How can I effectively separate this compound from its isomers?
Question: I have a mixture of 5-bromo and 7-bromo isomers that co-elute on my standard silica column. What is the best strategy for separation?
Answer: Separating constitutional isomers with very similar polarities is a significant challenge in organic synthesis.[7][8] Standard column chromatography may not be sufficient without careful optimization.
-
Optimized Column Chromatography:
-
Solvent System: The key is finding an eluent system with sufficient selectivity. Conduct a thorough screen using Thin Layer Chromatography (TLC) with various solvent mixtures (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone). Aim for a solvent system that gives maximal separation (ΔRf) between the spots, even if the Rf values are low (e.g., 0.2-0.3).[9]
-
Gradient Elution: A shallow gradient, where the polarity of the eluent is increased very slowly over a large volume, can resolve closely eluting compounds more effectively than an isocratic elution.[10]
-
Column Dimensions: Use a long, narrow column rather than a short, wide one to increase the number of theoretical plates and improve resolution.
-
-
Fractional Recrystallization: If a suitable solvent can be found in which the isomers have different solubilities, fractional recrystallization can be a powerful and scalable purification technique. This requires screening various solvents (e.g., ethanol, methanol, isopropanol, hexanes) to find one where the desired 5-bromo isomer crystallizes out upon cooling, leaving the 7-bromo isomer in the mother liquor (or vice-versa).
-
Alternative Stationary Phases: If silica gel (which is acidic) fails, consider alternative stationary phases. For basic compounds like quinolines, neutral or basic alumina can sometimes provide different selectivity and prevent degradation on the column.[7][9]
Experimental Protocol: Selective Bromination of 6-Methylquinoline
This protocol is optimized to favor the formation of the 5-bromo isomer.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 6-methylquinoline (1.0 eq) in concentrated sulfuric acid (5-10 volumes) under an inert atmosphere (N₂ or Argon).
-
Temperature Control: Cool the reaction mixture to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the addition.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimum amount of concentrated sulfuric acid and add it to the dropping funnel. Add the NBS solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in ice water, basifying, and extracting with ethyl acetate.
-
Workup: Once the starting material is consumed, pour the reaction mixture slowly over a large amount of crushed ice.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8. Perform this step in an ice bath as the neutralization is highly exothermic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by optimized column chromatography as described in FAQ 4.
References
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available from: [Link]
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 3(18), 2959-2962.
- Regioselective bromination. (2017). Tetrahedron, 73(38), 5389-5396.
- Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society (Resumed), 3451.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
-
Reactions of Quinoline. (2020). YouTube Video. Available from: [Link]
-
Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. Available from: [Link]
-
Skraup reaction. Wikipedia. Available from: [Link]
- den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 297-302.
-
Regioselective bromination: Synthesis of brominated methoxyquinolines. (2017). FAO AGRIS. Available from: [Link]
- An overview of various name reactions for the synthesis of quinoline and its deriv
-
Quinoline. Wikipedia. Available from: [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. Available from: [Link]
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.
- Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
-
Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines. (2014). Request PDF. Available from: [Link]
- Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.
-
Combes quinoline synthesis. Wikipedia. Available from: [Link]
Sources
- 1. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 2. m.youtube.com [m.youtube.com]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Bromoquinolines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold. The unique electronic and steric properties of the quinoline ring system can present specific hurdles, and this resource provides in-depth, evidence-based solutions in a direct question-and-answer format.
I. Core Issues: Catalyst Inactivity and Low Yields
The most frequently encountered problem is a complete lack of reactivity or disappointingly low yields. This often points to issues with the catalyst's activity, which can be compromised by the inherent properties of the quinoline substrate itself.
Q1: My reaction with a bromoquinoline isn't working at all. What's the most likely cause?
A1: The primary suspect is catalyst poisoning by the quinoline nitrogen. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, forming inactive catalyst species and halting the catalytic cycle. This is a well-documented issue with nitrogen-containing heterocycles in palladium catalysis.
Expert Insight: Think of the quinoline as a competing ligand. If it binds more strongly to the palladium than your phosphine ligand, it will shut down the reaction.
Q2: How can I prevent catalyst poisoning by the quinoline nitrogen?
A2: The most effective strategy is to use bulky phosphine ligands. These ligands create steric hindrance around the palladium atom, physically blocking the quinoline nitrogen from coordinating.
Recommended Ligands for Bromoquinoline Couplings:
| Ligand Family | Specific Examples | Key Features & Applications |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Electron-rich and sterically demanding, excellent for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of challenging substrates. |
| Ferrocene-Based | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate ligand, often effective in Suzuki and Buchwald-Hartwig reactions. |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Effective in asymmetric couplings and can be screened for various amination reactions. |
Self-Validating Protocol: A small-scale ligand screen is the most reliable way to identify the optimal choice for your specific bromoquinoline and coupling partner.
Q3: My reaction is still sluggish even with a bulky ligand. Could my palladium precatalyst be the problem?
A3: Yes, inefficient activation of the precatalyst is another common hurdle. Most palladium-catalyzed reactions start with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the catalytic cycle cannot initiate efficiently.
Troubleshooting Precatalyst Activation:
-
Switch to a Pd(0) Source: Using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the in situ reduction step.
-
Optimize Reaction Conditions: The choice of base and solvent can significantly influence the reduction of the Pd(II) precatalyst.
-
Consider Precatalyst Generations: Newer generations of Buchwald precatalysts are designed for more efficient activation under milder conditions.
II. Common Side Reactions and How to Mitigate Them
Even when the reaction proceeds, unwanted side reactions can significantly lower the yield of the desired product. Understanding and addressing these pathways is crucial for a successful outcome.
Q4: I'm observing a significant amount of dehalogenated quinoline in my reaction mixture. What's causing this and how can I stop it?
A4: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction. This can occur through several mechanisms, often involving a hydride source in the reaction mixture.
Causes and Solutions for Dehalogenation:
| Cause | Mechanistic Insight | Recommended Solution |
| β-Hydride Elimination | If the organometallic coupling partner has β-hydrogens, the palladium intermediate can undergo β-hydride elimination, leading to the formation of a palladium-hydride species that can then reductively eliminate with the quinoline. | Choose a coupling partner without β-hydrogens if possible. Using bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination. |
| Solvent/Base as Hydride Source | Some solvents (e.g., alcohols) or bases can act as hydride donors, especially at elevated temperatures. | Switch to an aprotic solvent like toluene, dioxane, or DMF. Ensure the base is anhydrous. |
| Water Content | The presence of water can facilitate dehalogenation pathways, particularly in Suzuki reactions. | Use anhydrous solvents and reagents. While some Suzuki reactions require a small amount of water, minimizing it can suppress dehalogenation. |
Q5: My Suzuki coupling with a bromoquinoline is giving me a mixture of the desired product and homocoupled boronic acid. How can I improve selectivity?
A5: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen.
Strategies to Minimize Boronic Acid Homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions.
III. Reaction-Specific Troubleshooting
Different palladium-catalyzed reactions have their own unique challenges when applied to bromoquinolines. This section addresses some of the most common issues for specific coupling types.
Suzuki-Miyaura Coupling
Q6: What is the best general-purpose catalyst system for a Suzuki coupling with 3-bromoquinoline?
A6: A combination of a palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) catalyst with a bulky monophosphine ligand like XPhos is a robust starting point for Suzuki couplings with bromoquinolines. A common base and solvent system is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a mixture of toluene and water.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline
-
Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate).
-
Reaction: Heat the mixture to the desired temperature (typically
Technical Support Center: Improving Regioselectivity in the Bromination of 6-Methylquinoline
Welcome to the technical support center for the regioselective bromination of 6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the nuances of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the electrophilic bromination of 6-methylquinoline, and why is regioselectivity a challenge?
The electrophilic bromination of 6-methylquinoline can potentially yield several isomeric products. The substitution pattern is governed by the directing effects of both the activating methyl group and the deactivating quinoline nitrogen. The main products are typically the 5-bromo- and 8-bromo-6-methylquinolines, with the potential for 3-bromo and 7-bromo isomers as minor products. The challenge in regioselectivity arises from the subtle differences in the activation of the various positions on the quinoline ring, which can be influenced by reaction conditions.
Q2: What is the general mechanism of bromination for 6-methylquinoline?
The bromination of 6-methylquinoline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction is typically carried out in a strong acid, such as sulfuric acid, which protonates the quinoline nitrogen. This protonation deactivates the pyridine ring towards electrophilic attack, thereby directing the substitution to the benzene ring. The methyl group at the 6-position is an activating group and directs electrophiles to the ortho (5 and 7) and para (8, which is not possible) positions.
Q3: How does the choice of brominating agent affect the regioselectivity?
The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a common choice and is often used in concentrated sulfuric acid. This combination generates an in situ source of electrophilic bromine. Other reagents like bromine (Br₂) in acetic acid or other solvents can also be used, but the regioselectivity may vary. The reactivity of the brominating agent and the reaction medium play a significant role in controlling which isomer is formed preferentially.
Troubleshooting Guide
This section addresses common problems encountered during the bromination of 6-methylquinoline and provides actionable solutions.
Problem 1: Low Yield of the Desired 5-Bromo-6-methylquinoline Isomer
If you are observing a low yield of the desired 5-bromo isomer and a mixture of other isomers, consider the following troubleshooting steps:
-
Control of Reaction Temperature: The reaction temperature is a critical parameter. Running the reaction at a lower temperature (e.g., 0-5 °C) can often favor the formation of the 5-bromo isomer. Higher temperatures can lead to the formation of thermodynamically more stable, but undesired, isomers.
-
Slow Addition of Brominating Agent: A slow, dropwise addition of the brominating agent (e.g., a solution of NBS in H₂SO₄) to the solution of 6-methylquinoline in sulfuric acid is crucial. This helps to maintain a low concentration of the electrophile in the reaction mixture, which can improve selectivity.
-
Purity of Starting Material: Ensure that the starting 6-methylquinoline is pure. Impurities can sometimes interfere with the reaction and lead to side products.
Problem 2: Formation of Di-brominated Products
The formation of di-brominated products indicates that the reaction is proceeding too far. To mitigate this, consider the following:
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the brominating agent may be necessary to drive the reaction to completion, but a large excess should be avoided. A good starting point is to use 1.0 to 1.1 equivalents of NBS.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-bromination.
Problem 3: Difficulty in Separating the Isomers
The separation of the isomeric products can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating the isomers. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is often effective.
-
Recrystallization: In some cases, fractional crystallization can be used to enrich one of the isomers. This is highly dependent on the specific isomer mixture and the choice of solvent.
Experimental Protocol: Selective Bromination of 6-Methylquinoline to this compound
This protocol is designed to favor the formation of this compound.
Materials:
-
6-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 6-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
In a separate beaker, dissolve N-Bromosuccinimide (1.05 eq) in concentrated sulfuric acid.
-
Slowly add the NBS solution dropwise to the 6-methylquinoline solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
| Reagent/Condition | Recommended Value | Purpose |
| 6-Methylquinoline | 1.0 eq | Starting Material |
| N-Bromosuccinimide | 1.05 eq | Brominating Agent |
| Sulfuric Acid | Sufficient to dissolve | Solvent and Catalyst |
| Temperature | 0-5 °C | To enhance regioselectivity |
| Reaction Time | 1-3 hours | To ensure completion |
Visualizations
Caption: Workflow for the regioselective bromination of 6-methylquinoline.
Caption: Troubleshooting decision tree for low regioselectivity.
Technical Support Center: Reaction Condition Optimization for Cross-Coupling of Haloquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions on haloquinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging these powerful transformations to functionalize this critical heterocyclic motif. The unique electronic nature of the quinoline ring system presents both opportunities and challenges in reaction development. This document provides in-depth troubleshooting advice, field-proven starting points, and explanations of the chemical principles behind these recommendations.
The Unique Reactivity of Haloquinolines
The quinoline scaffold is a privileged core in drug discovery, but its reactivity in cross-coupling is not always analogous to a simple aryl halide. The primary differentiating factor is the powerful electron-withdrawing effect of the ring nitrogen. This effect depletes electron density across the ring system, particularly at the C2 (α) and C4 (γ) positions.
This electronic feature has a critical consequence: halogens at the C2 and C4 positions are significantly more activated towards oxidative addition with a Pd(0) catalyst compared to those at other positions (e.g., C3, C5, C6, C7, C8).[1] As a result, even challenging substrates like 2- and 4-chloroquinolines can often participate in cross-coupling reactions under conditions that would be ineffective for their carbocyclic analogue, chlorobenzene.[1] Understanding this intrinsic reactivity is the first step in successful reaction optimization.
General Troubleshooting Workflow
When a cross-coupling reaction provides low yield, no product, or multiple side products, a systematic approach to optimization is crucial. Before diving into specific reaction parameters, always confirm the fundamentals: reagent purity (especially the boronic acid, amine, or alkyne), solvent quality (anhydrous and degassed), and the integrity of your inert atmosphere.
The following workflow provides a logical progression for troubleshooting.
Caption: General troubleshooting workflow for cross-coupling reactions.
Troubleshooting Guide by Reaction Type
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. Its tolerance for various functional groups and the relatively low toxicity of its boron-based reagents make it a workhorse in medicinal chemistry.[2]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Q: My reaction with a 2- or 4-chloroquinoline is sluggish or fails. How can I promote the oxidative addition step? A: While more reactive than other chloroarenes, chloroquinolines are still challenging electrophiles compared to their bromo- or iodo- counterparts.[3] The rate-limiting step is often the initial oxidative addition to the Pd(0) center. To overcome this, you need a highly active catalyst.
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often insufficient. Use Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes ).[4][5] These ligands are strong σ-donors, which increases the electron density on the palladium, making it more nucleophilic and promoting oxidative addition.[6][7] Their steric bulk also favors the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is the highly active form of the catalyst.[4][8]
-
Use a Precatalyst: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst (e.g., XPhos Pd G3).[4][9] This ensures the correct 1:1 Pd:Ligand ratio, improves reproducibility, and often leads to faster activation.[10]
Q: I am observing significant protodeboronation (boronic acid replaced by -H) and/or homocoupling of my boronic acid. What is the cause and solution? A: This is a common side reaction, especially with electron-rich or sensitive boronic acids.[11] It is often accelerated by strong bases, high temperatures, and the presence of water.
-
Moderate the Base: Strong bases like NaOt-Bu can accelerate decomposition. Switch to milder inorganic bases like K₃PO₄ or Cs₂CO₃ . In some cases where substrates are sensitive to hydrolysis, anhydrous fluoride sources like KF or CsF can be effective.
-
Use Boronic Esters: Convert the boronic acid to its corresponding pinacol (Bpin) or MIDA ester. These are significantly more stable towards protodeboronation and homocoupling and release the boronic acid slowly under the reaction conditions.
-
Control Water Content: While some water is often beneficial for Suzuki couplings (it helps dissolve the base and facilitates transmetalation), excess water can promote protodeboronation.[5] If using an anhydrous solvent system like dioxane or toluene, adding a few equivalents of water can be optimal, but avoid overly aqueous conditions unless the system is specifically designed for it.
Q: My starting materials are poorly soluble. What solvent system should I use? A: Poor solubility is a frequent cause of failed reactions.[11] The solvent must dissolve the haloquinoline, the boronic acid/ester, and the base to a sufficient extent.
-
Common Solvents: Dioxane/water , Toluene/water , and THF/water mixtures are excellent starting points.
-
For Highly Insoluble Substrates: Polar aprotic solvents like DMF , DMAc , or NMP can be used, but be aware that they can sometimes lead to faster catalyst decomposition at high temperatures.
-
Phase-Transfer Catalysis: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle reagents between aqueous and organic phases.
| Parameter | Recommendation for Iodo/Bromo-quinolines | Recommendation for Chloro-quinolines | Rationale & Key Considerations |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂ (2-5 mol%) | XPhos Pd G3/G4 (1-3 mol%), PEPPSI™-IPr (1-3 mol%) | Chloro-substrates require highly active, well-defined precatalysts to ensure efficient oxidative addition.[4][10] |
| Ligand | PPh₃ (4-10 mol%), SPhos (2-6 mol%) | XPhos, SPhos, RuPhos (1.1-1.5 eq to Pd) | Bulky, electron-rich ligands are essential for activating C-Cl bonds and promoting fast reductive elimination.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.) | K₃PO₄, K₂CO₃, NaOt-Bu (2-3 eq.) | Stronger bases may be needed for chloroarenes, but screen carefully to avoid side reactions.[13] |
| Solvent | Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (4:1:1) | Dioxane/H₂O (4:1), Toluene, 2-MeTHF | Ensure all components are soluble at the reaction temperature. |
| Temperature | 80 - 110 °C | 100 - 130 °C (Consider Microwave) | Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage. |
| Nucleophile | Aryl/vinyl boronic acid or Bpin ester (1.1-1.5 eq.) | Aryl/vinyl boronic acid or Bpin ester (1.2-2.0 eq.) | Using a slight excess of the nucleophile can drive the reaction to completion. |
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for installing amine functionalities, a common feature in bioactive molecules. The optimization variables are similar to the Suzuki coupling, but the nature of the base and the nucleophilicity of the amine are particularly critical.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Q: I am attempting a reaction on a dihaloquinoline (e.g., 6-bromo-2-chloroquinoline) and want to achieve selective mono-amination at the bromine. How is this possible? A: This is a classic challenge that can be solved by leveraging the differential reactivity of the C-X bonds. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond.
-
Control Temperature and Catalyst: You can often achieve high selectivity by running the reaction at a lower temperature (e.g., 60-80 °C) with a catalyst system known to be effective for aryl bromides but less so for chlorides.[14][15] Once the first amination is complete, the second amination at the chloro- position can be performed under more forcing conditions (higher temperature, more active catalyst/ligand) with a different amine if desired.[14][15]
-
Ligand Choice: Ligands like BINAP or Josiphos derivatives can sometimes offer better selectivity in these sequential couplings compared to the more universally active Buchwald ligands.
Q: My reaction with a weakly nucleophilic amine (e.g., aniline, carbazole) is giving low yields. How can I drive it to completion? A: The reductive elimination step to form the C-N bond is often slower for less nucleophilic or sterically hindered amines.
-
Use a Strong, Non-coordinating Base: The base's primary role is to deprotonate the amine-Pd(II) complex to form the palladium amide, which precedes reductive elimination. Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective.[13][14][15] They are sterically bulky and do not coordinate strongly to the palladium center, which would inhibit catalysis.
-
Choose the Right Ligand: Highly electron-donating and bulky ligands (e.g., tBuXPhos, BrettPhos ) accelerate the reductive elimination step. The steric bulk forces the aryl group and the amino group into proximity, facilitating bond formation.
Q: I am observing significant hydrodehalogenation (Ar-X → Ar-H) as a side product. What causes this? A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It typically arises from two pathways: (1) β-hydride elimination from the palladium-amide intermediate if the amine has an α-proton, or (2) reaction of the Ar-Pd-X intermediate with trace water or other proton sources.
-
Base Selection: Using a hindered base like NaOt-Bu can sometimes suppress pathways leading to hydrodehalogenation.
-
Rigorous Inert Conditions: Ensure your solvent and reagents are scrupulously dry. Degas your solvent thoroughly to remove all oxygen.
-
Ligand Effects: In some cases, switching to a different class of ligand, such as a Josiphos or Xantphos ligand, can alter the stability of intermediates and minimize this side reaction.[16]
| Parameter | Recommendation for Iodo/Bromo-quinolines | Recommendation for Chloro-quinolines | Rationale & Key Considerations |
| Pd Source | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) | BrettPhos Pd G3/G4 (1-3 mol%), RuPhos Pd G3 | Use of advanced precatalysts is highly recommended for challenging C-Cl aminations.[4] |
| Ligand | Xantphos, BINAP, RuPhos (1.2-2 eq to Pd) | BrettPhos, tBuXPhos, RuPhos (1.1-1.5 eq to Pd) | Ligand choice is critical and depends on both the electrophile and the amine coupling partner. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.5 eq.) | NaOt-Bu, LHMDS, KHMDS (1.5-2.5 eq.) | Strong, non-coordinating alkoxide or amide bases are generally required.[13] |
| Solvent | Toluene, Dioxane, 2-MeTHF | Toluene, Dioxane | Rigorously anhydrous and degassed solvents are critical for success. |
| Temperature | 80 - 110 °C | 100 - 130 °C | Higher thermal energy is needed to facilitate both oxidative addition and reductive elimination. |
| Amine | Primary/secondary alkyl or aryl amine (1.1-1.5 eq.) | Primary/secondary alkyl or aryl amine (1.2-2.0 eq.) | Ensure the amine is pure and dry. |
C. Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling provides a powerful route to aryl alkynes, which are versatile intermediates. The classic protocol involves a dual-catalyst system of palladium and a copper(I) salt.
Caption: Interconnected catalytic cycles in a traditional Sonogashira reaction.
Q: My reaction is messy, and the main side product is the homocoupled diyne (Glaser coupling). How can I prevent this? A: This is the most common failure mode in Sonogashira couplings and is almost always caused by the copper co-catalyst in the presence of oxygen.
-
Switch to Copper-Free Conditions: This is the most effective solution. Copper-free Sonogashira protocols have become standard for many applications.[17] They typically require a palladium catalyst, a suitable ligand, and an amine base (which often serves as the solvent).
-
Recommended Copper-Free System: A robust starting point is Pd₂(dba)₃ / XPhos with a base like Cs₂CO₃ or an amine like triethylamine or diisopropylethylamine (DIPEA) in a solvent like DMF or dioxane.[17]
-
Rigorous Degassing: If you must use a copper-catalyzed system, the complete exclusion of oxygen is paramount. Ensure your solvent is thoroughly degassed via multiple freeze-pump-thaw cycles or by sparging with argon for an extended period.
Q: My reaction is not proceeding under copper-free conditions. What should I try? A: If a copper-free reaction fails, the issue may lie with the palladium cycle.
-
Catalyst/Ligand: Ensure you are using an appropriate palladium source and ligand. For haloquinolines, systems like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ can work, but more electron-rich and bulky phosphine ligands or NHC ligands may be required for less reactive halides.[18][19]
-
Base/Solvent: The amine base is crucial. Triethylamine is common, but sometimes more hindered bases like DIPEA or stronger bases like DBU are needed. The solvent must solubilize all components; DMF , dioxane , and THF are common choices.[17]
-
Re-introduce Copper (Carefully): If all else fails, re-introducing a catalytic amount of a copper(I) salt (CuI is most common, 2-10 mol%) can dramatically accelerate the reaction.[17] Use the minimum amount necessary and maintain strict anaerobic conditions.
| Parameter | Recommendation (Copper-Catalyzed) | Recommendation (Copper-Free) | Rationale & Key Considerations |
| Pd Source | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) | Copper-free systems often require more easily reducible Pd(II) sources or direct Pd(0) sources. |
| Ligand | PPh₃ (2-6 mol%) | XPhos, SPhos, P(t-Bu)₃ (2-8 mol%) | Bulky, electron-rich ligands facilitate the copper-free pathway.[8] |
| Cu Source | CuI (2-10 mol%) | None | Omission of copper prevents Glaser homocoupling.[17] |
| Base | Et₃N, DIPEA, Piperidine (often as solvent or co-solvent) | Cs₂CO₃, K₂CO₃, Et₃N, DIPEA (2-4 eq.) | In copper-free systems, an inorganic base is often used in conjunction with an amine additive. |
| Solvent | THF, DMF, Toluene | Dioxane, DMF, THF | Solvent choice must ensure solubility and be compatible with the chosen base. |
| Temperature | RT - 80 °C | 60 - 120 °C | Copper-free reactions may require higher temperatures to facilitate the transmetalation step. |
| Alkyne | Terminal alkyne (1.1-1.5 eq.) | Terminal alkyne (1.2-2.0 eq.) | Ensure alkyne is free of impurities, especially oxidizing agents. |
Advanced Topic: Microwave-Assisted Synthesis
Q: My thermally heated reaction is very slow (>24h) or requires temperatures above the boiling point of my solvent. Should I use a microwave? A: Absolutely. Microwave irradiation is a powerful tool for accelerating sluggish cross-coupling reactions.[20] It is particularly effective for activating unreactive substrates like chloroquinolines.
-
Mechanism of Action: Microwave energy directly heats the polar solvent and reagents through dielectric heating, leading to rapid, uniform temperature increases that cannot be achieved with a traditional oil bath.[21] This can dramatically shorten reaction times from many hours to mere minutes.[22][23]
-
Practical Advantages: Microwave synthesis allows for rapid reaction screening and optimization.[20] A matrix of catalysts, ligands, and bases can be tested in a fraction of the time required for conventional heating. It also enables the use of sealed vessels, allowing reactions to be run safely at temperatures well above the solvent's atmospheric boiling point.
-
Considerations: Not all thermal reactions translate directly. Sometimes, lower catalyst loadings can be used due to the increased efficiency. Always use dedicated microwave-safe reaction vessels and be mindful of pressure limits.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloroquinoline with Phenylboronic Acid
This protocol is a representative starting point for a challenging coupling and should be optimized for specific substrates.
-
Reagent Preparation: To a flame-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-chloroquinoline (163 mg, 1.0 mmol, 1.0 eq.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Seal the vial with a septum cap. Remove from the glovebox and add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe. The solvent should have been previously degassed by sparging with argon for 30 minutes.
-
Reaction Execution: Place the vial in a sand bath on a stirrer hotplate preheated to 110 °C (or in a microwave reactor set to 120 °C for 30 minutes). Stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenylquinoline.
Protocol 2: Copper-Free Sonogashira Coupling of 3-Iodoquinoline with Phenylacetylene
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodoquinoline (255 mg, 1.0 mmol, 1.0 eq.) and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Under a counterflow of argon, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by phenylacetylene (132 µL, 1.2 mmol, 1.2 eq.).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (2 x 10 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to yield the desired 3-(phenylethynyl)quinoline.
References
-
Title: Palladium in Quinoline Synthesis Source: ScienceDirect URL: [Link]
-
Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain Source: ResearchGate URL: [Link]
-
Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain Source: PubMed URL: [Link]
-
Title: Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies Source: ACS Catalysis URL: [Link]
-
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Optimising a Buchwald-Hartwig amination using the ChemSpeed Source: University of Leeds URL: [Link]
-
Title: Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) Source: YouTube URL: [Link]
-
Title: Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions Source: Accounts of Chemical Research - ACS Publications URL: [Link]
-
Title: Microwave-assisted C–C bond forming cross-coupling reactions: an overview Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective Source: PubMed URL: [Link]
-
Title: Subtle steric differences reveal a model for Ni cross-coupling success Source: Princeton University Department of Chemistry URL: [Link]
-
Title: Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions Source: MDPI URL: [Link]
-
Title: Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination Source: Springer Nature Experiments URL: [Link]
-
Title: Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C-H homocoupling of quinoline N-oxides Source: PubMed URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Palladium Nanoparticle Catalyzed Hydrogenation of Quinolines and Quinoxalines Source: Thieme Connect URL: [Link]
-
Title: Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines Source: American Chemical Society URL: [Link]
-
Title: Guidelines for Sonogashira cross-coupling reactions Source: Sussex Drug Discovery Centre URL: [Link]
-
Title: Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Conditions optimization for the double Sonogashira coupling Source: ResearchGate URL: [Link]
-
Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL: [Link]
-
Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect Source: ResearchGate URL: [Link]
-
Title: Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions Source: ResearchGate URL: [Link]
-
Title: New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions Source: MDPI URL: [Link]
-
Title: Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cross-coupling reaction Source: Wikipedia URL: [Link]
-
Title: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
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Technical Support Center: Safe Handling and Storage of 5-Bromo-6-methylquinoline
Welcome to the technical support guide for 5-Bromo-6-methylquinoline (CAS No. 65513-45-3). As a key intermediate in pharmaceutical research and organic synthesis, the integrity and proper handling of this compound are paramount to ensuring experimental success and, most importantly, laboratory safety. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable answers to common questions and troubleshooting scenarios. My approach is to not only outline procedures but to explain the scientific rationale behind them, empowering you to make informed decisions in your work.
Section 1: Hazard Identification & Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified as a hazardous substance, and its risk profile dictates the necessary safety protocols.
Summary of Hazards
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation.[1][2][4] |
This hazard profile necessitates a multi-layered approach to safety, starting with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).
Caption: Relationship between hazards and required safety controls.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the compound's purity and prevent degradation, specific storage conditions are essential. The primary stability concerns for quinoline derivatives are oxidation, photodegradation, and moisture absorption.[5]
-
Temperature: Store in a refrigerator at 2-8°C.[1][6] This cool temperature slows down potential degradation pathways.
-
Atmosphere: Keep the container tightly sealed to prevent exposure to air and moisture.[2][7][8] For maximum stability, especially for long-term storage or after the container has been opened, consider purging the headspace with an inert gas like argon or nitrogen to prevent oxidation.
-
Light: Protect the compound from light.[5] Store the vial in a dark location or use an amber-colored vial to prevent photodegradation.
-
Container: Always use the original, well-sealed container. Ensure the cap is securely fastened after each use.
Q2: What Personal Protective Equipment (PPE) is mandatory when weighing and handling this solid compound?
A2: Given its hazard profile (skin, eye, and respiratory irritant), a comprehensive PPE strategy is required.[2][3][4]
-
Eye/Face Protection: Wear chemical splash goggles that conform to EN166 (EU) or NIOSH (US) standards.[7][9] Standard safety glasses are insufficient as they do not protect against fine dust particles that may become airborne.
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile).[10][11] Inspect gloves for any defects before use and remove them carefully to avoid skin contamination.[4]
-
Body Protection: A standard laboratory coat is required to protect against accidental skin contact.[10][11] Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid, especially weighing, should be performed in a certified chemical fume hood or a ventilated enclosure to avoid inhaling dust.[8] If a fume hood is not available and there is a risk of dust generation, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[7]
Q3: Are there any known chemical incompatibilities I should be aware of when planning my experiments?
A3: Yes. To prevent hazardous reactions, this compound should be kept away from certain classes of chemicals.
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Alkalis: These can cause decomposition or violent reactions.[8]
-
Strong Reducing Agents: May generate flammable gaseous hydrogen in combination with similar nitrogen-containing heterocyclic compounds.[12] Always conduct a thorough risk assessment of all reagents used in your planned reaction.
Q4: How can I visually assess if my this compound has degraded?
A4: While analytical confirmation (e.g., NMR, LC-MS) is the only definitive way to assess purity, visual inspection can provide initial clues. Degradation of quinoline derivatives can sometimes manifest as:
-
Color Change: A shift from its typical appearance (often a white to off-white solid) to a yellow or brownish color may indicate oxidation or photodegradation.[4][5]
-
Clumping or Change in Consistency: This can suggest moisture absorption (hygroscopicity).[5] If you observe any of these changes, it is prudent to re-analyze the compound for purity before proceeding with sensitive experiments.
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step guidance for specific issues you may encounter during your experiments.
Issue 1: Accidental Spill of Solid this compound
An accidental spill requires a calm and methodical response to ensure the safety of all laboratory personnel and to prevent environmental contamination.
Protocol: Emergency Spill Response
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Assess: Do not approach the spill without proper PPE. If the spill is large or ventilation is poor, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves. If there is a significant amount of airborne dust, a respirator is required.[13]
-
Contain: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to prevent the dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.
-
Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[4] Use non-sparking tools if there is any solvent present.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), working from the outside in. Place the used cloths into the same hazardous waste container.
-
Dispose: Seal and label the waste container as "Halogenated Organic Solid Waste" and include the full chemical name.[14] Arrange for pickup through your institution's EHS department.
-
Report: Report the incident to your laboratory supervisor and EHS as required by your institution's policies.
Caption: Workflow for responding to a solid chemical spill.
Issue 2: Proper Disposal of Waste and Empty Containers
Improper disposal is a serious compliance violation and environmental hazard. This compound waste must be treated as hazardous.
Protocol: Waste Disposal
-
Waste Segregation: All materials contaminated with this compound must be segregated as "Halogenated Organic Waste".[14] Do not mix this waste with non-halogenated streams, as this can complicate and increase the cost of disposal.
-
Contaminated Solids: Collect all contaminated solids (e.g., residual chemical, used weighing paper, contaminated pipette tips, absorbent from spills) in a designated, durable, and sealable container.[14]
-
Contaminated Liquids: If the compound is used in solution, collect the aqueous or organic liquid waste in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.[14]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or list of contents.[14]
-
Empty Containers: An "empty" container that once held this chemical must still be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[14][15] Once decontaminated, the container can often be disposed of in the appropriate glass or solid waste stream, but you must follow your institution's specific guidelines.[15]
-
Disposal Request: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.[14]
Section 4: First Aid & Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial. Post this information in a visible area of the lab.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. If irritation persists, seek medical attention.[2][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][4] |
Note to Physician: Treat symptomatically.[2]
References
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Quora. (2024). What safety gear do chemists typically wear when handling chemicals?. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]
-
University of California, Berkeley, College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]
-
ResearchGate. (2025). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Bromo-8-methylquinoline. Retrieved from [Link]
-
ResearchGate. (2025). Microbial degradation of quinoline and methylquinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]
-
ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]
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"mitigating degradation of heterocyclic compounds during synthesis"
A Guide to Mitigating Degradation and Maximizing Yield
Welcome to the technical support center for the synthesis of heterocyclic compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges in heterocyclic chemistry. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: My nitrogen-containing heterocycle is decomposing under my reaction conditions. What are the first things I should consider?
Degradation of nitrogen heterocycles often stems from the high reactivity of the nitrogen lone pair or the susceptibility of the ring to oxidation or reduction. Here’s a systematic approach to troubleshooting:
-
Protect the Nitrogen: The most common cause of degradation is unwanted reactivity at the nitrogen atom. Introducing a protecting group can shield the nitrogen from the reaction conditions.[1][2] The choice of protecting group is critical and depends on the subsequent reaction steps.
-
Acid-Sensitive Protecting Groups: tert-Butoxycarbonyl (Boc) is widely used due to its ease of installation and removal under acidic conditions.[3] It is stable to many nucleophiles and strong bases.[3]
-
Base-Sensitive Protecting Groups: 9-Fluorenylmethoxycarbonyl (Fmoc) is readily cleaved by mild bases, offering an orthogonal protection strategy to acid-labile groups.[3]
-
Hydrogenolysis-Labile Protecting Groups: Benzyl (Bn) and benzyloxycarbonyl (Cbz) groups are stable to a wide range of non-reducing conditions and are typically removed by catalytic hydrogenation.[3]
-
-
Control the pH: The stability of many heterocyclic compounds is highly pH-dependent.[4][5][6][7] For instance, some azoles are more stable in acidic or neutral conditions, while others may degrade.[8] If your reaction can tolerate it, buffering the system can prevent excursions to pH values that promote decomposition.
-
Manage Temperature: Excessive heat can lead to thermal decomposition.[9] It's often beneficial to run reactions at the lowest temperature that allows for a reasonable reaction rate. Consider screening a range of temperatures to find the optimal balance.[10]
-
De-gas Your Solvents: Electron-rich heterocycles can be particularly susceptible to oxidation by dissolved oxygen.[11][12] Thoroughly de-gassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.[10][13]
Q2: I'm observing significant byproduct formation in my Pictet-Spengler reaction. How can I improve the selectivity?
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and related structures, but it can be prone to side reactions if not properly controlled.[14][15][16][17]
-
Iminium Ion Formation is Key: The reaction proceeds through an iminium ion intermediate.[15][18] The rate of formation and electrophilicity of this intermediate are critical.
-
Acid Catalysis: Traditional methods use a protic acid catalyst to promote imine formation and subsequent cyclization.[15][16] However, strong acids and high temperatures can lead to side products, especially with less nucleophilic aromatic rings.[15]
-
Aprotic Conditions: In some cases, the reaction can be performed in aprotic media, which can lead to higher yields.[15]
-
N-Acyliminium Ion Variants: For less reactive systems, generating a more electrophilic N-acyliminium ion can facilitate cyclization under milder conditions.[18]
-
-
Control of Regioselectivity: When the aromatic ring has multiple activated positions, a mixture of regioisomers can be formed.[14] The electronics of the aromatic ring play a significant role; electron-donating groups generally direct the cyclization.[16] Careful consideration of the substrate's electronic properties is essential for predicting and controlling the regiochemical outcome.
-
Minimizing Side Reactions:
-
Dopamine Auto-oxidation: When using catechol-containing starting materials like dopamine, auto-oxidation can be a significant side reaction.[14] Running the reaction under an inert atmosphere can help to minimize this.
-
Aldehyde Polymerization: Aldehydes can polymerize under acidic conditions. Using a slight excess of the carbonyl compound can help to ensure complete consumption of the amine starting material.[16]
-
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Cross-Coupling with Heterocyclic Partners
The Suzuki-Miyaura cross-coupling is a versatile C-C bond-forming reaction, but its application to heterocyclic substrates can be challenging. Here are some common problems and their solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Conversion | 1. Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough for challenging couplings, especially with electron-rich or sterically hindered partners.[13] 2. Sub-optimal Base: The base is crucial for the transmetalation step.[10][13] Its strength and solubility can significantly impact the reaction rate. 3. Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics.[10] | 1. Switch to a More Active Catalyst: For electron-rich aryl halides, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[13] These promote the difficult oxidative addition step. 2. Optimize the Base: For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[13] Ensure the base is sufficiently soluble in the reaction medium. 3. Increase the Temperature: If the catalyst and other components are thermally stable, gradually increasing the reaction temperature can improve the rate of conversion.[10] |
| Significant Protodeboronation | 1. Excess Water: Water can hydrolyze the boronic acid, replacing the boron moiety with a hydrogen atom.[10][13] 2. Harsh Basic Conditions: Strong bases, particularly hydroxides, can accelerate protodeboronation.[13] | 1. Use Anhydrous Conditions: Ensure solvents and reagents are dry.[13] 2. Choose a Milder Base: Consider using a non-hydroxide base like K₃PO₄ or K₂CO₃.[10] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Dissolved oxygen can lead to oxidative homocoupling of the boronic acid, catalyzed by palladium.[19] 2. Use of a Pd(II) Pre-catalyst: Some Pd(II) sources can promote homocoupling before being reduced to the active Pd(0) species.[19] | 1. Thoroughly Degas the Reaction Mixture: Bubble an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[10] Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) Pre-catalyst: Consider using a Pd(0) source like Pd₂(dba)₃ to minimize homocoupling. |
| Cleavage of Ester Functional Groups | 1. Basic Hydrolysis: Ester groups can be cleaved under basic conditions, especially in the presence of water. | 1. Use a Non-nucleophilic Base: KF can sometimes be used as a base to avoid ester cleavage, although it may lead to slower reaction rates.[20] 2. Switch to an Aprotic Solvent: Moving from an aqueous solvent system to a non-aqueous one like DMF can help to prevent hydrolysis.[20] |
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heterocyclic halide, the boronic acid, the base (e.g., K₃PO₄), the palladium pre-catalyst, and the ligand.[13]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[10][13]
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing (Optional but Recommended): Bubble the inert gas through the stirred reaction mixture for 10-15 minutes.[10]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography, crystallization, or other suitable methods.[21][22][23][24]
Caption: Troubleshooting flowchart for Suzuki-Miyaura cross-coupling reactions.
Managing Electron-Rich and Electron-Deficient Heterocycles
The electronic nature of a heterocyclic ring dictates its reactivity and susceptibility to degradation.[11][12][25]
-
Electron-Rich Heterocycles (e.g., Pyrrole, Furan, Thiophene): These rings are analogous to activated benzene derivatives and are prone to oxidation and electrophilic attack.[11][26]
-
Challenge: Susceptibility to oxidation and polymerization under acidic conditions.
-
Mitigation Strategy:
-
Inert Atmosphere: Always work under an inert atmosphere to prevent oxidation.
-
Mild Conditions: Use mild reaction conditions whenever possible. Avoid strong acids and oxidants.
-
Protecting Groups: For N-heterocycles, protecting the nitrogen can modulate the ring's electron density and prevent unwanted side reactions.
-
-
-
Electron-Deficient Heterocycles (e.g., Pyridine, Pyrazine): These rings are less reactive towards electrophiles and more susceptible to nucleophilic attack.[11]
-
Challenge: Difficulty in electrophilic substitution reactions (e.g., nitration, halogenation).[25]
-
Mitigation Strategy:
-
Activating the Ring: For electrophilic substitution, it may be necessary to first form the N-oxide, which activates the ring towards electrophilic attack.
-
Harsh Conditions: Be aware that forcing conditions (high temperatures, strong acids) may be required for some transformations, which can also lead to degradation. Careful optimization is key.
-
Nucleophilic Substitution: These systems are well-suited for nucleophilic aromatic substitution reactions.
-
-
Caption: Decision-making workflow for synthetic strategy based on heterocycle electronics.
References
- Nitrogen Protecting Groups: Recent Developments and New Applications. (2025).
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (n.d.). Benchchem.
- The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (n.d.). NIH.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. (n.d.). Benchchem.
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). SciSpace.
- Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal.
- Pictet–Spengler reaction. (n.d.). Wikipedia.
- Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
- Pictet–Spengler reaction. (n.d.). Grokipedia.
- How can I solve my problem with Suzuki coupling?. (2014).
- Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (n.d.). Sigma-Aldrich.
- Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring. (n.d.). Semantic Scholar.
- Reduction Reactions and Heterocyclic Chemistry. (n.d.). Jones Research Group.
- Protecting group. (n.d.). Wikipedia.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
- Pictet-Spengler reaction. (n.d.). chemeurope.com.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- List of purification methods in chemistry. (n.d.). Wikipedia.
- Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (2025).
- Electron-rich and Electron-poor Heterocycles. (2018). YouTube.
- Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. (2025).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Deriv
- the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. (n.d.).
- Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Deriv
- The Purification of Organic Compound: Techniques and Applic
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
- Synthesis and Properties of Electron-Deficient and Electron-Rich Redox-Active Ionic π-Systems. (2022). PubMed.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH.
- Studying Effect of temperature on stability constants of some azo dyes resulting from reaction of reagent (o-phenylenediamine) is ozonized with a number of chalcones. (2025).
- Heterocyclic Compounds. (n.d.). Unknown Source.
- The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. (2025).
- Polycyclic arom
- (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025).
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
- Effect of Azole Counterions on Thermal and Transport Properties of the Hydrated Salts of Hemimelitic Acid. (2023).
- Microbial degradation of sulfur, nitrogen and oxygen heterocycles. (2006). PubMed.
- Heterocyclic Chemistry π-excessive π-deficient. (2009). Unknown Source.
- HETEROCYCLIC COMPOUNDS. (n.d.). Uttarakhand Open University.
- Heterocyclic compounds: The Diverse World of Ringed Molecules. (n.d.). Open Access Journals.
- 10.
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- 26. uomus.edu.iq [uomus.edu.iq]
Technical Support Center: Scale-Up Considerations for 5-Bromo-6-methylquinoline Production
Introduction
5-Bromo-6-methylquinoline is a key heterocyclic building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular targets. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or industrial-scale production introduces significant challenges. These challenges range from managing reaction thermodynamics and ensuring regioselectivity to developing safe, efficient, and scalable purification protocols.
This technical support guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. It is designed to help you navigate the common pitfalls encountered during the scale-up of this compound production, ensuring a safe, reproducible, and high-yielding process.
Primary Synthetic Route: Electrophilic Bromination of 6-Methylquinoline
For the production of this compound, the most direct and industrially viable route is the electrophilic aromatic substitution of the precursor, 6-methylquinoline. This approach is generally preferred over multi-step named reactions (e.g., Skraup or Doebner-von Miller synthesis starting from a pre-brominated aniline) due to better atom economy and a more straightforward process.
The methyl group at the C6 position is an ortho-, para-directing activator. In the quinoline ring system, electrophilic attack is favored on the benzene ring portion. The C5 and C8 positions are the most activated sites. The presence of the C6-methyl group further activates the C5 and C7 positions. Steric hindrance from the heterocyclic ring can influence the final regioselectivity, but the C5 position is a highly probable site for bromination.
Technical Support Center: Managing Exotherms in Bromination Reactions
Welcome to the Technical Support Center for managing exothermic bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safely and effectively conducting bromination experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during bromination reactions, their probable causes, and actionable solutions to get your experiment back on track.
Issue 1: Rapid and Uncontrolled Temperature Increase
You observe a sudden spike in the internal reaction temperature that is difficult to control with your cooling system.
-
Probable Cause 1: Rate of Brominating Agent Addition is Too Fast. The rapid introduction of a reactive brominating agent like molecular bromine (Br₂) can lead to a burst of energy as the reaction initiates and proceeds at an accelerated rate[1].
-
Solution 1: Immediately cease the addition of the brominating agent. Ensure vigorous stirring to improve heat transfer to the cooling bath[1]. If the temperature continues to rise, consider adding a pre-chilled inert solvent to dilute the reaction mixture, thereby slowing the reaction rate and providing a larger thermal mass to absorb the heat.
-
Probable Cause 2: Inadequate Cooling. Your cooling bath may not have sufficient capacity to dissipate the heat generated by the reaction, especially during scale-up[1].
-
Solution 2: Before starting the addition, ensure your reaction flask is adequately submerged in the cooling bath and that the bath is at the target temperature. For highly exothermic reactions, a dry ice/acetone bath (-78 °C) may be necessary instead of a standard ice/water bath[2]. Pre-cooling the substrate solution before beginning the addition of the brominating agent is also a critical step[1].
-
Probable Cause 3: High Reactant Concentration. Overly concentrated solutions can lead to a very high reaction rate and intense heat generation in a small volume[1].
-
Solution 3: Dilute the reaction mixture with more of the appropriate inert solvent. This will decrease the concentration of reactants, thereby reducing the overall reaction rate and the rate of heat evolution per unit volume.
Issue 2: Low Yield of the Desired Brominated Product
After workup, you find that the yield of your target molecule is significantly lower than expected.
-
Probable Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion.
-
Solution 1: Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material[1][2]. If using molecular bromine, a faint persistence of its characteristic red-orange color can indicate that the substrate has been fully consumed[1].
-
Probable Cause 2: Formation of Polybrominated Species. The addition of excess brominating agent can lead to the formation of undesired di- or polybrominated products.
-
Solution 2: Carefully control the stoichiometry of the brominating agent. For the synthesis of a monobrominated product, use one equivalent of the brominating agent. Adding a slight excess may be necessary to drive the reaction to completion, but this should be done cautiously while monitoring for the formation of byproducts[1].
-
Probable Cause 3: Side Reactions due to High Temperatures. An uncontrolled exotherm can lead to side reactions, such as nuclear bromination on aromatic substrates, in addition to the desired reaction[1][3].
-
Solution 3: Maintain a consistently low temperature throughout the reaction. For electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary to ensure high regioselectivity and prevent side reactions[3].
Issue 3: Product Fails to Precipitate or Crystallize
After quenching the reaction, your expected solid product remains as an oil or fails to precipitate from the solution.
-
Probable Cause 1: Insufficient Cooling. The solubility of your product may still be too high at the current temperature of the solution.
-
Solution 1: Ensure the solution is thoroughly cooled in an ice bath or even a colder bath if the product is particularly soluble. Lower temperatures often significantly reduce solubility and promote precipitation[1].
-
Probable Cause 2: Lack of Nucleation Sites. Crystallization sometimes requires an initiation point.
-
Solution 2: Try scratching the inside of the flask at the liquid-air interface with a glass rod. This can create microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth[1].
-
Probable Cause 3: Oiling Out. The product may be separating as a liquid phase (oiling out) instead of a solid.
-
Solution 3: If an oil forms, it may be necessary to switch to a different workup procedure. This could involve a liquid-liquid extraction to isolate the product, followed by purification using column chromatography.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the management of exotherms in bromination reactions.
Q1: What is a runaway exothermic reaction, and why is it a major concern in bromination?
A runaway reaction is an exothermic process that accelerates out of control, leading to a rapid increase in temperature and pressure. This occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system, creating a dangerous positive feedback loop[1]. In bromination reactions, particularly with highly reactive reagents like molecular bromine (Br₂), the potential for a significant release of heat is high[4][5]. An uncontrolled runaway reaction can lead to the boiling of solvents, a rapid increase in pressure, and potentially catastrophic failure of the reaction vessel[1].
Q2: What are safer alternatives to using molecular bromine (Br₂)?
Yes, several safer alternatives to liquid bromine exist. N-bromosuccinimide (NBS) is a widely used solid brominating agent that is easier and safer to handle than liquid bromine[1][2][6][7]. It is a versatile reagent for various bromination reactions, including electrophilic and radical substitutions[7][8]. Other milder brominating agents include pyridinium hydrobromide perbromide (PHP) and phenyltrimethylammonium perbromide (PTAB)[7]. However, it is important to note that reactions involving these reagents can still be exothermic and require careful temperature control[2].
Q3: How does the choice of solvent affect the exotherm of a bromination reaction?
The solvent plays a crucial role in managing the exotherm. An inert solvent with a suitable boiling point can act as a heat sink, absorbing the energy released during the reaction. The polarity of the solvent can also influence the reaction rate and, in some cases, the regioselectivity[3][9]. It is important to choose a solvent that is inert to the reaction conditions and has a boiling point that allows for effective temperature control. For example, dichloromethane is often a good choice for brominations conducted at low temperatures[9].
Q4: Can modern techniques like flow chemistry improve the safety of exothermic bromination reactions?
Absolutely. Continuous flow chemistry is an excellent strategy for managing highly exothermic reactions. In a flow reactor, small volumes of reactants are continuously mixed and reacted. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, greatly diminishing the risk of a runaway reaction[4][5]. This technique allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved safety, selectivity, and yield[4]. Furthermore, in situ generation of bromine can be integrated into a flow process, eliminating the need to store and handle large quantities of this hazardous reagent[4][5].
Q5: Why is free-radical bromination generally more selective than free-radical chlorination?
The higher regioselectivity of free-radical bromination is explained by Hammond's postulate. The key hydrogen abstraction step in bromination is endothermic (requires energy), meaning the transition state is "late" and resembles the alkyl radical product[3][10][11][12]. Consequently, the stability of the resulting radical (tertiary > secondary > primary) has a significant impact on the activation energy, leading to high selectivity for the formation of the most stable radical. In contrast, the hydrogen abstraction step in chlorination is exothermic (releases energy), resulting in an "early" transition state that resembles the reactants. This makes the reaction less sensitive to the stability of the radical intermediate, leading to a mixture of products[3][10][11][12].
Section 3: Experimental Protocols and Data
Protocol 1: Controlled Bromination of an Alkene with Molecular Bromine
This protocol describes the controlled addition of bromine to an alkene, a reaction that is typically exothermic.
Materials:
-
Alkene (e.g., cyclohexene)
-
Molecular Bromine (Br₂)
-
Inert solvent (e.g., dichloromethane, CH₂Cl₂)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, and cooling bath (ice/water or dry ice/acetone)
Procedure:
-
Dissolve the alkene in the inert solvent in the round-bottom flask and cool the solution to the desired temperature (e.g., 0 °C) in the cooling bath with stirring.
-
In the dropping funnel, prepare a solution of one equivalent of molecular bromine in the same cold solvent.
-
Slowly add the bromine solution dropwise to the stirred alkene solution.
-
Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain a stable temperature. The characteristic red-brown color of bromine should disappear as it reacts[13].
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Slowly add the 10% aqueous sodium thiosulfate solution to quench any unreacted bromine. The disappearance of the red-brown color indicates complete quenching[1].
-
Proceed with a standard aqueous workup and purification of the dibrominated product.
Protocol 2: Safer Bromination using N-Bromosuccinimide (NBS)
This protocol provides a safer alternative for bromination, particularly for allylic or benzylic positions.
Materials:
-
Substrate with an allylic or benzylic C-H bond
-
N-Bromosuccinimide (NBS)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, combine the substrate, NBS, and a catalytic amount of the radical initiator in the inert solvent.
-
Attach a condenser and heat the mixture to reflux with vigorous stirring. Alternatively, the reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction progress by TLC. The reaction is typically complete when all the solid NBS (which is denser than CCl₄) has been converted to succinimide (which is less dense and will float).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude brominated product, which can be further purified if necessary.
Data Presentation: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Physical State | Primary Use | Key Safety Considerations |
| Molecular Bromine | Br₂ | Liquid | Electrophilic addition, aromatic substitution | Highly toxic, corrosive, volatile, and reactive. Reactions can be highly exothermic[6]. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Allylic/benzylic bromination, electrophilic addition | Safer to handle than Br₂, but still toxic and an irritant. Can decompose over time[3][6]. Reactions are exothermic. |
| Pyridinium Hydrobromide Perbromide | C₅H₆NBr₃ | Solid | α-bromination of ketones | Milder and more selective than Br₂ for some applications[7]. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Solid | Electrophilic and radical bromination | A stable, crystalline solid that is a convenient source of bromine. |
Section 4: Visualized Workflows and Logic
General Workflow for a Controlled Bromination Experiment
Caption: General workflow for a controlled bromination experiment.
Troubleshooting an Uncontrolled Exotherm
Caption: Decision tree for troubleshooting a runaway exothermic reaction.
References
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. (2019). National Institutes of Health. [Link]
-
18.4: Radical reactions in practice. (2020). Chemistry LibreTexts. [Link]
-
Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation a. ResearchGate. [Link]
-
Reactions of Alkenes with Bromine. (2023). Chemistry LibreTexts. [Link]
-
Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. (2022). YouTube. [Link]
-
Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018). YouTube. [Link]
-
Bromination safety. (2024). YouTube. [Link]
-
Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. [Link]
-
(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025). ResearchGate. [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry. (2019). YouTube. [Link]
-
How green is your bromination reaction?. (2019). The Green Chemistry Initiative Blog. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. (2023). ACS Chemical Health & Safety. [Link]
-
Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. (2022). Chemia. [Link]
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- 6. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-6-methylquinoline
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, quinoline derivatives are a cornerstone due to their presence in a wide array of biologically active molecules. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-6-methylquinoline, a disubstituted quinoline with potential as a versatile synthetic intermediate.
This document moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a framework for interpreting NMR spectra by comparing the target molecule to its parent scaffold, quinoline. We will explore the causality behind experimental choices and delve into the electronic effects of substituents that govern the observed chemical shifts and coupling patterns.
The Spectroscopic Baseline: Unsubstituted Quinoline
To appreciate the spectral nuances of this compound, we must first establish a baseline with the parent heterocycle, quinoline. The accepted ¹H and ¹³C NMR data for quinoline in a common solvent like CDCl₃ provide the reference points from which we can measure the influence of the bromo and methyl substituents.
Table 1: Reference ¹H and ¹³C NMR Chemical Shifts for Quinoline
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.90 | 150.3 |
| 3 | 7.38 | 121.1 |
| 4 | 8.12 | 136.1 |
| 4a | - | 128.2 |
| 5 | 7.75 | 129.5 |
| 6 | 7.52 | 126.5 |
| 7 | 7.65 | 129.4 |
| 8 | 8.08 | 127.7 |
| 8a | - | 148.4 |
Note: Data are typical values and may vary slightly based on experimental conditions and literature sources.
Experimental Protocol for High-Fidelity NMR Data Acquisition
The integrity of any spectral analysis rests on the quality of the acquired data. The following protocol is a self-validating system designed to yield high-resolution spectra for small molecules like this compound.
Step-by-Step Methodology
-
Sample Preparation :
-
Weighing : Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR requires a more concentrated sample of 50-100 mg due to the lower natural abundance of the ¹³C isotope.[1][2][3]
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[1][4] Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves many organic compounds, is cost-effective, and has a low boiling point for easy sample recovery.[5][6][7] The choice of solvent is critical to ensure sample solubility and to avoid overlapping residual solvent peaks with analyte signals.[8]
-
Homogenization : Prepare the sample in a separate small vial to ensure complete dissolution before transferring it to the NMR tube.[2] If any solid particulates remain, filter the solution through a pipette with a glass wool plug to prevent magnetic field distortions that can degrade spectral quality.[2][4]
-
-
NMR Tube and Referencing :
-
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.
-
Scans : 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio.
-
Relaxation Delay (D1) : A delay of 1-5 seconds ensures that the protons have fully relaxed between pulses, which is crucial for accurate integration.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE).
-
Scans : Due to the low sensitivity, a significantly higher number of scans (e.g., 1024 or more) is often necessary.
-
Relaxation Delay (D1) : A 2-second delay is a reasonable starting point.
-
NMR Experimental Workflow
The general workflow for an NMR experiment is a systematic process from sample preparation to final data analysis.
Caption: A flowchart of the standard NMR workflow.
Analysis of this compound: A Study in Substituent Effects
The introduction of a bromine atom at the C5 position and a methyl group at the C6 position dramatically alters the electronic landscape of the quinoline ring. This, in turn, influences the chemical shifts of the surrounding protons and carbons.
-
Bromine (at C5) : As an electronegative, electron-withdrawing group (via induction) but also a weak ortho-, para-director (via resonance), bromine will significantly deshield adjacent protons and carbons.
-
Methyl Group (at C6) : As an electron-donating group, the methyl substituent will shield nearby nuclei, causing their signals to shift upfield (to a lower ppm value).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the six aromatic protons and the three methyl protons.
-
H-2, H-3, H-4 (Pyridine Ring) : These protons will retain their characteristic splitting patterns (doublet of doublets or doublet), but their chemical shifts will be subtly modulated by the substituents on the benzenoid ring. H-2 and H-4 are expected to remain the most downfield due to the influence of the ring nitrogen.
-
H-7, H-8 (Benzenoid Ring) : These protons will experience the most significant shifts. H-7 is ortho to the electron-donating methyl group and meta to the bromo group, likely causing an upfield shift compared to quinoline. H-8 is meta to the methyl group and para to the bromo group, and its shift will be a balance of these effects.
-
Methyl Protons (-CH₃) : A sharp singlet is expected in the aliphatic region, typically around 2.4-2.5 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display signals for all 10 carbons of the quinoline core plus the methyl carbon.
-
C-5 and C-6 : These are the ipso-carbons, directly attached to the substituents. The C-5 signal will be shifted significantly due to the heavy atom effect of bromine. The C-6 signal will be shifted downfield by the attached methyl group.
-
C-4a, C-7, C-8, C-8a : The chemical shifts of these carbons will be strongly influenced by their proximity to the substituents. For instance, C-7 (ortho to the methyl group) and C-8a (ortho to the bromo group) are expected to show noticeable shifts.
Comparative Data Analysis: Quantifying Substituent-Induced Shifts
To objectively evaluate the electronic effects, we can compare the predicted chemical shifts for this compound against the baseline data for quinoline.
Table 2: Comparative Analysis of Predicted ¹H and ¹³C Chemical Shifts
| Position | Quinoline δ (ppm) | This compound Predicted δ (ppm) | Predicted Shift Δδ (ppm) | Rationale for Shift |
| ¹H NMR | ||||
| H-4 | 8.12 | ~8.20 | +0.08 | Deshielded by peri-interaction with bromine at C-5. |
| H-7 | 7.65 | ~7.50 | -0.15 | Shielded by electron-donating CH₃ at C-6 (ortho). |
| H-8 | 8.08 | ~7.90 | -0.18 | Shielded by electron-donating CH₃ at C-6 (meta) and resonance effect of Br. |
| -CH₃ | N/A | ~2.45 | N/A | Typical range for an aryl methyl group. |
| ¹³C NMR | ||||
| C-5 | 129.5 | ~118.0 | -11.5 | Strong shielding from heavy atom effect of ipso-bromine. |
| C-6 | 126.5 | ~135.0 | +8.5 | Deshielded by ipso-methyl group. |
| C-7 | 129.4 | ~127.0 | -2.4 | Shielded by electron-donating CH₃ at C-6 (ortho). |
| C-8 | 127.7 | ~129.0 | +1.3 | Deshielded by inductive effect of bromine at C-5 (meta). |
| -CH₃ | N/A | ~20.5 | N/A | Typical range for an aryl methyl carbon. |
Note: Predicted values are estimates based on established substituent chemical shift (SCS) effects and may differ from experimental results.
Advanced NMR for Unambiguous Assignment: The Role of 2D HMBC
While 1D spectra provide a wealth of information, complex molecules often require two-dimensional (2D) NMR techniques for definitive assignments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), allowing for the assembly of the molecular skeleton.[9][10]
For this compound, an HMBC spectrum would provide undeniable connections. For example, the methyl protons (at ~2.45 ppm) would show correlations to the carbons at C-5, C-6, and C-7, confirming their position on the ring.
Caption: Key HMBC correlations from the methyl protons.
Conclusion
The NMR analysis of this compound is a clear demonstration of how substituent effects manifest in spectroscopic data. By comparing the spectrum to that of unsubstituted quinoline, we can logically deduce the positions of protons and carbons based on predictable shielding and deshielding trends. This comparative approach, grounded in a robust experimental protocol and supplemented by advanced techniques like HMBC, provides a reliable and scientifically rigorous method for the structural verification of substituted heterocyclic systems, which is an indispensable tool for professionals in chemical and pharmaceutical development.
References
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-
NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. [Link]
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How to Prepare Samples for NMR. (n.d.). ResearchGate. [Link]
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NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. [Link]
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Small molecule NMR sample preparation. (2023, August 29). Georgia Tech NMR Center. [Link]
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Interpreting a 1H-13C HMBC spectrum. (n.d.). ACD/Labs. [Link]
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Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. (2020, December 31). YouTube. [Link]
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How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester Department of Chemistry. [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
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Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). UCL. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-6-methylquinoline
This technical guide provides an in-depth analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-6-methylquinoline. In the absence of a publicly available experimental spectrum for this specific molecule, this guide constructs a theoretical fragmentation pathway grounded in the established principles of mass spectrometry. We will compare this proposed pattern with the known fragmentation of 6-methylquinoline and other halogenated aromatic compounds to provide a robust analytical framework. This comparative approach is invaluable for researchers in drug development and chemical analysis for the identification and structural elucidation of novel quinoline derivatives.
Introduction: The Analytical Imperative of Fragmentation Analysis
In mass spectrometry, the pattern of fragment ions generated from a molecule upon ionization is a veritable fingerprint, offering profound insights into its chemical structure. For drug development and medicinal chemistry, where novel heterocyclic compounds like this compound are synthesized, a predictive understanding of their fragmentation is crucial for their unambiguous identification. Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing rich structural information. The stability of the aromatic quinoline ring, combined with the influence of the methyl and bromo substituents, leads to a complex and informative fragmentation cascade.
Proposed Fragmentation Pathway of this compound
The molecular formula for this compound is C₁₀H₈BrN, with a molecular weight of approximately 222.08 g/mol [1]. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, the molecular ion will appear as a characteristic pair of peaks (M⁺• and [M+2]⁺•) of almost equal intensity, separated by 2 m/z units[2][3]. This isotopic signature is a key diagnostic feature for bromine-containing compounds.
The fragmentation of the this compound molecular ion (m/z 221/223) is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.
Key Proposed Fragmentation Steps:
-
Loss of a Bromine Radical (•Br): This is a common fragmentation pathway for aromatic bromides[4]. The cleavage of the C-Br bond results in a stable quinoline-based cation.
-
Loss of a Hydrogen Radical (•H): The loss of a hydrogen atom, likely from the methyl group, can lead to the formation of a stabilized, ring-expanded benzazatropylium-type ion, a phenomenon observed in the fragmentation of methylquinolines[5].
-
Loss of Methyl Radical (•CH₃): Direct cleavage of the methyl group is another expected fragmentation route.
-
Sequential Loss of H and HCN: A characteristic fragmentation of the quinoline ring itself involves the loss of a hydrogen atom followed by the elimination of a neutral hydrogen cyanide (HCN) molecule[6].
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Comparative Analysis: The Influence of the Bromo- Substituent
To validate our proposed fragmentation, we will compare it with the known mass spectrum of a structurally similar compound, 6-methylquinoline, and the general fragmentation patterns of bromoaromatic compounds.
Comparison with 6-Methylquinoline
The mass spectrum of 6-methylquinoline (C₁₀H₉N, MW=143.19) provides an excellent baseline for understanding the fragmentation of the core structure[7][8]. Its EI mass spectrum is dominated by the molecular ion peak at m/z 143, indicating the stability of the aromatic system. A significant fragment is observed at m/z 115, corresponding to the loss of HCN (27 Da) from the [M-H]⁺ ion (m/z 142)[5][7].
| Ion/Fragment | Proposed m/z for this compound | Observed m/z for 6-Methylquinoline [7] | Notes |
| Molecular Ion (M⁺•) | 221/223 | 143 | The bromine atom adds ~79/81 Da to the molecular weight. The isotopic pattern is the key differentiator. |
| [M - H]⁺ | 220/222 | 142 | Loss of a hydrogen radical is common to both. |
| [M - Br]⁺ | 142 | N/A | This fragment is unique to the bromo-substituted compound and is expected to be significant. Its m/z value is identical to the [M-H]⁺ ion of 6-methylquinoline. |
| [M - CH₃]⁺ | 206/208 | 128 (less prominent) | Loss of the methyl group. |
| [M - H - HCN]⁺ | 193/195 | 115 | This demonstrates the characteristic fragmentation of the quinoline ring system in both molecules. |
The most striking difference is the expected prominent loss of the bromine radical from this compound, a pathway unavailable to 6-methylquinoline. The resulting fragment at m/z 142 would have the same mass as the [M-H]⁺ ion of 6-methylquinoline, highlighting the importance of considering all possible fragmentation pathways for correct spectral interpretation.
Comparison with General Bromoaromatic Fragmentation
The fragmentation of aromatic halogenated compounds is well-documented[4][9]. The stability of the resulting aryl cation generally favors the loss of the halogen atom. The relative ease of this cleavage follows the trend I > Br > Cl > F[4]. Therefore, the expulsion of a bromine radical is an energetically favorable process and is expected to produce a significant peak in the mass spectrum. This authoritative grounding supports our proposal that the ion at m/z 142 ([M-Br]⁺) will be a major fragment.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the proposed fragmentation, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. GC-MS is the preferred method as it separates the analyte from any potential impurities before it enters the mass spectrometer, ensuring a clean spectrum[10].
Step-by-Step GC-MS Methodology
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977B Mass Selective Detector (or equivalent) capable of EI at 70 eV.
-
-
GC Conditions:
-
Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the spectrum, identifying the molecular ion pair (m/z 221/223) and major fragment ions.
-
Compare the experimental fragmentation pattern with the proposed pathway and reference spectra.
-
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound can be logically predicted by combining the known behaviors of the quinoline core, methyl substituents, and bromoaromatic systems. The key diagnostic features are the prominent molecular ion pair at m/z 221/223 and the significant fragment at m/z 142, corresponding to the loss of the bromine radical. This comparative guide provides a robust theoretical framework that, when coupled with the outlined experimental protocol, enables the confident identification and structural characterization of this and related compounds. This predictive power is essential for accelerating research and development in fields that rely on the synthesis and analysis of novel chemical entities.
References
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- 6. chempap.org [chempap.org]
- 7. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinoline, 6-methyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 5-Bromo-6-methylquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized quinolines forming the basis of numerous therapeutic agents and advanced materials. The strategic introduction of substituents onto the quinoline core is paramount for fine-tuning their biological activity and physical properties. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of bromoquinolines stand out for their versatility and broad functional group tolerance. This guide provides an in-depth comparative analysis of the reactivity of 5-bromo-6-methylquinoline versus other common bromoquinoline isomers in key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Understanding the Key Drivers of Reactivity: Electronic and Steric Effects
The reactivity of a bromoquinoline in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic environment of the C-Br bond and the steric hindrance around the reaction center. These factors significantly influence the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.
Electronic Effects: The electron density at the carbon atom of the C-Br bond plays a crucial role. Electron-withdrawing groups on the quinoline ring decrease the electron density at the carbon, making the C-Br bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups increase the electron density, which can strengthen the C-Br bond and slow down the oxidative addition step. The position of the bromine atom on the quinoline ring, and the presence of other substituents, dictates this electronic environment. For instance, a study on 5-substituted quinolines demonstrated a linear relationship between the ground state pKa and the Hammett parameter σp of the substituent, indicating a predictable influence of substituents on the electronic properties of the quinoline ring.[1][2]
Steric Effects: The spatial arrangement of atoms around the C-Br bond can significantly impact the approach of the bulky palladium catalyst.[1] Large substituents adjacent to the bromine atom can create steric hindrance, impeding the formation of the transition state for oxidative addition and thus reducing the reaction rate.[1] This is particularly relevant for this compound, where the methyl group is in a peri-like position relative to the bromine, creating a sterically congested environment.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[3] The reactivity of bromoquinolines in this reaction is highly dependent on the position of the bromine atom and the nature of other substituents.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Bromoquinolines in Suzuki-Miyaura Coupling
| Bromoquinoline Isomer | Substituents | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations & Key Factors |
| 3-Bromoquinoline | None | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | Generally good reactivity due to a relatively unhindered position.[2] |
| 6-Bromoquinoline | None | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | ~85-95 | The C-Br bond is readily accessible, leading to high yields.[3] |
| 8-Bromo-6-methylquinolin-2(1H)-one | 6-Methyl, 2-oxo | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 70-85 | The methyl group at the 6-position has a minor electronic effect, but the overall reactivity is good.[4] |
| This compound | 6-Methyl | (Predicted) | Moderate to Good | Reactivity is a balance of competing effects. The electron-donating methyl group slightly deactivates the C-Br bond towards oxidative addition. More significantly, the adjacent methyl group creates steric hindrance, potentially lowering reaction rates and yields compared to less hindered isomers like 3- and 6-bromoquinoline. [1] |
Discussion:
The reactivity of This compound in Suzuki-Miyaura coupling is anticipated to be moderate to good, though likely lower than that of 3-bromoquinoline and 6-bromoquinoline. The primary reason for this predicted decrease in reactivity is steric hindrance . The methyl group at the 6-position is in close proximity to the 5-bromo substituent, creating a congested environment that can impede the approach of the palladium catalyst to the C-Br bond.[1] This steric clash can raise the activation energy of the oxidative addition step.
From an electronic standpoint, the 6-methyl group is electron-donating, which slightly increases the electron density at the C-5 position, making the C-Br bond stronger and less susceptible to cleavage by the palladium catalyst. While this electronic deactivation is generally a minor effect for a methyl group, it contributes to the overall reduced reactivity compared to unsubstituted bromoquinolines.
In contrast, 3-bromoquinoline and 6-bromoquinoline are less sterically encumbered, allowing for more facile access of the catalyst to the C-Br bond, which generally translates to higher yields and/or milder reaction conditions.[2][3] The reactivity of 8-bromoquinolines can be influenced by potential chelation effects with the quinoline nitrogen, which can either enhance or inhibit catalysis depending on the specific ligand and reaction conditions.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is adapted from established procedures for the Suzuki coupling of bromoquinolines.[2]
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Heck Coupling
The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is a fundamental method for the formation of C-C double bonds.[5] Similar to the Suzuki-Miyaura reaction, the efficiency of the Heck reaction is sensitive to steric and electronic factors.
General Catalytic Cycle for Heck Coupling
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Performance Comparison of Bromoquinolines in Heck Coupling
| Bromoquinoline Isomer | Substituents | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations & Key Factors |
| 3-Bromoquinoline | None | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF or NMP | 100-140 | Good | The unhindered nature of the 3-position generally leads to good yields.[6] |
| 2-Amino-5-bromo-4-methylpyridine* | 2-Amino, 4-Methyl | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF | 100 | Good | A structurally related heterocycle showing good reactivity in Heck couplings.[7] |
| This compound | 6-Methyl | (Predicted) | Moderate | The steric hindrance from the 6-methyl group is expected to significantly impact the Heck reaction, which is known to be sensitive to steric bulk around the aryl halide. This could lead to lower yields and require more forcing conditions compared to less substituted isomers. [8] |
Note: Data for a closely related heterocyclic system is provided for comparative insight.
Discussion:
The Heck reaction is generally more sensitive to steric hindrance than the Suzuki-Miyaura coupling. The steric bulk of This compound is therefore expected to have a more pronounced negative effect on its reactivity in Heck couplings. The adjacent methyl group can hinder both the initial oxidative addition and the subsequent migratory insertion of the alkene. This may necessitate higher reaction temperatures, longer reaction times, or the use of more active catalyst systems to achieve reasonable yields.
For comparison, 3-bromoquinoline, lacking significant steric hindrance at the adjacent positions, is expected to undergo Heck coupling more readily.[6] The intramolecular Heck reaction often proceeds more efficiently than its intermolecular counterpart due to entropic factors, and can even tolerate more substituted alkenes.[8]
Representative Experimental Protocol: Heck Coupling of 3-Bromoquinoline
This protocol is a general procedure adapted from the literature.[6]
-
Reaction Setup: In a sealed tube, combine 3-bromoquinoline (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), triphenylphosphine (PPh₃) (0.04 mmol), and a base such as triethylamine (NEt₃) (1.5 mmol).
-
Solvent Addition: Add an anhydrous solvent such as DMF or NMP (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[9] The success of this reaction is highly dependent on the choice of ligand, which must be sufficiently bulky and electron-rich to promote both oxidative addition and reductive elimination.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[10]
Performance Comparison of Bromoquinolines in Buchwald-Hartwig Amination
| Bromoquinoline Isomer | Substituents | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations & Key Factors |
| 3-Bromoquinoline | None | Pd(OAc)₂ / XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-120 | High | Generally reactive with a variety of amines using appropriate bulky phosphine ligands.[6] |
| 6-Bromoquinoline | None | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 90-110 | 65-85 | Readily undergoes amination with a range of primary and secondary amines.[10] |
| This compound | 6-Methyl | (Predicted) | Moderate | The steric hindrance from the 6-methyl group is a major challenge. The use of highly active, sterically demanding ligands (e.g., Josiphos-type, XPhos, RuPhos) will be crucial to overcome the steric barrier and achieve reasonable yields. [11] |
Discussion:
The Buchwald-Hartwig amination of This compound is expected to be challenging due to the significant steric hindrance imposed by the 6-methyl group. This steric impediment can hinder the oxidative addition of the palladium catalyst and may also affect the subsequent reductive elimination step. To achieve successful coupling, the use of bulky, electron-rich monophosphine ligands, such as those from the Josiphos, XPhos, or RuPhos families, will likely be necessary.[11] These ligands are known to accelerate the key steps in the catalytic cycle and can overcome the steric challenges posed by ortho-substituted aryl halides.
In comparison, 3-bromoquinoline and 6-bromoquinoline, being less sterically hindered, are generally more amenable to Buchwald-Hartwig amination and can often be coupled effectively with a broader range of catalyst systems under milder conditions.[6][10]
Representative Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline
This is a general protocol and may require optimization for specific substrates.[6]
-
Reaction Setup: In an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) (1.4-2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with argon.
-
Reagent Addition: Add toluene or dioxane (5 mL), 3-bromoquinoline (1.0 mmol), and the amine (1.2 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 80-120 °C until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects. While the 6-methyl group has a modest deactivating electronic influence, its primary impact is the creation of significant steric hindrance around the 5-bromo position. This steric bulk is predicted to reduce the reactivity of this compound in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions compared to less sterically congested isomers such as 3-bromoquinoline and 6-bromoquinoline.
For researchers and drug development professionals, this implies that the successful functionalization of this compound will likely require more forcing reaction conditions, longer reaction times, and the use of highly active, sterically demanding catalyst systems. Careful optimization of reaction parameters will be crucial to achieve satisfactory yields and minimize potential side reactions. Understanding these underlying principles of reactivity will enable the rational design of synthetic routes to novel and complex quinoline-based molecules.
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A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules. [Link]
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Heck reaction. Wikipedia. [Link]
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The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. ResearchGate. [Link]
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. [Link]
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Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]
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SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. [Link]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREO CENTERS. Afinidad. [Link]
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Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase. ResearchGate. [Link]
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New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research. [Link]
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Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. Applied Nanoscience. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
More Detail on Peri-Substitution Research. University of Bath. [Link]
-
Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines. Nature Communications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society. [Link]
-
A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. ResearchGate. [Link]
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- 11. research.rug.nl [research.rug.nl]
A Comparative Guide to Validating the Purity of Synthesized 5-Bromo-6-methylquinoline by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technical comparison for validating the purity of synthesized 5-Bromo-6-methylquinoline, a heterocyclic compound of interest in medicinal chemistry, against a certified reference standard using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the analytical method development, the interpretation of comparative data, and the establishment of a self-validating protocol rooted in scientific integrity.
The Imperative of Purity Validation in Drug Development
The identity and purity of an API are critical quality attributes that must be rigorously controlled. Impurities can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the substance, or contamination.[1] Even structurally similar impurities, such as constitutional isomers, can exhibit different pharmacological and toxicological profiles. Therefore, a robust analytical method is required to separate and quantify the main compound from any potential impurities. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the industry-standard technique for this purpose due to its high resolution, sensitivity, and the spectral information it provides.[2][3]
Devising the Analytical Strategy: A Rationale-Driven Approach
Postulating Potential Impurities
To design a method that can effectively separate impurities, we must first anticipate what they might be. A plausible synthesis route for this compound involves the Skraup synthesis of 6-methylquinoline from p-toluidine, followed by electrophilic bromination.[4][5]
The bromination of 6-methylquinoline, an activated aromatic system, is expected to be regioselective.[6] However, minor isomers and by-products can still form. Potential impurities could include:
-
Starting Material: Unreacted 6-methylquinoline.
-
Constitutional Isomers: 7-Bromo-6-methylquinoline and 8-Bromo-6-methylquinoline, formed by bromination at other positions on the quinoline ring.
-
Over-brominated Products: Dibromo-6-methylquinoline species.
-
By-products from Synthesis: Residual reagents or by-products from the Skraup reaction.
Our HPLC method must be able to resolve this compound from these structurally similar compounds. The separation of positional isomers is often a significant chromatographic challenge.[7][8]
HPLC Method Design: Justification of Parameters
Based on the aromatic and moderately polar nature of this compound and its potential impurities, a reversed-phase HPLC (RP-HPLC) method is the logical choice.[9] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity.[10]
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and a suitable starting point.[9] For separating isomers, a column with a high surface area and carbon load is preferable to maximize hydrophobic interactions. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance of efficiency and backpressure.
-
Mobile Phase Selection: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is standard for RP-HPLC.[11] Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute compounds with a range of polarities and to ensure that any highly retained impurities are washed from the column. A small amount of an acid, such as 0.1% formic acid, is added to the mobile phase to suppress the ionization of the basic nitrogen in the quinoline ring, leading to better peak shape.
-
Detection: A Photodiode Array (PDA) detector is superior to a standard UV detector for purity analysis.[3] A PDA detector acquires the entire UV-Vis spectrum at each point across a chromatographic peak. This allows for peak purity analysis, where the spectra at the upslope, apex, and downslope of the peak are compared.[12] If the peak is pure, the spectra should be identical.[2]
The following DOT graph outlines the logical workflow for developing the HPLC method.
Caption: Workflow for HPLC Method Development.
Experimental Protocol: Purity Validation
This section details the step-by-step methodology for the comparative purity analysis.
Materials and Instrumentation
-
Synthesized this compound: Batch No. SYN-BMQ-001
-
This compound Certified Reference Standard (CRS): Purity ≥ 99.5% (Procured from an accredited supplier)
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Solvents: HPLC-grade acetonitrile and water, Formic acid (LC-MS grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-18.1 min: 80-30% B, 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| PDA Detection | 254 nm (for quantification), 220-400 nm (for peak purity) |
Sample Preparation
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Synthesized Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard solution using the synthesized this compound.
-
System Suitability Solution: Prepare a solution containing the CRS and spike it with a small amount of 6-methylquinoline to verify the resolution between the main peak and a potential impurity.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is a core requirement of regulatory guidelines.[13][14] Inject the system suitability solution five times and evaluate the following parameters.[15][16]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| Resolution (Rs) | ≥ 1.5 (between this compound and 6-methylquinoline) | Ensures separation of closely eluting peaks. |
Analytical Procedure
-
Inject the sample diluent (blank) to ensure no carryover or system contamination.
-
Perform five replicate injections of the Reference Standard Solution.
-
Perform two replicate injections of the Synthesized Sample Solution.
-
Process the chromatograms using the same integration parameters for all injections.
Comparative Data Analysis and Interpretation
The following table presents hypothetical data from the comparative analysis of the synthesized this compound and the Certified Reference Standard.
Table 1: Comparative HPLC Purity Data
| Sample | Peak Name | Retention Time (min) | Peak Area | % Area | Peak Purity |
| CRS | This compound | 10.25 | 4580.5 | 99.89 | Pass |
| Impurity 1 | 8.72 | 5.1 | 0.11 | - | |
| Synthesized Batch | This compound | 10.26 | 4610.2 | 99.15 | Pass |
| Impurity A (6-methylquinoline) | 7.51 | 15.8 | 0.34 | Pass | |
| Impurity B (Isomer) | 10.89 | 23.7 | 0.51 | Pass |
Purity Calculation
The percentage purity is calculated using the area normalization method.[17][18][19] This method assumes that all compounds have a similar detector response at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For the synthesized batch: % Purity = (4610.2 / (4610.2 + 15.8 + 23.7)) x 100 = 99.15%
Interpretation of Results
-
Retention Time: The retention time of the main peak in the synthesized sample (10.26 min) closely matches that of the CRS (10.25 min), confirming the identity of the compound under these chromatographic conditions.
-
Purity Level: The purity of the synthesized batch (99.15%) is lower than that of the CRS (99.89%). This is expected for a newly synthesized compound compared to a highly purified standard.
-
Impurity Profile: The synthesized material shows two main impurities. Impurity A, with a retention time of 7.51 min, is likely the less hydrophobic starting material, 6-methylquinoline. Impurity B, eluting after the main peak at 10.89 min, could be a constitutional isomer, which often has very similar hydrophobicity.[7]
-
Peak Purity Analysis: The "Pass" result from the PDA analysis for the main peak in both samples indicates that the peak is spectrally homogeneous and not co-eluting with other impurities under the current conditions.[2][12] This adds a layer of confidence to the purity calculation.
The following DOT graph illustrates the decision-making process based on the HPLC purity validation results.
Caption: Decision Tree for HPLC Purity Validation.
Conclusion: A Self-Validating System
This guide has demonstrated a comprehensive approach to validating the purity of synthesized this compound using a rationally developed HPLC method. By comparing the synthesized material against a Certified Reference Standard and incorporating system suitability tests and PDA peak purity analysis, the protocol becomes a self-validating system. The data generated not only quantifies the purity but also provides crucial information about the impurity profile, which is essential for guiding further purification efforts and ensuring the quality and safety of the final product. The principles and methodologies outlined here are grounded in the guidelines set forth by the International Council for Harmonisation (ICH) and represent best practices in the pharmaceutical industry.[20][21][22]
References
Sources
- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 2. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 6. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 7. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Related Substances (RS) Calculation in HPLC [pharmacalculation.com]
- 19. youtube.com [youtube.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. youtube.com [youtube.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Unambiguous Assignment: A Comparative Guide to Confirming the Structure of 5-Bromo-6-methylquinoline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is a non-negotiable cornerstone of discovery. The isomeric positioning of substituents on a core scaffold like quinoline can dramatically alter pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth, experience-driven comparison of analytical techniques for the unambiguous structural confirmation of 5-Bromo-6-methylquinoline, a polysubstituted quinoline with potential for nuanced structure-activity relationship (SAR) studies. We will dissect the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, not as isolated techniques, but as a synergistic workflow for achieving irrefutable structural proof.
The Challenge: Differentiating Positional Isomers
The synthesis of substituted quinolines can often yield a mixture of positional isomers, making robust analytical confirmation essential.[1] For this compound, a primary challenge lies in distinguishing it from other isomers that could potentially form, such as 6-Bromo-5-methylquinoline or 7-Bromo-6-methylquinoline. The subtle differences in the electronic and steric environments of these isomers demand a multi-faceted analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution.[2] For a definitive structural assignment of this compound, a suite of 1D and 2D NMR experiments is required.
1D NMR: The Initial Fingerprint
¹H NMR: The proton NMR spectrum provides the initial overview of the proton environment. For this compound, we expect to see signals for the methyl group and the aromatic protons on the quinoline core. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the bromine and methyl substituents.[3] Electron-donating groups like a methyl group will shield nearby protons (shifting them upfield), while electron-withdrawing groups like bromine will deshield them (shifting them downfield).
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. In conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), we can distinguish between methyl, methine, and quaternary carbons.
2D NMR: Mapping the Connections
While 1D NMR provides valuable clues, 2D NMR is indispensable for unambiguously connecting the atoms.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically through two or three bonds.[3] It allows us to trace the connectivity of the protons around the quinoline rings. For example, a cross-peak between two aromatic protons indicates they are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal to the carbon it is directly attached to.[4] This is crucial for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for differentiating isomers. It shows correlations between protons and carbons over two or three bonds.[4] This allows us to connect molecular fragments and, crucially, to place substituents by observing long-range correlations from protons to quaternary carbons. For instance, the protons of the methyl group at position 6 should show an HMBC correlation to the carbon at position 5, which is substituted with bromine.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is invaluable for confirming stereochemistry and differentiating isomers where through-bond correlations might be ambiguous.[5] For this compound, a NOESY experiment would show a correlation between the methyl protons at position 6 and the proton at position 5, confirming their spatial closeness.
Comparative NMR Data Analysis
To illustrate the power of this approach, let's consider the expected key differentiating NMR correlations for this compound versus a potential isomer, 6-Bromo-5-methylquinoline.
| Experiment | This compound (Expected Key Correlation) | 6-Bromo-5-methylquinoline (Expected Key Correlation) | Rationale for Differentiation |
| HMBC | The protons of the methyl group (at C6) will show a correlation to the brominated carbon (C5). | The protons of the methyl group (at C5) will show a correlation to the brominated carbon (C6). | This directly links the methyl group to the adjacent substituted carbon, providing unambiguous positional information. |
| NOESY | A through-space correlation will be observed between the methyl protons (at C6) and the proton at C5. | A through-space correlation will be observed between the methyl protons (at C5) and the proton at C4. | This confirms the spatial arrangement of the substituents on the benzene portion of the quinoline ring. |
Experimental Protocols
Protocol: Acquiring High-Resolution 1D and 2D NMR Spectra
-
Sample Preparation: Dissolve 10-15 mg of the purified quinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H spectrum to assess sample purity and concentration. Optimize shimming for the best possible resolution.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate CH, CH₂, and CH₃ signals.
-
2D COSY Acquisition: Use a standard gradient-enhanced COSY pulse sequence.
-
2D HSQC Acquisition: Use a standard gradient-enhanced, phase-sensitive HSQC pulse sequence optimized for a one-bond ¹J(C,H) coupling of ~145 Hz.
-
2D HMBC Acquisition: Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range couplings of 8-10 Hz.
-
2D NOESY Acquisition: Use a standard phase-sensitive NOESY pulse sequence with a mixing time of 500-800 ms to allow for the buildup of Nuclear Overhauser Effects.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a vital complementary technique that provides the molecular weight of the compound and clues about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition. For this compound (C₁₀H₈BrN), the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be readily apparent in the mass spectrum, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[6]
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation, we can generate a fragmentation pattern. While the fragmentation of the quinoline core might be similar between isomers, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation, although this is less definitive than NMR.
| Technique | Expected Observation for this compound | Significance |
| HRMS (ESI or EI) | Molecular ion peaks corresponding to the exact mass of C₁₀H₈BrN, showing the characteristic 1:1 isotopic pattern for bromine. | Confirms the elemental composition and the presence of one bromine atom. |
| MS/MS | Fragmentation pattern showing loss of Br, CH₃, and HCN from the quinoline core. | Provides structural information that can support the proposed structure. |
X-ray Crystallography: The Ultimate Structural Proof
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unequivocal three-dimensional structure of the molecule in the solid state.[7] This technique directly visualizes the positions of all atoms, leaving no ambiguity about the isomeric form.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry. For this compound, an X-ray crystal structure would definitively show the bromine atom at position 5 and the methyl group at position 6. While obtaining suitable crystals can be a challenge, the conclusive nature of the data makes it the gold standard for structural confirmation.[8][9]
Integrated Workflow for Structural Confirmation
A logical and efficient workflow is key to unambiguous structure determination. The following diagram illustrates how these techniques can be integrated.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion: A Synergistic Approach for Confident Assignment
Confirming the structure of a polysubstituted quinoline derivative like this compound requires a thoughtful and systematic application of modern analytical techniques. While 1D NMR and mass spectrometry provide essential preliminary data, the detailed connectivity information from 2D NMR experiments, particularly HMBC and NOESY, is crucial for distinguishing between closely related isomers. For ultimate, irrefutable proof, single-crystal X-ray crystallography stands as the definitive method. By integrating these techniques, researchers can confidently assign the correct structure, ensuring the integrity of their data and the solid foundation of their subsequent research and development efforts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Isomers
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a decision of paramount importance. Among the privileged structures in medicinal chemistry, the benzopyridines—specifically quinoline and its isomer isoquinoline—stand out for their ubiquity in both natural products and synthetic pharmaceuticals.[1][2] While separated by only the position of a single nitrogen atom, this subtle structural variance initiates a cascade of differences in their metabolic fate, biological activity, and, critically, their toxicological profiles.
This guide provides an in-depth, objective comparison of the biological activities of quinoline and isoquinoline isomers. Moving beyond a simple list of properties, we will dissect the causal relationships between structure and function, supported by experimental data and validated protocols, to empower you to make informed decisions in your research endeavors.
The Isomeric Difference: A Structural Overview
Quinoline and isoquinoline are structural isomers with the chemical formula C₉H₇N. Both feature a benzene ring fused to a pyridine ring. The key distinction lies in the placement of the nitrogen atom within the pyridine moiety: it is at position 1 in quinoline and position 2 in isoquinoline.[3] This seemingly minor shift has profound implications for the electron distribution, basicity, and steric environment of the molecules, which in turn dictates their interactions with biological targets and metabolic enzymes.[1]
Caption: Chemical structures of quinoline and isoquinoline isomers.
Part 1: The Critical Divide: Metabolism and Genotoxicity
The most significant divergence in the biological profiles of quinoline and isoquinoline is rooted in their hepatic metabolism. This is not merely a pharmacokinetic curiosity; it is a fundamental safety concern that has shaped the trajectory of drug development for both scaffolds.
Quinoline is a known hepatocarcinogen in rodents and a mutagen in Salmonella typhimurium.[4][5] The causal factor is its metabolic activation by cytochrome P450 enzymes to form a reactive quinoline-5,6-epoxide .[6] This electrophilic intermediate can covalently bind to nucleophilic sites on DNA, forming DNA adducts that lead to mutations and initiate carcinogenesis.[5][7]
In stark contrast, isoquinoline is considered non-genotoxic because its metabolism does not proceed through this epoxide pathway.[4][7] Its primary metabolites are various hydroxylated forms (e.g., 1-, 4-, and 5-hydroxyisoquinoline) and the isoquinoline-N-oxide.[5] While a dihydrodiol metabolite of isoquinoline can be formed, it is a minor product, and the precursor epoxide is not implicated in the same level of genotoxicity.[4][6] This fundamental difference in biotransformation is the primary reason for their distinct safety profiles and is a critical consideration for any long-term therapeutic application.[6]
Caption: Divergent metabolic pathways of quinoline and isoquinoline.
Part 2: Comparative Anticancer Activity
Both quinoline and isoquinoline scaffolds are integral to a multitude of anticancer agents.[8][9] Their derivatives employ various mechanisms to combat cancer cell proliferation, including arresting the cell cycle, inducing apoptosis, and inhibiting angiogenesis.[10][11]
Quinoline-based anticancer agents are renowned for their roles as topoisomerase inhibitors and tyrosine kinase inhibitors.[11] For instance, the natural product camptothecin features a quinoline core and functions by trapping the topoisomerase I-DNA cleavage complex. Many synthetic quinolines target critical signaling enzymes like EGFR-TK. The position of substituents is key; for example, a 4-substituted quinoline derivative showed potent cytotoxic activity, whereas the corresponding 3-substituted compound was inactive, highlighting the importance of isomeric placement for target engagement.[10]
Isoquinoline alkaloids , such as berberine, have demonstrated significant antitumor effects through multiple pathways, including the modulation of cell signaling, induction of apoptosis, and anti-inflammatory actions.[12][13] Synthetic isoquinoline quinones, designed as analogs to the natural product mansouramycin, have shown moderate to potent cytotoxicity against a range of cancer cell lines, including MCF-7 (breast), A549 (lung), and HepG2 (liver).[9]
While direct head-to-head comparisons in the literature are limited, the breadth of research suggests both scaffolds are highly fruitful starting points for anticancer drug design. The choice often depends on the specific target and desired mechanism of action.
| Compound Class | Example Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |
| Quinoline | N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | 49.01–77.67 µg/mL | Cytotoxicity | [10] |
| Quinoline | 4-amino, 7-substituted-quinoline | MCF-7 (Breast) | Potent (vs. Doxorubicin) | Apoptosis Induction | [10] |
| Isoquinoline | Mansouramycin Analog (7a) | HepG2 (Liver) | Micromolar range | Apoptosis Induction | [9] |
| Isoquinoline | Berberine | Multiple | Varies | Multiple (Signaling, Apoptosis) | [13] |
Part 3: Comparative Antimicrobial Activity
The quinoline scaffold is perhaps most famous in the antimicrobial field due to the widespread success of the fluoroquinolone antibiotics (e.g., ciprofloxacin). These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14] Numerous other quinoline derivatives have been developed that exhibit potent antibacterial and antifungal activity, with their efficacy being highly dependent on the type and position of substituents on the rings.[14][15]
The isoquinoline core is also a source of powerful antimicrobial agents.[16] Natural alkaloids like berberine possess broad-spectrum antibacterial activity.[17] Recent research has focused on synthetic isoquinoline derivatives, such as alkynyl isoquinolines, which have demonstrated bactericidal activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[17] Structure-activity relationship (SAR) studies of these compounds revealed that both the isoquinoline core and an attached phenyl moiety were crucial for their antibacterial effect.[17]
| Compound Class | Example Derivative | Organism | Activity (MIC) | Reference |
| Quinoline | N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | 4 µg/mL | [14] |
| Quinoline | Hybrid with Ciprofloxacin | S. aureus, E. coli, P. aeruginosa | 0.12 to >1024 µg/mL | [14] |
| Isoquinoline | Alkynyl Isoquinoline (HSN490) | S. aureus, E. faecalis | 2-4 µg/mL | [17] |
| Isoquinoline | Berberine | Various Bacteria | Varies | [17] |
Part 4: Comparative Neuroprotective & Anti-inflammatory Activity
In the realm of neuropharmacology and inflammation, isoquinoline alkaloids have garnered significant attention for their potent neuroprotective effects.[18] These compounds can mitigate neuronal injury through various mechanisms, including anti-inflammatory action, reduction of oxidative stress, regulation of autophagy, and improvement of mitochondrial function.[19][20] Alkaloids like tetrandrine and berberine exert anti-inflammatory effects by inhibiting pathways such as NF-κB and reducing the production of pro-inflammatory cytokines like TNF-α.[19] This makes the isoquinoline scaffold a particularly promising starting point for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[18][21]
Quinoline derivatives also possess anti-inflammatory and antioxidant properties.[16] However, the body of research highlighting potent and direct neuroprotective effects is more extensive for the isoquinoline class, particularly from natural sources.[22] The inherent genotoxicity risk associated with the quinoline core, as discussed earlier, also presents a higher barrier for developing drugs intended for chronic use in treating neurodegenerative conditions.
Part 5: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of biological comparisons, standardized and validated experimental protocols are essential. Below are methodologies for two of the most common assays used to generate the data discussed in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for screening potential anticancer compounds.
Causality: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (quinoline and isoquinoline derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the precise concentration at which bacteriostatic or bactericidal activity begins. This provides a quantitative measure of potency.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in CAMHB to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]
Conclusion
The comparison between quinoline and isoquinoline isomers is a compelling narrative in medicinal chemistry. It underscores how a subtle change in molecular architecture can lead to vastly different biological outcomes.
-
Safety Profile: The primary and most critical difference is the metabolic activation of quinoline to a genotoxic epoxide, a risk not associated with isoquinoline.[6] This positions the isoquinoline scaffold as an inherently safer starting point for therapeutics requiring chronic administration.
-
Anticancer & Antimicrobial Activity: Both isomers have yielded highly successful and potent drugs. The quinoline core is historically dominant in antibiotics (fluoroquinolones), while both scaffolds are exceptionally versatile for developing anticancer agents targeting a wide array of mechanisms.[8][14]
-
Neuroprotection: The isoquinoline framework, particularly in the form of natural alkaloids, has a more established and promising profile for neuroprotective and anti-inflammatory applications.[18][19]
Ultimately, the choice between a quinoline or isoquinoline scaffold is not a matter of one being universally "better" than the other. It is a strategic decision that must be guided by the specific therapeutic target, the desired mechanism of action, and a thorough understanding of the profound differences in their metabolic fates and toxicological risks. This guide serves as a foundational tool to aid in that critical decision-making process.
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Miao, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Chinese Medicine, 14(1), 36. [Link]
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Tada, M., Takahashi, K., & Ito, N. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169-73. [Link]
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Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]
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Lavoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]
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A Comparative Guide to Modern Reagents for Quinoline Synthesis: Moving Beyond N-Bromosuccinimide
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry and materials science, forming the structural heart of countless pharmaceuticals, including the pioneering antimalarial drug quinine and modern anti-cancer agents.[1][2] The enduring quest for novel quinoline derivatives necessitates the continuous evolution of synthetic methodologies. For decades, N-Bromosuccinimide (NBS) has been a workhorse reagent, valued for its versatility as both a brominating agent and an oxidant.[3][4] It facilitates key transformations, such as the radical-promoted cyclization of precursors and the oxidative aromatization of tetrahydroquinolines.[5][6]
However, the reliance on stoichiometric, halogen-based reagents like NBS presents challenges, including the generation of succinimide waste, potential for undesired side reactions, and the frequent need for radical initiators.[2] Modern synthetic chemistry is increasingly driven by principles of efficiency, sustainability, and atom economy. This guide provides a comparative analysis of viable alternative reagents and strategies to NBS for quinoline synthesis, offering researchers data-driven insights to select the optimal method for their specific target. We will delve into the mechanistic rationale behind each alternative, present comparative performance data, and provide detailed experimental protocols to ensure reproducibility and practical application.
The Benchmark: N-Bromosuccinimide (NBS) in Quinoline Synthesis
Before exploring alternatives, it is crucial to understand the role of NBS. Its utility stems from its ability to maintain a low, steady concentration of bromine (Br₂) or bromine radicals (Br•) in the reaction medium, which allows for selective transformations that are often difficult to achieve with elemental bromine.[4]
Mechanism of Action: A Dual Role
NBS primarily operates through two distinct pathways in quinoline synthesis:
-
Radical-Mediated Cyclization: Under thermal or photochemical initiation, NBS serves as a source of bromine radicals. This radical can initiate a cascade, for example, by abstracting a hydrogen atom or reacting with an azide to form a radical intermediate that subsequently cyclizes onto an aromatic ring to build the quinoline core.[2][5]
-
Oxidative Dehydrogenation: In the synthesis of quinolines from their tetrahydroquinoline precursors, NBS acts as an oxidant. The process can involve an initial electrophilic bromination followed by elimination of HBr, or a more complex radical dehydrogenation sequence, to achieve aromatization.[6][7][8]
Diagram 1: NBS-Mediated Radical Cyclization Pathway
Caption: Radical cascade for quinoline synthesis initiated by NBS.
While effective, these methods often require harsh conditions and produce stoichiometric byproducts, prompting the development of more elegant and sustainable alternatives.
Section 1: Molecular Iodine (I₂) – The Mild and Economical Lewis Acid
Molecular iodine has emerged as a powerful, eco-friendly catalyst for various organic transformations, including quinoline synthesis.[9] Unlike NBS, which often drives radical pathways, I₂ typically functions as a mild Lewis acid to activate substrates or as a gentle oxidant.[5][10]
Mechanistic Advantage
In the context of the Friedländer annulation (the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group), molecular iodine catalyzes the condensation and subsequent cyclodehydration under neutral conditions. This avoids the use of the harsh acids or bases traditionally required for this reaction.[9][11] Iodine can also mediate oxidative annulation reactions where it is incorporated into the product, providing a handle for further functionalization.[10]
Key Advantages over NBS:
-
Cost-Effective and Low Toxicity: Iodine is significantly cheaper and less toxic than many transition metal catalysts and is easier to handle than NBS.
-
Environmentally Benign: It is considered a "green" reagent, avoiding the generation of organic waste like succinimide.[10]
-
Mild Reaction Conditions: Reactions are often performed at room temperature or with gentle heating, preserving sensitive functional groups.
Performance Data: I₂ vs. Traditional Methods
| Reaction Type | Reagent/Catalyst | Conditions | Time | Yield (%) | Reference |
| Friedländer Synthesis | Molecular Iodine (10 mol%) | EtOH, Reflux | 30 min | 94% | Wu et al., 2006[9] |
| Friedländer Synthesis | p-TsOH | EtOH, Reflux | 5 h | 85% | [11] |
| Friedländer Synthesis | KOH | EtOH, Reflux | 8 h | 82% | [11] |
As the data indicates, molecular iodine provides significantly higher yields in a fraction of the time compared to traditional acid or base catalysis.
Section 2: Hypervalent Iodine(III) Reagents – The Potent Oxidants
Hypervalent iodine (HVI) compounds, such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA), are highly effective oxidants that enable transformations under mild, often metal-free conditions.[12] They have proven particularly useful in intramolecular cyclization reactions to form heterocyclic systems, including quinolines and quinolinones.[13][14]
Mechanistic Advantage
HVI reagents facilitate oxidative C-N and C-C bond formations that are central to many quinoline synthesis strategies. For instance, they can mediate intramolecular decarboxylative Heck-type reactions where an alkene moiety cyclizes onto an aromatic ring, a transformation that typically requires a palladium catalyst.[12] Their high oxidation potential and Lewis acidic character allow them to activate substrates towards cyclization under conditions that are often orthogonal to those used with NBS.
Key Advantages over NBS:
-
Metal-Free Alternative: Provides a route to complex bond formations without the need for transition metal catalysts.[12]
-
High Efficiency: Reactions are often rapid and high-yielding at room temperature.
-
Unique Reactivity: Enables novel synthetic pathways, such as oxidative rearrangements and cyclizations, that are not accessible with NBS.
Diagram 2: General Workflow for HVI-Mediated Synthesis
Caption: Oxidative cyclization workflow using hypervalent iodine reagents.
Section 3: Electrophilic Fluorinating Reagents (e.g., Selectfluor®) – More Than Just a Fluorine Source
While primarily known as an electrophilic fluorinating agent, Selectfluor® (F-TEDA-BF₄) is also a powerful oxidant that can be used in a variety of "fluorine-free" transformations.[15][16] Its high oxidation potential and stability make it an attractive alternative to NBS for mediating oxidative cyclization reactions.
Mechanistic Advantage
As a strong oxidant, Selectfluor can initiate reactions via a single-electron transfer (SET) mechanism, generating radical cations from electron-rich substrates.[17] This reactivity can be harnessed to trigger intramolecular cyclizations for quinoline synthesis. Its clean reaction profiles and predictable reactivity offer a distinct advantage over NBS, which can sometimes lead to complex product mixtures due to competing radical pathways.
Key Advantages over NBS:
-
High Oxidation Potential: Can oxidize substrates that are unreactive towards NBS.
-
Clean and Controlled Reactions: Often provides higher selectivity and cleaner reaction profiles.
-
Broad Applicability: Useful for both direct fluorination of the quinoline core and as a mediator for cyclization reactions.[16][18]
Comparative Performance
| Feature | N-Bromosuccinimide (NBS) | Selectfluor® (F-TEDA-BF₄) |
| Primary Function | Brominating Agent / Oxidant | Fluorinating Agent / Strong Oxidant |
| Handling | Crystalline solid, moisture sensitive | Crystalline solid, air and water tolerant[15] |
| Mechanism | Primarily radical or electrophilic addition | Primarily Single-Electron Transfer (SET) or electrophilic fluorination |
| Byproducts | Succinimide | DABCO, HBF₄ |
| Selectivity | Can lead to bromination side products | Generally clean oxidation or fluorination |
Section 4: Modern Oxidative Annulation: Catalytic and Green Strategies
The most significant departure from NBS involves catalytic systems that use sustainable terminal oxidants like molecular oxygen (from air) or employ electrochemical methods.
-
Transition Metal Catalysis: Catalysts based on cobalt, ruthenium, iron, and nickel can construct the quinoline core from simple anilines and alkynes or alcohols via C-H activation pathways.[1] These methods are highly atom-economical and often use air as the terminal oxidant, with water being the only byproduct.
-
Photocatalysis: Visible-light-mediated reactions, using catalysts like anthraquinone or titanium dioxide, can drive the oxidative cyclization of precursors at room temperature, representing a pinnacle of green chemistry.[19]
-
Electrochemistry: Electrochemical synthesis avoids the need for any chemical oxidant. By applying an electric potential, intramolecular oxidative annulation can be achieved under exceptionally mild conditions, offering excellent yields and functional group tolerance.[20]
Diagram 3: Decision-Making Flowchart for Reagent Selection
Caption: A guide to selecting the appropriate reagent for quinoline synthesis.
Experimental Protocols
Protocol 1: Molecular Iodine-Catalyzed Friedländer Synthesis of 2-Phenylquinoline
This protocol is adapted from the work of Wu et al.[9], demonstrating an efficient and mild synthesis.
Materials:
-
2-Aminobenzophenone (1 mmol, 197 mg)
-
Acetophenone (1.2 mmol, 144 mg)
-
Molecular Iodine (I₂) (0.1 mmol, 25 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminobenzophenone, acetophenone, and ethanol.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add the catalytic amount of molecular iodine to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-45 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-phenylquinoline. Expected Yield: 90-95%.
Protocol 2: Photocatalytic Dehydrogenation of 1,2,3,4-Tetrahydroquinoline
This protocol illustrates a green, visible-light-mediated approach adapted from Noh et al.[19]
Materials:
-
1,2,3,4-Tetrahydroquinoline (1 mmol, 133 mg)
-
Titanium Dioxide (TiO₂, P25) (20 mg)
-
Acetonitrile (MeCN) (4 mL)
-
Schlenk tube or vial equipped with a balloon
-
Oxygen (O₂) balloon
-
Visible light source (e.g., Blue LED lamp, 40W)
Procedure:
-
Add 1,2,3,4-tetrahydroquinoline and TiO₂ to a Schlenk tube containing a magnetic stir bar.
-
Add acetonitrile as the solvent.
-
Seal the tube, and then evacuate and backfill with oxygen gas from a balloon three times.
-
Place the reaction vessel approximately 5 cm from the visible light source.
-
Irradiate the mixture with the blue LED lamp at room temperature with vigorous stirring. Ensure the reaction does not overheat by using a small fan for cooling if necessary.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, centrifuge the reaction mixture to separate the TiO₂ catalyst.
-
Decant the supernatant and wash the catalyst with a small amount of acetonitrile.
-
Combine the organic layers and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure quinoline. Expected Yield: >90%.
Conclusion and Future Outlook
While N-Bromosuccinimide remains a valuable reagent, the field of quinoline synthesis has evolved significantly. Modern alternatives offer compelling advantages in terms of environmental impact, safety, cost, and efficiency. Molecular iodine and hypervalent iodine reagents provide powerful metal-free options for mild and selective transformations. Furthermore, the rise of catalytic methods, particularly those employing photocatalysis and electrochemistry, paves the way for truly sustainable manufacturing of this vital heterocyclic scaffold. For researchers and drug development professionals, moving beyond traditional reagents like NBS and embracing these modern alternatives is not just a matter of convenience but a step towards more innovative, efficient, and responsible chemical synthesis.
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Yu, W., et al. (2014). N-Bromosuccinimide-mediated radical cyclization of 3-arylallyl azides: Synthesis of 3-substituted quinolines. Advanced Synthesis & Catalysis, 357, 221–226. Referenced in: [Link]
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Kennedy, C. R., & Gupton, J. T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 976. Available at: [Link]
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Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 33495-33499. Available at: [Link]
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Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. Available at: [Link]
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Wang, Z., et al. (2019). Synthesis of 2-Quinolinones via a Hypervalent Iodine(III)-Mediated Intramolecular Decarboxylative Heck-Type Reaction at Room Temperature. Organic Letters, 21(1), 186-189. Available at: [Link]
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Motati, D. R., et al. (2018). A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. ResearchGate. Available at: [Link]
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Wang, H., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available at: [Link]
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Singla, R. (2015). What can be possible alternative reagent in following mechanism? ResearchGate. Available at: [Link]
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Kumar, S., et al. (2016). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 18(21), 5556-5559. Available at: [Link]
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-
Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available at: [Link]
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RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Available at: [Link]
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Organic Chemistry Portal. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Available at: [Link]
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Stavber, S., & Jereb, M. (2010). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Synthesis, 2010(15), 2489-2505. Available at: [Link]
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A Comparative Guide for Synthetic Strategy: Cost-Benefit Analysis of 3-Chloroquinoline vs. 3-Bromoquinoline in Drug Discovery
Introduction
In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents, from antimalarials to kinase inhibitors.[1][2] The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological activity, and the 3-position offers a key vector for diversification. Halogenated quinolines, particularly 3-chloroquinoline and 3-bromoquinoline, are workhorse intermediates, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][3]
The choice between a chloro- or bromo-substituent is not merely a matter of atomic substitution; it is a critical decision with significant downstream implications for reaction kinetics, catalyst selection, purification, and ultimately, project cost and timeline. This in-depth guide provides a cost-benefit analysis of using 3-chloroquinoline versus 3-bromoquinoline, grounded in experimental data and field-proven insights. We will dissect the nuances of their synthesis, cost, and reactivity to empower researchers, scientists, and drug development professionals to make the most informed strategic decisions for their synthetic campaigns.
Physicochemical and Cost Profile
A foundational analysis begins with the intrinsic properties and market cost of these two key starting materials. While structurally similar, their physical states at room temperature differ, which can have minor implications for handling and dispensing in automated systems. More critically, the market price shows a significant disparity, a factor that must be weighed against their respective reactivities.
| Property | 3-Chloroquinoline | 3-Bromoquinoline | Justification & Insight |
| CAS Number | 612-59-9[4] | 5332-24-1[5] | Unique identifiers for accurate sourcing. |
| Molecular Formula | C₉H₆ClN[4] | C₉H₆BrN[5] | The only difference is the halogen atom. |
| Molecular Weight | 163.60 g/mol [4] | 208.05 g/mol | The higher mass of bromine impacts reagent stoichiometry calculations. |
| Appearance | Yellow to brown liquid or solid[6] | Colorless to yellow liquid[7] | 3-Bromoquinoline is typically a liquid at room temperature, simplifying liquid handling. |
| Melting Point | Data not available[6] | 13-15 °C | The low melting point of the bromo- derivative confirms its liquid state under standard lab conditions. |
| Boiling Point | 255.7 °C (at 760 mmHg)[4] | 274-276 °C (lit.) | Both have high boiling points, indicating low volatility. |
| Density | ~1.3 g/cm³[4] | ~1.533 g/mL (at 25 °C) | Relevant for calculating molar quantities from volumes. |
| Representative Cost (25g) | ~$483.00 (Sigma-Aldrich)[8] | ~$111.35 (Sigma-Aldrich) | Key Finding: 3-Chloroquinoline is substantially more expensive per gram than 3-bromoquinoline from this major supplier. Prices are subject to change and vary by vendor. |
Synthesis of Starting Materials: An In-House Cost Consideration
The commercial price of a starting material can sometimes be circumvented by in-house synthesis, especially for large-scale campaigns. The accessibility and cost of the precursors for each halogenated quinoline thus become a critical part of the cost-benefit equation.
Common Synthetic Routes
The most established and reliable methods for synthesizing 3-chloroquinoline and 3-bromoquinoline often start from 3-aminoquinoline via the Sandmeyer reaction .[9][10] This classical transformation involves the diazotization of the amine followed by decomposition of the diazonium salt with a copper(I) halide. An alternative route to 3-chloroquinoline involves the reaction of indole with chloroform under phase-transfer catalysis.[10][11]
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A Senior Application Scientist's Guide to Quinoline Reactivity: Assessing the Impact of Bromine Position
For researchers and professionals in the fields of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. The strategic introduction of a bromine atom onto the quinoline ring is a pivotal step, transforming it into a versatile intermediate ready for diversification through cross-coupling and other substitution reactions. However, the reactivity of a bromoquinoline is not monolithic; it is profoundly dictated by the position of the bromine atom.
This guide provides an in-depth comparison of how the bromine position on the quinoline ring influences its chemical behavior. We will move beyond simple protocols to explore the underlying electronic and steric principles, offering field-proven insights to inform your experimental design and synthetic strategy.
The Electronic Landscape of Quinoline
The quinoline ring system is a fusion of two distinct aromatic rings: a pyridine ring and a benzene ring. This fusion creates a unique electronic environment:
-
Pyridine Ring (Positions 2, 3, 4): The electronegative nitrogen atom exerts a powerful electron-withdrawing effect (both inductive and mesomeric), rendering this ring electron-deficient. This deactivation makes it less susceptible to electrophilic attack but more prone to nucleophilic substitution, particularly at the 2- and 4-positions.
-
Benzene Ring (Positions 5, 6, 7, 8): This ring behaves more like a typical carbocyclic aromatic ring, remaining comparatively electron-rich. It is the primary site for electrophilic aromatic substitution.
Direct electrophilic bromination of quinoline itself typically yields a mixture of 5- and 8-bromoquinolines, reflecting the directing effects of the nitrogen atom on the electron-rich carbocyclic ring.[1] Achieving substitution at other positions often requires more nuanced synthetic strategies.[1][2]
Comparative Reactivity: A Positional Analysis
The introduction of a bromine atom—an electronegative yet resonance-donating substituent—further modulates the ring's reactivity. Its impact is best understood by comparing the behavior of different isomers in key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Bromoquinolines are most frequently employed as substrates in palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds. The efficiency of these reactions is highly dependent on the C-Br bond's susceptibility to oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is indispensable for creating biaryl structures or introducing alkyl and alkenyl groups.[3][4] The reactivity of bromoquinoline isomers in this reaction is influenced by the electronic environment of the C-Br bond.
| Bromine Position | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) | Observations & Rationale |
| 3-Bromo | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Toluene, EtOH, H₂O | ~85-95% | The 3-position is on the electron-deficient pyridine ring, which can facilitate oxidative addition. It is a common and reliable substrate for Suzuki couplings.[5] |
| 6-Bromo | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene, H₂O | High | Located on the electron-rich benzene ring, the 6-position is highly reactive in Suzuki couplings, often proceeding under mild conditions.[6] |
| 5-Bromo | Various boronic acids | Various Pd catalysts | Various | Generally Good | Similar to the 6-position, the 5-bromo isomer is reactive due to its location on the carbocyclic ring.[7] |
| 8-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME, H₂O | Moderate to Good | Reactivity can be slightly diminished due to potential steric hindrance from the peri-position relative to the nitrogen lone pair, which may influence catalyst coordination. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful method for synthesizing arylamines, crucial for many pharmaceutical scaffolds.[8][9] The success of the coupling depends on factors similar to those in the Suzuki reaction.
| Bromine Position | Amine Nucleophile | Catalyst/Ligand | Base/Solvent | Yield (%) | Observations & Rationale |
| 3-Bromo | Benzophenone imine | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | ~80-90% | The 3-position is readily aminated, providing a key route to 3-aminoquinoline, a valuable building block.[10] |
| 6-Bromo | Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Toluene | High | The 6-position is highly amenable to Buchwald-Hartwig amination. Its accessibility and electronic nature make it an ideal substrate.[8] |
| 2-Bromo | Various amines | Various Pd catalysts | Various | Variable | While the 2-position is electronically activated for substitution, catalyst selection is critical to avoid catalyst deactivation by the adjacent nitrogen atom. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require a strong electron-withdrawing group (like -NO₂) to activate the ring towards nucleophilic attack.[11] A bromine atom alone is usually insufficient to promote SNAr. However, its position becomes critical when an activating group is present.
For example, studies have shown that a nitro group activates an adjacent or para bromo group for nucleophilic substitution.[12] In 6-bromo-5-nitroquinoline, the bromine at the 6-position is activated by the nitro group at the 5-position, facilitating SNAr reactions with nucleophiles like piperazine and morpholine.[12] This demonstrates a synergistic effect where the bromine's position relative to another functional group is the key determinant of reactivity.
Electrophilic Aromatic Substitution
When a bromoquinoline is subjected to further electrophilic substitution (e.g., nitration), the existing bromine atom and the quinoline nitrogen collectively direct the incoming electrophile.
-
Directing Effects: The nitrogen atom deactivates the pyridine ring and directs electrophiles to the benzene ring (positions 5 and 8). The bromine atom is an ortho-, para-director, though it is deactivating overall.[13]
-
Outcome: The final substitution pattern is a result of these combined influences. For instance, the nitration of 6,8-dibromoquinoline selectively yields 6,8-dibromo-5-nitroquinoline in high yield.[12] Here, the positions are already blocked at 6 and 8, and the directing influence of the ring system favors substitution at the 5-position.
Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following methods are representative of the transformations discussed, with explanations for the experimental choices.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol describes a general, robust procedure for the synthesis of 3-arylquinolines, valuable scaffolds in drug discovery.[3][5]
Rationale:
-
Catalyst System: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a standard, cost-effective ligand suitable for many Suzuki couplings.
-
Base: Potassium carbonate is a moderately strong inorganic base, sufficient to facilitate the crucial transmetalation step without causing unwanted side reactions like ester hydrolysis.[5]
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system where all reactants have sufficient solubility, promoting efficient reaction kinetics.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[5]
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, palladium(II) acetate (0.02 mmol, 2 mol%), and the ligand, triphenylphosphine (0.08 mmol, 8 mol%).[5]
-
Introduce the degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.[5]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-arylquinoline derivative.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromoquinoline
This protocol details the synthesis of 6-aminoquinoline derivatives, a common motif in bioactive molecules.[8]
Rationale:
-
Catalyst System: A palladium precatalyst combined with a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation, promoting both oxidative addition and the challenging reductive elimination step.[8]
-
Base: Cesium carbonate (Cs₂CO₃) is often used as it is a strong, yet non-nucleophilic, base that is highly effective in these couplings. Sodium tert-butoxide is a stronger, alternative base.
-
Solvent: Anhydrous toluene is a standard choice, as water can interfere with the catalytic cycle.
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add 6-bromoquinoline (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1.2-10 mol%) to an oven-dried Schlenk flask.[14]
-
Add the base (e.g., Cs₂CO₃, 1.2-2.0 equiv.) and the desired amine nucleophile (1.1-1.5 equiv.).[14]
-
Seal the flask, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying processes is key to troubleshooting and optimization.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[8]
Caption: General experimental workflow for cross-coupling reactions.[3]
Conclusion: Strategic Selection of Bromoquinoline Isomers
The position of a bromine atom on the quinoline ring is not a trivial detail; it is a critical determinant of chemical reactivity that must be central to any synthetic plan.
-
For C-C and C-N coupling: Bromines on the electron-rich carbocyclic ring (positions 5, 6, 7) are generally more reactive in standard palladium-catalyzed cross-coupling reactions. The 3-bromo isomer is also an excellent substrate, benefiting from activation by the pyridine ring. The 8-bromo isomer can be slightly less reactive due to steric effects, while 2- and 4-bromo isomers may require specialized ligands to prevent catalyst inhibition.
-
For SNAr: A bromine atom's utility in SNAr is almost entirely dependent on the presence and position of a strong electron-withdrawing activating group.
-
For Electrophilic Substitution: The bromine acts in concert with the innate directing effects of the quinoline nucleus, and its primary role is often as a blocking group or a director to unoccupied positions on the carbocyclic ring.
By understanding these positional nuances, researchers can strategically select the optimal bromoquinoline isomer, tailor reaction conditions effectively, and accelerate the development of novel molecules for a world of applications.
References
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- 3-Bromoquinoline | C9H6BrN | CID 21413. PubChem.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
- 4.1.2: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
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- Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Benchchem.
- The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Wiley Online Library.
- Electrophilic Aromatic Substitution - Making Molecules. Making Molecules.
- CAS 4964-71-0: 5-Bromo-quinoline. CymitQuimica.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols. Benchchem.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate.
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A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Quinoline Derivatives
For researchers, scientists, and drug development professionals venturing into the promising landscape of quinoline-based therapeutics, the initial assessment of a compound's cytotoxic potential is a critical gateway. The choice of assay is not merely a procedural step but a foundational decision that dictates the quality and interpretation of subsequent data. This guide provides an in-depth, objective comparison of key cytotoxicity assays, offering field-proven insights and experimental data to empower you in selecting the most appropriate methods for your novel quinoline derivatives.
The Quinoline Scaffold: A Double-Edged Sword in Drug Discovery
Quinoline, a heterocyclic aromatic compound, is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide array of biological activities, including potent anticancer properties.[1][2] These derivatives can exert their cytotoxic effects through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[2] However, this potent bioactivity necessitates a rigorous and nuanced approach to cytotoxicity testing to delineate therapeutic windows and understand mechanisms of action.
I. Foundational Cytotoxicity Assays: A Comparative Overview
The initial screening of novel quinoline derivatives typically involves a battery of assays that measure different hallmarks of cell death and viability. The three most common foundational assays—MTT, LDH, and Neutral Red—each interrogate a different aspect of cellular physiology. The choice between them is dictated by the anticipated mechanism of cell death, compound properties, and desired experimental throughput.
Table 1: At-a-Glance Comparison of Foundational Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | High-throughput, well-established, cost-effective | Prone to interference from reducing agents and colored compounds; endpoint is cell viability, not direct cytotoxicity.[3] |
| LDH | Release of lactate dehydrogenase from damaged cells | Plasma membrane integrity | Direct measure of cytotoxicity (necrosis), non-destructive to remaining cells | Less sensitive for early apoptosis, potential for high background from serum in media.[4] |
| Neutral Red | Uptake of dye into lysosomes of viable cells | Lysosomal integrity | Sensitive to early lysosomal stress, good for detecting toxins that target lysosomes | Can be influenced by pH changes, less suitable for high-throughput screening.[3] |
Causality Behind Experimental Choices: Why One Assay Is Not Enough
A self-validating system for cytotoxicity testing of novel compounds, especially those with complex chemistries like quinolines, necessitates an orthogonal approach. Relying on a single assay can be misleading. For instance, a compound that inhibits mitochondrial respiration without immediately compromising membrane integrity would show high toxicity in an MTT assay but low toxicity in an LDH assay. Conversely, a compound that rapidly induces necrosis would be readily detected by an LDH assay.
Many quinoline derivatives are known to be colored or to possess inherent fluorescent properties.[5][6] This is a critical consideration. Colored compounds can interfere with colorimetric assays like MTT by contributing to the absorbance reading, leading to an underestimation of cytotoxicity. [7] Similarly, autofluorescent quinolines can interfere with fluorescence-based assays, creating high background noise and obscuring the signal. [5] Therefore, it is imperative to run compound-only controls (wells with the compound in media but without cells) to check for such interference.
For these reasons, a primary screen might involve an MTT assay for its high-throughput capabilities, followed by confirmation of hits with an LDH assay to distinguish between cytostatic and cytotoxic effects and to rule out interference with the MTT assay's chemistry.
II. Delving Deeper: Mechanistic Cytotoxicity Assays
Once the cytotoxic potential of a quinoline derivative has been established, the next crucial step is to elucidate the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Apoptosis vs. Necrosis: A Fork in the Road
Distinguishing between apoptosis and necrosis is fundamental to understanding a compound's mechanism of action. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.
-
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact plasma membranes. It can only enter and stain the DNA of necrotic cells or late-stage apoptotic cells where membrane integrity has been lost.
By using these two stains in conjunction and analyzing the cell population via flow cytometry, we can differentiate between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
The Apoptotic Cascade: Unraveling the Signaling Pathway
Many quinoline derivatives have been shown to induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.[8] The apoptotic pathway can be broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Fluorometric or luminometric assays are available to measure the activity of key caspases. For quinoline derivatives, it is particularly insightful to measure the activity of:
-
Initiator Caspases: Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).
-
Executioner Caspases: Caspase-3 and Caspase-7.
These assays utilize a specific peptide substrate for the caspase of interest, which is conjugated to a fluorophore or a luciferase substrate. Cleavage of the substrate by the active caspase releases the reporter molecule, generating a measurable signal that is proportional to caspase activity. The Caspase-Glo® series of assays, for example, are luminescence-based and are less likely to be affected by compound interference compared to fluorescent methods.[9]
The following table summarizes the cytotoxic activity of various quinoline derivatives from the literature, primarily determined by the MTT assay. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in cell lines, incubation times, and other experimental conditions.[10]
Table 2: Cytotoxic Activity (IC50) of Various Quinoline Derivatives
| Quinoline Derivative | Cell Line | IC50 (µM) | Reference |
| 7-methyl-8-nitro-quinoline | Caco-2 (colorectal carcinoma) | 1.87 | [10] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal carcinoma) | 0.53 | [10] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (breast cancer) | >100 | [11] |
| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (breast cancer) | 15.2 | [11] |
| AQQ6 (an aminated quinolinequinone) | DU-145 (prostate cancer) | ~5 | [12][13] |
The Role of Oxidative Stress
The generation of reactive oxygen species (ROS) is another common mechanism of quinoline-induced cytotoxicity.[8] ROS are highly reactive molecules that can damage DNA, proteins, and lipids, ultimately leading to cell death. The DCFDA/H2DCFDA assay is a common method for measuring intracellular ROS levels.
III. Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed, step-by-step methodologies for the key experiments discussed.
Experimental Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell metabolic activity as an indicator of viability.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the quinoline derivatives. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Experimental Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Experimental Protocol 3: Annexin V/PI Staining for Apoptosis and Necrosis
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[2]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the quinoline derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the FITC at 488 nm and PI at an appropriate wavelength (e.g., 535 nm).
Experimental Protocol 4: Fluorometric Caspase-3/7 Activity Assay
This protocol quantifies the activity of the executioner caspases 3 and 7.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the quinoline derivatives.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature as per the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7.
Experimental Protocol 5: Intracellular ROS Detection with DCFDA
This protocol measures the generation of reactive oxygen species within the cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the quinoline derivatives.
-
DCFDA Staining: Remove the treatment medium, wash the cells, and then incubate them with a medium containing DCFDA/H2DCFDA.
-
Incubation: Incubate the cells in the dark at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the dye.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
IV. Visualizing the Process: Workflows and Signaling Pathways
To further clarify the experimental choices and underlying biology, the following diagrams illustrate the workflows of the key assays and a proposed signaling pathway for quinoline-induced apoptosis.
Caption: Workflow of the MTT assay for cell viability assessment.
Caption: A simplified proposed signaling pathway for quinoline-induced apoptosis.
V. Conclusion and Future Directions
The selection of cytotoxicity assays for novel quinoline derivatives is a multifaceted process that requires careful consideration of the compound's properties and the biological questions being asked. A tiered and orthogonal approach, beginning with a high-throughput viability screen such as the MTT assay, followed by mechanistic assays like LDH, Annexin V/PI, and caspase activity, provides a robust framework for characterizing the cytotoxic profile of these promising therapeutic agents.
As a Senior Application Scientist, my recommendation is to always consider the potential for compound interference, especially with colorimetric and fluorometric readouts. The inclusion of appropriate controls and the use of multiple, mechanistically distinct assays are the cornerstones of a self-validating system that will yield reliable and interpretable data, ultimately accelerating the journey of your novel quinoline derivative from the bench to the clinic.
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Zhang, Y., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Apoptosis, 18(9), 1075–1083. [Link]
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How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. [Link]
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Gobeil, S., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(6), 948-954. [Link]
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A Senior Application Scientist's Guide to Greener Routes for Isoquinoline Derivatives
Introduction: The Enduring Importance and Green Imperative of Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural heart of a vast array of bioactive natural products and synthetic pharmaceuticals.[1] From the vasodilator papaverine to potent anticancer agents, the therapeutic relevance of this nitrogen-containing heterocycle is undisputed. However, the classical methods for its synthesis—such as the Bischler-Napieralski and Pictet-Spengler reactions—often rely on harsh conditions, stoichiometric quantities of hazardous reagents, and toxic solvents, casting a long shadow on their environmental credentials.[1]
In an era of increasing environmental consciousness and regulatory scrutiny, the principles of green chemistry are no longer optional but essential for sustainable chemical manufacturing. These principles, articulated by Anastas and Warner, provide a roadmap for designing chemical processes that are safer, more efficient, and environmentally benign. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of four modern, greener synthetic strategies for accessing isoquinoline derivatives. We will move beyond simply listing protocols to explore the causality behind experimental choices, providing the data and detailed methodologies necessary to empower you to select the most appropriate sustainable route for your synthetic challenges.
Choosing Your Greener Pathway: A Logic-Based Workflow
The selection of an optimal synthetic route depends on various factors including the desired substitution pattern, functional group tolerance, available equipment, and scalability. The following diagram illustrates a decision-making workflow for navigating the greener alternatives presented in this guide.
Caption: A decision-making workflow for selecting a greener synthesis route.
Microwave-Assisted C-H/N-N Activation: A Rapid and Efficient Approach
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering rapid, uniform heating that dramatically reduces reaction times and often improves yields compared to conventional heating methods. This approach aligns with the green chemistry principle of designing for energy efficiency.
The Green Advantage & Causality
The presented method by Deshmukh and Bhanage utilizes a homogeneous ruthenium catalyst in polyethylene glycol (PEG-400), a biodegradable and recyclable solvent.[1][2] The key innovation is the use of N-tosylhydrazones as a directing group for the annulation with alkynes. This strategy proceeds via a C-H/N-N bond activation pathway, which avoids the need for pre-functionalized starting materials, thereby improving atom economy. The microwave irradiation provides the necessary energy for the catalytic cycle to proceed efficiently, leading to the desired isoquinoline products in as little as 15-20 minutes.[1] The recyclability of the Ru(II)/PEG-400 system for up to four cycles without significant loss of activity further enhances the sustainability of this protocol.[1][2]
Experimental Protocol: Synthesis of 1-methyl-3,4-diphenyl-isoquinoline
Materials:
-
N'-(1-phenylethylidene)-4-methylbenzenesulfonohydrazide (0.25 mmol, 1.0 equiv.)
-
Diphenylacetylene (0.30 mmol, 1.2 equiv.)
-
[Ru(p-cymene)Cl2]2 (0.005 mmol, 2 mol%)
-
KPF6 (0.05 mmol, 20 mol%)
-
PEG-400 (3.0 mL)
Procedure:
-
In a 10 mL microwave process vial, combine N'-(1-phenylethylidene)-4-methylbenzenesulfonohydrazide, diphenylacetylene, [Ru(p-cymene)Cl2]2, and KPF6.
-
Add PEG-400 (3.0 mL) to the vial.
-
Seal the vial with a septum.
-
Place the vial in the cavity of a microwave synthesizer and irradiate at 150 °C for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add distilled water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the pure isoquinoline derivative.
Data Summary: Substrate Scope and Yields
| Entry | Hydrazone | Alkyne | Product | Time (min) | Yield (%) |
| 1 | Phenyl | Diphenyl | 1-methyl-3,4-diphenyl-isoquinoline | 15 | 92 |
| 2 | 4-Methylphenyl | Diphenyl | 1-(4-methylphenyl)-3,4-diphenyl-isoquinoline | 15 | 90 |
| 3 | 4-Methoxyphenyl | Diphenyl | 1-(4-methoxyphenyl)-3,4-diphenyl-isoquinoline | 15 | 88 |
| 4 | Phenyl | Di-p-tolyl | 1-methyl-3,4-di-p-tolyl-isoquinoline | 20 | 85 |
| 5 | Phenyl | 1-phenyl-1-propyne | 1,4-dimethyl-3-phenyl-isoquinoline | 20 | 78 |
Data extracted from Deshmukh, D. S., & Bhanage, B. M. (2018). Organic & Biomolecular Chemistry, 16(26), 4864-4873.[1]
Ultrasound-Assisted Multicomponent Synthesis in Water: Atom Economy at Room Temperature
Multicomponent reactions (MCRs) are a cornerstone of green chemistry as they maximize atom economy by combining three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. When coupled with ultrasound irradiation and water as a solvent, the green credentials of this approach are significantly enhanced.
The Green Advantage & Causality
The catalyst-free, five-component synthesis of pyrido[2,1-a]isoquinoline derivatives developed by Sharafian et al. is an excellent example of a green MCR.[3] This reaction proceeds in water at room temperature, eliminating the need for volatile organic solvents and external heating. Ultrasound irradiation serves as an alternative energy source, promoting the reaction through acoustic cavitation, which generates localized high pressures and temperatures, leading to enhanced reaction rates and yields.[3] The procedure is characterized by its operational simplicity, short reaction times, and easy work-up, where the product often precipitates from the aqueous medium and can be isolated by simple filtration.[3]
Experimental Protocol: Synthesis of a Pyrido[2,1-a]isoquinoline Derivative
Materials:
-
Phthalaldehyde (2 mmol)
-
Methylamine (2 mmol)
-
Dimethyl acetylenedicarboxylate (2 mmol)
-
Phenacyl bromide (2 mmol)
-
Triphenylphosphine (2 mmol)
-
Water (6 mL)
Procedure:
-
In one vessel, add phthalaldehyde (2 mmol) and methylamine (2 mmol) to water (3 mL) and stir under ultrasonic irradiation for 20 minutes. Then, add dimethyl acetylenedicarboxylate (2 mmol) to this mixture.
-
In a separate vessel, add phenacyl bromide (2 mmol) and triphenylphosphine (2 mmol) to water (3 mL) and irradiate with ultrasound for 15 minutes.
-
Add the contents of the second vessel to the first vessel.
-
Continue ultrasonic irradiation at room temperature and monitor the reaction by TLC.
-
Upon completion, the solid product precipitates.
-
Isolate the solid by filtration and wash with diethyl ether to obtain the pure pyrido[2,1-a]isoquinoline derivative.
Data Summary: Substrate Scope and Yields
| Entry | Aldehyde | Amine | Acetylene | α-Halo Carbonyl | Time (min) | Yield (%) |
| 1 | Phthalaldehyde | Methylamine | Dimethyl acetylenedicarboxylate | Phenacyl bromide | 35 | 95 |
| 2 | Phthalaldehyde | Methylamine | Diethyl acetylenedicarboxylate | Phenacyl bromide | 40 | 92 |
| 3 | Phthalaldehyde | Methylamine | Dibenzoylacetylene | 4-Chlorophenacyl bromide | 40 | 90 |
| 4 | Phthalaldehyde | Ethylamine | Dimethyl acetylenedicarboxylate | Phenacyl bromide | 35 | 93 |
| 5 | Phthalaldehyde | Methylamine | Dimethyl acetylenedicarboxylate | Ethyl bromoacetate | 45 | 88 |
Data extracted from Sharafian, S., et al. (2021). Combinatorial Chemistry & High Throughput Screening, 24(1), 119-128.[3]
Rh(III)-Catalyzed C-H Activation in Water: The Power of a Benign Solvent and Air as an Oxidant
Transition metal-catalyzed C-H activation is a powerful strategy that allows for the direct functionalization of C-H bonds, bypassing the need for pre-installed activating groups. This approach significantly shortens synthetic sequences and improves atom economy.
The Green Advantage & Causality
The synthesis of isoquinolones via Rh(III)-catalyzed C-H activation of benzamides with alkynes, reported by Cheng and coworkers, is a landmark example of green catalysis.[4] The reaction uses water as the solvent, which is non-toxic, non-flammable, and readily available. Remarkably, this process utilizes air as the sole oxidant, a truly green and cost-effective choice.[4] The reaction proceeds under relatively mild conditions, and often the product precipitates directly from the aqueous solution, simplifying purification.[4] This methodology not only showcases high regioselectivity but can also be scaled up to the gram level, demonstrating its practical utility.[4]
Experimental Protocol: Synthesis of 2-methyl-3,4-diphenylisoquinolin-1(2H)-one
Materials:
-
N-methylbenzamide (0.20 mmol, 1.0 equiv.)
-
Diphenylacetylene (0.40 mmol, 2.0 equiv.)
-
[Cp*RhCl2]2 (0.004 mmol, 2 mol%)
-
NaOAc (0.40 mmol, 2.0 equiv.)
-
Water (1.0 mL)
Procedure:
-
To a screw-capped vial, add N-methylbenzamide, diphenylacetylene, [Cp*RhCl2]2, and NaOAc.
-
Add water (1.0 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, the solid product precipitates.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the pure isoquinolone product.
Data Summary: Substrate Scope and Yields
| Entry | Benzamide | Alkyne | Product | Time (h) | Yield (%) |
| 1 | N-methylbenzamide | Diphenylacetylene | 2-methyl-3,4-diphenylisoquinolin-1(2H)-one | 16 | 95 |
| 2 | N-ethylbenzamide | Diphenylacetylene | 2-ethyl-3,4-diphenylisoquinolin-1(2H)-one | 16 | 93 |
| 3 | N-methyl-4-methoxybenzamide | Diphenylacetylene | 6-methoxy-2-methyl-3,4-diphenylisoquinolin-1(2H)-one | 16 | 90 |
| 4 | N-methylbenzamide | Di-p-tolylacetylene | 2-methyl-3,4-di-p-tolylisoquinolin-1(2H)-one | 16 | 88 |
| 5 | N-methylbenzamide | 1-phenyl-1-propyne | 2,3-dimethyl-4-phenylisoquinolin-1(2H)-one | 16 | 75 |
Data extracted from Upadhyay, N. S., et al. (2017). Green Chemistry, 19(14), 3219-3224.[4]
Comparative Analysis and Green Metrics
To provide a quantitative comparison of these greener routes, we can evaluate them based on several key parameters, including a prominent green chemistry metric, the Environmental Factor (E-factor). The E-factor, developed by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.
Comparative Data Table
| Parameter | Microwave-Assisted C-H/N-N Activation | Ultrasound-Assisted MCR | Rh(III)-Catalyzed C-H Activation |
| Energy Source | Microwave | Ultrasound | Conventional Heating |
| Solvent | PEG-400 (recyclable) | Water | Water |
| Catalyst | Ru(II) (recyclable) | None | Rh(III) |
| Oxidant | Internal (N-N cleavage) | None | Air |
| Typical Temp. | 150 °C | Room Temperature | 100 °C |
| Typical Time | 15-20 min | 35-45 min | 16 h |
| Atom Economy | Good (C-H activation) | Excellent (MCR) | Good (C-H activation) |
| Work-up | Extraction | Filtration | Filtration |
| Estimated E-factor * | Low-Moderate | Very Low | Low |
E-factor is estimated qualitatively. A precise calculation would require full mass balance data for all reagents, solvents, and work-up materials.
Future Outlook
The journey towards truly sustainable synthesis of isoquinoline derivatives is ongoing. Future research will likely focus on several key areas:
-
Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts like ruthenium and rhodium with more abundant and less toxic metals such as iron, copper, or manganese.
-
Biocatalysis: Employing enzymes to perform highly selective transformations under exceptionally mild conditions.
-
Flow Chemistry: Utilizing continuous flow reactors to improve safety, efficiency, and scalability of these green methods.
-
Renewable Feedstocks: Developing synthetic routes that start from biomass-derived starting materials rather than petroleum-based ones.
By embracing the principles of green chemistry and continuing to innovate, the scientific community can ensure that the vital work of developing new medicines and materials does not come at an unacceptable environmental cost.
References
-
Deshmukh, D. S., & Bhanage, B. M. (2018). N-Tosylhydrazone directed annulation via C–H/N–N bond activation in Ru(II)/PEG-400 as homogeneous recyclable catalytic system: a green synthesis of isoquinolines. Organic & Biomolecular Chemistry, 16(26), 4864-4873. [Link]
-
Upadhyay, N. S., Thorat, V. H., Sato, R., Annamalai, P., Chuang, S. C., & Cheng, C. H. (2017). Synthesis of isoquinolones via Rh-catalyzed C–H activation of substituted benzamides using air as the sole oxidant in water. Green Chemistry, 19(14), 3219-3224. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Sharafian, S., Hossaini, Z., Rostami-Charati, F., & Khalilzadeh, M. A. (2021). Ultrasound-promoted Green Synthesis of pyrido[2,1-a]isoquinoline Derivatives and Studies on their Antioxidant Activity. Combinatorial Chemistry & High Throughput Screening, 24(1), 119-128. [Link]
-
Deshmukh, D. S., & Bhanage, B. M. (2018). N-Tosylhydrazone directed annulation via C–H/N–N bond activation in Ru(ii)/PEG-400 as homogeneous recyclable catalytic system: a green synthesis of isoquinolines. Organic & Biomolecular Chemistry, 16(26), 4864-4873. [Link]
Sources
- 1. N-Tosylhydrazone directed annulation via C–H/N–N bond activation in Ru(ii)/PEG-400 as homogeneous recyclable catalytic system: a green synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Tosylhydrazone directed annulation via C-H/N-N bond activation in Ru(ii)/PEG-400 as homogeneous recyclable catalytic system: a green synthesis of isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound-promoted Green Synthesis of pyrido[2,1-a]isoquinoline Derivatives and Studies on their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of isoquinolones via Rh-catalyzed C–H activation of substituted benzamides using air as the sole oxidant in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-6-methylquinoline
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. For researchers, scientists, and drug development professionals, the proper disposal of compounds like 5-Bromo-6-methylquinoline is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
This compound is a halogenated heterocyclic aromatic compound. Its hazard profile is derived from its structural components: the quinoline core and the bromine substituent. The quinoline structure itself is associated with significant health hazards, including potential carcinogenicity and mutagenicity.[1][2][3] The addition of a halogen, in this case, bromine, places it in the category of halogenated organic compounds, which have specific and stringent disposal requirements due to their environmental persistence and potential to form toxic byproducts upon improper treatment.[4][5]
While comprehensive toxicological data for this compound is not widely published, the hazard classifications for it and structurally similar compounds provide a clear directive for cautious handling.
Table 1: Hazard Classification and Safety Recommendations
| Hazard Classification | GHS Hazard Statement | Implication & Recommended Precautions |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[6] | Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[6] | Avoid contact with skin. Wear appropriate protective gloves (e.g., Nitrile) and a lab coat.[3][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6] | Wear safety goggles or a face shield.[3][9] Ensure eyewash stations are accessible. |
| Respiratory Irritation | H335: May cause respiratory irritation[6] | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[10] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects (inferred from quinoline)[1][3] | Prevent release to the environment. Do not dispose of down the drain.[9][11] |
| Potential Long-Term Effects | H341: Suspected of causing genetic defects; H350: May cause cancer (inferred from quinoline)[1][3] | Minimize exposure to the lowest possible level.[2] Treat as a potential carcinogen/mutagen. |
The Core Directive: Segregation of Halogenated Waste
The foundational principle for disposing of this compound is its classification as a halogenated organic compound . The U.S. Environmental Protection Agency (EPA) and similar regulatory bodies worldwide have specific regulations for these substances.[5][12][13] The carbon-bromine bond in the molecule dictates its disposal pathway.
Causality: Halogenated wastes cannot be disposed of with non-halogenated organic solvent waste. The reason is twofold:
-
Incineration Requirements: Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[4][9] Standard incinerators are not equipped for this, and releasing these gases is environmentally destructive.
-
Cost and Compliance: Mixing halogenated waste into a non-halogenated stream contaminates the entire volume, legally requiring the entire container to be treated via the more complex and expensive halogenated disposal process.[14][15]
This principle of segregation is the most critical step in ensuring both safety and cost-effective compliance.
Step-by-Step Disposal Protocol
This protocol outlines the complete workflow for safely managing this compound waste from generation to final disposal.
Step 1: Waste Generation & Immediate Segregation
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) like gloves, or contaminated consumables (e.g., weigh boats, TLC plates) in a designated, robust plastic bag or container clearly labeled for halogenated solid waste.
-
Liquid Waste: If this compound is dissolved in a solvent, this solution must be disposed of as halogenated liquid waste. Collect it in a dedicated, chemically compatible waste container.[14]
-
Aqueous Waste: Do not dispose of any aqueous solutions containing this compound down the drain.[9][11] Collect them as hazardous aqueous waste, noting the halogenated content.
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use a container made of a material compatible with the waste (e.g., high-density polyethylene for solvents). The container must have a secure, vapor-tight screw cap to prevent leaks and fumes.[14]
-
Labeling: Proper labeling is a legal requirement and essential for safety. The label must be affixed before the first drop of waste is added.[14] Include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
If in solution, list all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Health Hazard, Hazardous to the Environment).
-
Step 3: Decontamination of Glassware and Surfaces
-
Procedure: Glassware and equipment that have come into contact with this compound must be decontaminated before standard washing.[11]
-
Rinsing: Rinse the contaminated item with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collection: This solvent rinseate is now considered hazardous halogenated waste and must be collected in your designated halogenated liquid waste container.[11]
-
Repeat: A triple rinse is best practice to ensure thorough decontamination. After this process, the glassware can be washed normally.
Step 4: Accumulation and Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area should be in a well-ventilated location, away from ignition sources, and ideally within secondary containment (e.g., a spill tray).[16]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[14]
Step 5: Arranging for Final Disposal
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[7][17] Your institution's Environmental Health & Safety (EHS) department will manage this process.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not allow waste to accumulate in the lab for excessive periods.
Visualizing the Disposal Workflow
The following diagrams illustrate the standard operating procedure for waste handling and the decision-making process for spill response.
Caption: Standard workflow for chemical waste disposal.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess: Evaluate the extent of the spill and the associated risks. Do not attempt to clean a large spill if you are not trained and equipped to do so.
-
Control & Contain: For small, manageable spills, prevent the spread by enclosing the area with an absorbent material (e.g., sand, vermiculite, or a commercial spill kit).[1]
-
Cleanup:
-
Wear appropriate PPE: double nitrile gloves, safety goggles, and a lab coat.
-
Carefully apply absorbent material over the spill, working from the outside in.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[18]
-
-
Decontaminate: Clean the spill area with a solvent-moistened cloth (collecting the cloth as hazardous waste), followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. nj.gov [nj.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. echemi.com [echemi.com]
- 10. chemscene.com [chemscene.com]
- 11. benchchem.com [benchchem.com]
- 12. wku.edu [wku.edu]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
